molecular formula C22H22O2P+ B14145455 (3-Carboxypropyl)triphenylphosphonium CAS No. 151310-36-0

(3-Carboxypropyl)triphenylphosphonium

Cat. No.: B14145455
CAS No.: 151310-36-0
M. Wt: 349.4 g/mol
InChI Key: WFPBWVIGMPXUGH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Carboxypropyl)triphenylphosphonium is a useful research compound. Its molecular formula is C22H22O2P+ and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Carboxypropyl)triphenylphosphonium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Carboxypropyl)triphenylphosphonium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151310-36-0

Molecular Formula

C22H22O2P+

Molecular Weight

349.4 g/mol

IUPAC Name

3-carboxypropyl(triphenyl)phosphanium

InChI

InChI=1S/C22H21O2P/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2/p+1

InChI Key

WFPBWVIGMPXUGH-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

(3-Carboxypropyl)triphenylphosphonium bromide CAS 17857-14-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 17857-14-6 | Formula: C₂₂H₂₂BrO₂P | M.W.: 429.29 g/mol [1][2]

Executive Summary

(3-Carboxypropyl)triphenylphosphonium bromide is a bifunctional organophosphorus reagent serving two distinct, high-value roles in chemical research:

  • Wittig Olefination Precursor: It generates a carboxyl-functionalized ylide, enabling the synthesis of

    
    -unsaturated fatty acids, prostaglandins (e.g., 11-oxa analogs), and pheromones. Its unique structure allows for the direct introduction of a butyric acid moiety into aldehydes and ketones.
    
  • Mitochondrial Targeting Vector: The lipophilic triphenylphosphonium (TPP) cation acts as a "mitochondriotropic" carrier, driven by the mitochondrial membrane potential (

    
    ). The free carboxylic acid tail serves as a conjugation handle, allowing researchers to covalently attach fluorophores, antioxidants, or cytotoxic payloads for precise delivery to the mitochondrial matrix.
    

Physicochemical Profile

PropertySpecification
Appearance White to off-white crystalline powder
Melting Point 244–247 °C (dec.)
Solubility Soluble in Water, Methanol, Ethanol, DMSO; Insoluble in Hexane, Ether
Hygroscopicity High (Store under inert atmosphere)
Acidity (pKa) ~4.8 (COOH group); ~15-20 (

-proton after COOH deprotonation)
Stability Stable under ambient conditions; light and moisture sensitive

Mechanistic Architecture

The "Dianion" Necessity in Wittig Chemistry

Unlike standard alkyl phosphonium salts, CAS 17857-14-6 contains an acidic proton (


). Successful ylide generation requires a stoichiometric adjustment  often missed by novices.
  • Base Eq. 1: Neutralizes the carboxylic acid to form the carboxylate salt (

    
    ).
    
  • Base Eq. 2: Removes the

    
    -proton adjacent to the phosphorus to generate the active ylide.
    

Failure to use


 equivalents of base results in incomplete ylide formation and low yields.
Visualization: Dianion Formation & Reaction Cycle

The following diagram illustrates the stepwise deprotonation and subsequent attack on a carbonyl substrate.

WittigMechanism Salt (3-Carboxypropyl)TPP (Starting Material) MonoAnion Carboxylate Salt (Inactive) Salt->MonoAnion + 1 eq. Base (Deprotonates COOH) Dianion Phosphorane Ylide (Active Reagent) MonoAnion->Dianion + 1 eq. Base (Deprotonates α-C) Oxaphosphetane Oxaphosphetane Intermediate Dianion->Oxaphosphetane + Aldehyde (R-CHO) Product Alkene Product (Z-Selective) Oxaphosphetane->Product Collapse TPPO TPPO (Byproduct) Oxaphosphetane->TPPO

Figure 1: Stepwise deprotonation mechanism required to activate (3-carboxypropyl)triphenylphosphonium bromide.

Experimental Protocols

Protocol A: Z-Selective Wittig Olefination

Target: Synthesis of


-unsaturated carboxylic acids.

Reagents:

  • (3-Carboxypropyl)triphenylphosphonium bromide (1.0 equiv)

  • NaHMDS (Sodium bis(trimethylsilyl)amide) (2.2 equiv) — Preferred for high Z-selectivity.

  • Anhydrous THF (0.1 M concentration)

  • Aldehyde substrate (0.9 equiv)

Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the phosphonium salt and suspend in anhydrous THF.

  • Ylide Generation: Cool the suspension to 0 °C . Add NaHMDS (1.0 M in THF) dropwise.

    • Observation: The mixture will turn bright orange/yellow, indicating ylide formation.[3]

    • Note: The first equivalent forms the carboxylate (colorless); the second forms the ylide (colored).

  • Incubation: Stir at 0 °C for 30–60 minutes to ensure complete deprotonation.

  • Coupling: Cool the mixture to -78 °C (critical for Z-selectivity). Add the aldehyde (dissolved in minimal THF) dropwise.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature overnight.

  • Quench: Quench with saturated aqueous NH₄Cl. Acidify to pH ~2 with 1M HCl to protonate the carboxylic acid product.

  • Workup: Extract with EtOAc. The byproduct, triphenylphosphine oxide (TPPO), is difficult to remove; use saponification or precipitation in hexane/ether to isolate the fatty acid product.

Protocol B: Mitochondrial Ligand Conjugation

Target: Synthesis of Mito-Drug conjugates (e.g., Mito-Q analogs).

Reagents:

  • (3-Carboxypropyl)triphenylphosphonium bromide[4]

  • Primary Amine-containing Payload (Drug/Fluorophore)

  • HATU or EDC/NHS (Coupling Agents)

  • DIPEA (Base)

  • DMF (Solvent)[5]

Methodology:

  • Dissolve the phosphonium salt (1 eq) in dry DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to activate the carboxylate.

  • Add the amine-containing payload (1.0 eq).

  • Stir at room temperature for 4–12 hours under inert atmosphere.

  • Purification: Precipitate the crude conjugate by adding cold diethyl ether (the TPP cation is insoluble in ether). Centrifuge and wash 3x with ether. Final purification via HPLC (C18 column) is recommended.

MitoConjugation TPP_COOH TPP-COOH (CAS 17857-14-6) Activation Activated Ester (NHS/HATU Intermediate) TPP_COOH->Activation Activation Agent (EDC/NHS) Coupling Amide Bond Formation (+ Amine Payload) Activation->Coupling Nucleophilic Attack (R-NH2) MitoUptake Mitochondrial Accumulation (Driven by ΔΨm) Coupling->MitoUptake Biological Application

Figure 2: Workflow for converting the carboxy-linker into a mitochondrial targeting vector.

Expertise & Troubleshooting

Handling Hygroscopicity

This salt is highly hygroscopic. Water acts as a proton source, quenching the ylide immediately upon formation.

  • Best Practice: Dry the salt in a vacuum oven at 60 °C over P₂O₅ for 4 hours before use. Always handle in a glovebox or under a positive pressure of Argon.

Base Selection Nuances
  • NaHMDS: Best for Z-selectivity and "clean" deprotonation. It generates the "Kinetic" ylide.

  • KOtBu: A viable alternative, but often results in lower stereoselectivity.

  • n-BuLi: Avoid if possible. While strong enough, it can act as a nucleophile and attack the phosphorus center or the carboxylate, leading to side reactions.[6]

Purification of Acidic Products

Separating the carboxylic acid product from TPPO is challenging because both are polar.

  • Technique: After reaction, perform an acid-base extraction.[3][7]

    • Basify reaction mixture (pH 10)

      
       Product enters aqueous phase as carboxylate; TPPO stays in organic phase.
      
    • Wash aqueous phase with DCM (removes TPPO).

    • Acidify aqueous phase (pH 2)

      
       Product precipitates or is extracted into EtOAc.[7]
      

Safety Information

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: N95 dust mask, nitrile gloves, and safety goggles are mandatory. The dust is irritating to mucous membranes.

References

  • Wittig Reaction Mechanism & Base Selection

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews.
    • Source:

  • Mitochondrial Targeting Applications

    • Smith, R. A., et al. (2003). "Delivery of bioactive molecules to mitochondria in vivo.
    • Source:

  • Synthesis of Carboxy-Ylides

    • BenchChem Protocols.[3] "A Comparative Guide to Ylide Generation from Different Phosphonium Salts."

    • Source:

  • Chemical Properties & Safety

    • Sigma-Aldrich. "(3-Carboxypropyl)triphenylphosphonium bromide SDS."
    • Source:

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure of (3-Carboxypropyl)triphenylphosphonium Cation

Introduction: Beyond the Wittig Reagent

In the vast arsenal of synthetic organic chemistry, phosphonium salts hold a place of distinction, primarily as precursors to the ylides that drive the indispensable Wittig reaction.[1] Among these, the (3-Carboxypropyl)triphenylphosphonium cation is emerging as a molecule of significant interest, transcending its traditional role. Its unique architecture, combining a lipophilic triphenylphosphonium head with a hydrophilic carboxylic acid tail, imparts a fascinating amphiphilic character. This duality is not merely a structural curiosity; it is the very basis for its escalating importance in advanced applications, most notably as a mitochondria-targeting vector in drug delivery and as a versatile building block in the synthesis of complex bioactive molecules.[2]

This guide provides an in-depth exploration of the (3-Carboxypropyl)triphenylphosphonium cation's chemical structure. We will move beyond a simple 2D representation to dissect its three-dimensional conformation, spectroscopic signature, and the causal relationships between its form and function. The insights presented herein are curated to empower researchers and drug development professionals to leverage the full potential of this multifaceted chemical entity.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule begins with its unambiguous identification and a grasp of its fundamental physical properties. These data are critical for experimental design, ensuring reproducibility and safety.

Nomenclature and Key Identifiers

The compound is most commonly encountered as its bromide salt in commercial and laboratory settings. Its systematic identification is secured by a constellation of internationally recognized codes and names.

IdentifierValueSource(s)
Common Name (3-Carboxypropyl)triphenylphosphonium bromide[3][4]
Synonym (4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide[3][5]
IUPAC Name (3-carboxypropyl)triphenylphosphanium bromide[6]
CAS Number 17857-14-6[3][4]
Molecular Formula C₂₂H₂₂BrO₂P[6][7]
Molecular Weight 429.29 g/mol [3][4]
InChI Key NKVJKVMGJABKHV-UHFFFAOYSA-N[6]
Canonical SMILES [Br-].O=C(O)CCC(c1ccccc1)c1ccccc1[6]
Physicochemical Characteristics

The physical properties of (3-Carboxypropyl)triphenylphosphonium bromide dictate its handling, storage, and application conditions. Its salt-like nature and the presence of both polar and non-polar moieties result in its characteristic behavior.

PropertyValueSource(s)
Appearance White powder or granules[3][8]
Melting Point 244 - 247 °C (decomposes)[3]
Solubility Soluble in water and ethanol[8]
Storage Store at room temperature, inert atmosphere[3][7]

Elucidation of Molecular Structure: A Spectroscopic and Crystallographic Approach

The true nature of the (3-Carboxypropyl)triphenylphosphonium cation is revealed not by a static drawing, but through the interrogation of its interaction with electromagnetic radiation and its arrangement in a crystalline lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this cation, ¹H, ¹³C, and ³¹P NMR each provide a unique and complementary piece of the structural puzzle. The data presented is based on the closely related hexafluoridophosphate salt, which provides a clear and representative spectral signature for the cation itself.[9]

Expert Insight: The choice of a deuterated solvent is critical. While chloroform-d is used in the reference study, solubility in DMSO-d₆ is also excellent and can be advantageous for observing the acidic proton of the carboxylic acid group.[10]

Nucleus Chemical Shift (δ) ppm Multiplicity / Coupling Assignment
¹H NMR 7.90–8.02m9H (ortho- & para-protons of phenyl rings)
7.77–7.89m6H (meta-protons of phenyl rings)
3.54–3.72m2H (-CH₂-P)
2.66t, J = 6.6 Hz2H (-CH₂-COOH)
2.04–2.07m2H (-CH₂-CH₂-CH₂-)
¹³C NMR 174.0C=O (Carboxylic acid)
136.4, 134.9, 131.6Phenyl carbons
120.3, 119.1Phenyl carbons
34.2, 34.0-CH₂-COOH
22.0-CH₂-P
19.2-CH₂-CH₂-CH₂-
³¹P NMR ~24 ppmsP⁺ (Phosphonium center)

¹H and ¹³C data adapted from Hillesheim et al. (2014) for the PF₆⁻ salt.[9] ³¹P data is a typical value for similar tetra-alkyl/aryl phosphonium salts.[11][12]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition of the cation with high precision.

Expert Insight: Electrospray Ionization (ESI) is the ideal technique for this pre-charged ionic species. The analysis will be performed in positive ion mode, directly detecting the cation of interest. The calculated mass is for the cation C₂₂H₂₂O₂P⁺.

  • Calculated m/z: 349.1352[9]

  • Observed m/z: 349.1355[9]

This near-perfect match between the calculated and observed mass provides unequivocal confirmation of the cation's molecular formula.

X-ray Crystallography

The most definitive structural information comes from single-crystal X-ray diffraction. A study on the hexafluoridophosphate salt of the (3-Carboxypropyl)triphenylphosphonium cation reveals its precise three-dimensional arrangement in the solid state.[9]

The phosphorus atom adopts a nearly perfect tetrahedral geometry, as expected. The carboxypropyl side chain, however, is not linear. It adopts an anti-gauche conformation.[9] This specific folding is a result of optimizing intermolecular interactions within the crystal lattice.

Key Structural Finding: The most dominant interaction in the crystal structure is the formation of hydrogen-bonded "inversion dimers," where the carboxylic acid groups of two separate cations face each other, linked by a pair of strong O—H⋯O hydrogen bonds.[9] This self-association is a critical feature, influencing the material's bulk properties and potentially its behavior in biological environments.

Rational Synthesis and Chemical Reactivity

The utility of a compound is intrinsically linked to its accessibility and its predictable chemical behavior.

Synthetic Route

The most direct and common synthesis of (3-Carboxypropyl)triphenylphosphonium bromide is a nucleophilic substitution reaction (specifically, an Sₙ2 reaction) between triphenylphosphine and 4-bromobutyric acid.[13]

Causality of Experimental Choices:

  • Reactants: Triphenylphosphine is an excellent nucleophile due to the electron-donating character of the phenyl groups and the polarizability of the phosphorus atom. 4-bromobutyric acid provides the required four-carbon chain with a good leaving group (bromide) on the terminal carbon.

  • Conditions: The reaction is typically performed neat (without solvent) at an elevated temperature (140 °C).[13] This provides sufficient thermal energy to overcome the activation barrier for the reaction between the two solid reactants, which melt to form a homogeneous solution before the product precipitates.[13] An inert argon atmosphere is used to prevent the oxidation of triphenylphosphine to triphenylphosphine oxide.

SynthesisWorkflow TPP Triphenylphosphine (Nucleophile) ReactionVessel Reaction (Neat, 140°C, Ar) TPP->ReactionVessel BrAcid 4-Bromobutyric Acid (Electrophile) BrAcid->ReactionVessel Precipitate Crude Product (Solid Precipitate) ReactionVessel->Precipitate Sₙ2 Reaction Purification Purification (CHCl3/Ether Wash) Precipitate->Purification Cooling & Trituration FinalProduct (3-Carboxypropyl)triphenyl- phosphonium bromide Purification->FinalProduct Filtration & Drying

Fig 1. Synthetic workflow for (3-Carboxypropyl)triphenylphosphonium bromide.
Key Reactivity

The cation's reactivity is dominated by two key features: the acidity of the protons alpha to the phosphonium group (for Wittig chemistry) and the electrostatic potential of the cation itself (for mitochondrial targeting).

  • Wittig Reagent Precursor: Treatment with a strong base (e.g., n-butyllithium or sodium hydride) deprotonates the carbon adjacent to the phosphorus atom, forming a highly reactive phosphonium ylide. This ylide is a key intermediate for the Wittig reaction, a powerful method for forming carbon-carbon double bonds, particularly in the synthesis of alkenes from aldehydes or ketones.[1][14]

  • Mitochondrial Targeting: The large, lipophilic triphenylphosphonium cation is the driving force for its accumulation within mitochondria. The negative membrane potential of the inner mitochondrial membrane (-150 to -180 mV, negative inside) electrophoretically drives the positively charged cation across the membrane, leading to a 100- to 1000-fold concentration within the mitochondrial matrix compared to the cytoplasm.[2][] This makes it an exceptional "molecular address tag" for delivering therapeutic agents or probes directly to the cell's powerhouse.

Applications in Drug Development and Materials Science

The unique structural attributes of the (3-Carboxypropyl)triphenylphosphonium cation have established it as a valuable tool in several high-impact research areas.

Applications Core (3-Carboxypropyl)triphenyl- phosphonium Cation Wittig Wittig Reagent Precursor Core->Wittig Mito Mitochondrial Targeting Moiety Core->Mito Material Material Science Component Core->Material Pharma Pharmaceutical Synthesis (e.g., Antimalarials, Antifungals) Wittig->Pharma DrugDelivery Targeted Drug Delivery (e.g., Doxorubicin, miRNA) Mito->DrugDelivery Probes Mitochondrial Probes & Sensors Mito->Probes Polymers Advanced Polymers & Nanomaterials Material->Polymers

Fig 2. Key application areas derived from the cation's core structure.
  • Targeted Drug Delivery: This is arguably the most significant modern application. By covalently attaching cytotoxic drugs (like doxorubicin), antioxidants (like Vitamin E), or even nucleic acids (like miRNA) to the carboxypropyl chain, researchers can selectively deliver these payloads to the mitochondria of cancer cells.[] This strategy can overcome multidrug resistance and increase therapeutic efficacy while minimizing off-target toxicity.

  • Bioactive Compound Synthesis: As a Wittig reagent, it is used in the multi-step synthesis of a wide range of biologically active molecules, including antimalarial agents, antimycobacterial compounds, and inhibitors of protein tyrosine phosphatase 1B, a key target for diabetes and obesity therapies.[8]

  • Materials Science: The cation is being explored in the development of advanced materials, such as phosphonium-based polymers and ionic liquids, where its thermal stability and ionic nature can be leveraged to create materials with unique conductive or catalytic properties.[3][16]

Validated Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols are based on established procedures.

Protocol for Synthesis of (3-Carboxypropyl)triphenylphosphonium bromide

This protocol is adapted from PrepChem, based on a robust and scalable method.[13]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and an argon inlet, combine 4-bromobutyric acid (100 g, 0.60 mol) and triphenylphosphine (157.1 g, 0.60 mol).

  • Reaction: Place the flask in an oil bath preheated to 140 °C. The solid mixture will melt to form a clear, homogeneous solution.

  • Precipitation: Continue heating under argon. After a few minutes, the product will begin to precipitate extensively from the melt. Maintain the reaction at 140 °C for a total of 3 hours.

  • Cooling and Isolation: Remove the flask from the oil bath and allow it to cool to room temperature. The product will form a very hard, rock-like solid. Carefully break up this solid.

  • Purification (Trituration): Suspend the solid chunks in 250 mL of chloroform in a large flask and bring to a reflux under an argon atmosphere. Add 800 mL of diethyl ether and stir the suspension vigorously for 30 minutes at room temperature.

  • Final Collection: Cool the suspension to 0 °C in an ice bath. Collect the white, crystalline product by filtration, wash thoroughly with diethyl ether, and dry under vacuum. Expected yield: ~218 g.[13]

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the dried (3-Carboxypropyl)triphenylphosphonium salt.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be required.

  • ³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P spectrum. This is a highly sensitive nucleus, and a good spectrum can often be obtained with a relatively small number of scans (e.g., 64). The chemical shift should be referenced to an external standard of 85% H₃PO₄.

Conclusion

The (3-Carboxypropyl)triphenylphosphonium cation is a prime example of a molecule whose structural features directly enable a diverse and expanding range of applications. Its tetrahedral phosphonium core, lipophilic phenyl groups, and functional carboxylic acid chain create a powerful synergy. Detailed structural analysis via NMR, MS, and X-ray crystallography provides a definitive picture of this molecule, confirming its identity and revealing the conformational subtleties that govern its behavior. From its foundational role in the Wittig reaction to its cutting-edge application as a mitochondrial targeting vector in drug delivery, a thorough understanding of its chemical structure is the key to unlocking its full scientific and therapeutic potential.

References

  • PrepChem.com. (n.d.). Synthesis of B. (3-Carboxypropyl)triphenylphosphonium bromide. Retrieved March 7, 2026, from [Link]

  • Enomoto, T., Kanematsu, S., Tsunashima, K., Matsumoto, K., & Hagiwara, R. (2011). Physicochemical properties and plastic crystal structures of phosphonium fluorohydrogenate salts. Physical Chemistry Chemical Physics, 13(27), 12536-12544. [Link]

  • Hillesheim, P. C., Moore, J. R., & Hammer, N. I. (2014). Crystal structure of (3-carboxypropyl)triphenylphosphonium hexafluoridophosphate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1197. [Link]

  • Szałaj, N., et al. (2024). First Report on Cationic Triphenylphosphonium Compounds as Mitochondriotropic H3R Ligands with Antioxidant Properties. Molecules, 29(22), 5005. [Link]

  • Matsumoto, K., & Hagiwara, R. (2011). Physicochemical properties and plastic crystal structures of phosphonium fluorohydrogenate salts. Kyoto University Research Information Repository. [Link]

  • Al-Hourani, B. J. (2020). Synthesis and Crystal Structure of Novel Phosphonium Salt. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). The Role of (3-Carboxypropyl)triphenylphosphonium Bromide in Mitochondrial Research. Retrieved March 7, 2026, from [Link]

  • Cherkasov, A. D., et al. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Molecules, 25(24), 5849. [Link]

  • Wikipedia. (n.d.). Phosphonium. Retrieved March 7, 2026, from [Link]

  • SpectraBase. (n.d.). (3-Carboxypropyl)triphenylphosphonium bromide [13C NMR]. Retrieved March 7, 2026, from [Link]

Sources

Precision Organelle Engineering: The Mechanistic Blueprint of Triphenylphosphonium (TPP)-Based Mitochondrial Targeting Vectors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of subcellular drug delivery, I routinely emphasize to development teams that the mitochondrion is not merely a cellular powerhouse; it is the central command node for apoptosis, metabolic reprogramming, and oxidative stress. Targeting bioactive molecules specifically to the mitochondrial matrix requires overcoming formidable hydrophobic and electrostatic barriers. Among the arsenal of mitochondrial targeting moieties, the triphenylphosphonium (TPP) cation stands as the gold standard[1]. This technical whitepaper dissects the biophysical mechanics, synthetic engineering, and validation protocols of TPP-based vectors, providing a comprehensive, field-proven guide for drug development professionals.

The Biophysical Engine: Nernstian Accumulation and the Born Energy Barrier

The high efficacy of TPP is rooted in its unique physicochemical architecture. TPP is a delocalized lipophilic cation (DLC). The three phenyl rings sterically shield the central positively charged phosphorus atom, creating a large hydrophobic radius[2].

The Causality of Membrane Permeation: This structural feature dramatically lowers the Born activation energy—the thermodynamic barrier that typically prevents charged species from crossing the hydrophobic core of phospholipid bilayers[3]. Consequently, TPP conjugates bypass the endolysosomal pathway entirely. Instead of relying on active transport or endocytosis, they enter the cell and the mitochondrion via direct, passive diffusion[4].

Once in the cytosol, TPP's trajectory is strictly dictated by the Nernst equation[5]. The accumulation of a monovalent cation across a membrane is driven by the transmembrane potential (


). At physiological temperature (37°C), the Nernst equation simplifies to:

[6]

Cells possess a dual-potential system: the plasma membrane (


 to 

mV) and the highly hyperpolarized inner mitochondrial membrane (

to

mV)[6]. This acts as a sequential electrostatic vacuum, driving massive intracellular accumulation.

Table 1: Theoretical TPP Accumulation Dynamics Based on the Nernst Equation (at 37°C)

Cellular CompartmentTransmembrane Potential (

)
Local Accumulation Fold-ChangeCumulative Accumulation (vs. Extracellular)
Cytosol (Normal Cell) -60 mV~10-fold10x
Mitochondrial Matrix (Normal) -160 mV~400-fold~4,000x
Mitochondrial Matrix (Cancer) -220 mV~3,800-fold~38,000x

Note: Cancer cells often exhibit a hyperpolarized


 (up to -220 mV), providing a critical therapeutic window for the selective accumulation of TPP-chemotherapeutics compared to healthy tissue[7].

TPP_Mechanism cluster_0 Extracellular Space cluster_1 Cytosol cluster_2 Mitochondrial Matrix Drug TPP-Cargo Conjugate (Delocalized Lipophilic Cation) Cytosol_Accum Cytosolic Accumulation (~10-fold concentration) Drug->Cytosol_Accum Plasma Membrane Passive Diffusion (ΔΨp = -30 to -60 mV) Matrix_Accum Matrix Accumulation (~1000 to 10000-fold) Cytosol_Accum->Matrix_Accum Inner Mitochondrial Membrane Nernst-Driven Uptake (ΔΨm = -150 to -180 mV) Target Therapeutic Target (e.g., mtDNA, mPTP, ROS) Matrix_Accum->Target Cargo Release / Action

Stepwise Nernstian accumulation of TPP vectors driven by dual membrane potentials.

Vector Engineering: Structural Causality in TPP Conjugation

When designing a TPP-cargo conjugate, the linker connecting the TPP headgroup to the pharmacophore is not a passive tether; it actively dictates the molecule's toxicity and uptake efficiency. We typically utilize an alkyl chain of 4 to 10 carbons.

The Causality of Linker Length: Shorter chains lack the necessary lipophilicity to cross the inner mitochondrial membrane (IMM). Conversely, chains exceeding 12 carbons act as detergents, disrupting the lipid bilayer and causing dose-dependent uncoupling of oxidative phosphorylation (OXPHOS)[8].

Protocol 1: Synthesis of a TPP-Conjugate via Amide Coupling

To ensure a reliable, self-validating synthetic workflow, we utilize (3-Carboxypropyl)triphenylphosphonium bromide as a foundational building block[7]. This protocol describes conjugation to an amine-bearing cargo.

  • Activation: Dissolve 1.0 equivalent of (3-Carboxypropyl)triphenylphosphonium bromide in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to -5°C.

  • Mixed Anhydride Formation: Add 1.05 equivalents of ethyl chloroformate and 1.5 equivalents of triethylamine dropwise. Stir for 30 minutes[7].

    • Causality: The sub-zero temperature is critical to prevent the thermal degradation of the highly reactive mixed anhydride intermediate.

  • Conjugation: Introduce 0.9 equivalents of the amine-bearing cargo dissolved in anhydrous DMF.

    • Causality: Using a sub-stoichiometric ratio of the complex cargo ensures its complete consumption, vastly simplifying downstream purification.

  • Propagation: Allow the reaction to warm to ambient temperature and stir for 24 hours.

  • Purification: Concentrate via rotary evaporation and purify using flash column chromatography. Due to the polar nature of the phosphonium salt, a gradient of dichloromethane/methanol is required.

Validation Workflows: Proving Mitochondrial Localization

A rigorous experimental design must include internal controls to prove that uptake is strictly driven by the mitochondrial membrane potential, ruling out non-specific hydrophobic binding to lipid membranes.

Protocol 2: Quantification of Mitochondrial Uptake in Isolated Mitochondria

This assay utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify true Nernstian TPP accumulation[3].

  • Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., murine liver or heart) using standard differential centrifugation in a sucrose/EGTA buffer.

  • Respiration State 2 Induction: Suspend mitochondria (0.5 mg protein/mL) in an incubation buffer supplemented with 10 mM succinate and 2 μM rotenone.

    • Causality: Succinate fuels Complex II, while rotenone blocks Complex I reverse electron transport. This combination establishes a robust, stable, and highly negative ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      
  • Dosing & Negative Control: Divide the sample into two cohorts. To Cohort B (Negative Control), add 1 μM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

    • Causality: FCCP is a potent protonophore that completely dissipates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      . Any TPP detected in the FCCP cohort represents non-specific membrane binding, not true active uptake. This makes the protocol a self-validating system.
      
  • Incubation: Add the TPP-conjugate (e.g., 5 μM) and an internal standard (e.g., Isoamyl-TPP) to both cohorts. Incubate at 37°C for exactly 5 minutes.

  • Extraction & Analysis: Pellet the mitochondria via rapid centrifugation (10,000 x g for 2 min). Discard the supernatant, lyse the pellet in acetonitrile/water (50:50) with 0.1% TFA, and analyze the lysate via RP-HPLC[3].

Pharmacological Applications and Signaling Modulation

The modularity of the TPP vector allows for the bidirectional modulation of mitochondrial function, depending entirely on the conjugated cargo:

  • Cytoprotection (Anti-Apoptotic): Conjugating TPP to antioxidants (e.g., MitoQ, MitoCEHC) directs radical scavengers directly to the site of reactive oxygen species (ROS) production[9]. This neutralizes superoxide radicals, prevents the opening of the mitochondrial permeability transition pore (mPTP), and halts apoptotic cascades in ischemia-reperfusion injury and neurodegeneration[2].

  • Oncology (Pro-Apoptotic): By conjugating chemotherapeutics (e.g., Doxorubicin or Chlorambucil) to TPP, we exploit the hyperpolarized

    
     of cancer cells[10]. The massive influx of the TPP-drug conjugate induces localized ROS generation and mtDNA damage, forcing mPTP opening, cytochrome C release, and selective apoptosis of malignant cells[11].
    

TPP_Signaling TPP_Antiox TPP-Antioxidant (e.g., MitoQ, MitoCEHC) ROS_Clear Scavenge Mitochondrial ROS TPP_Antiox->ROS_Clear TPP_Chemo TPP-Chemotherapeutic (e.g., TPP-Doxorubicin) ROS_Gen Generate Massive ROS TPP_Chemo->ROS_Gen mPTP_Close mPTP Remains Closed ROS_Clear->mPTP_Close mPTP_Open mPTP Opening & Cytochrome C Release ROS_Gen->mPTP_Open Survival Cell Survival / Protection (Neuro/Cardioprotection) mPTP_Close->Survival Apoptosis Apoptosis (Cancer Cell Death) mPTP_Open->Apoptosis

Divergent signaling pathways modulated by TPP-antioxidants versus TPP-chemotherapeutics.

Limitations and Future Perspectives

While TPP is an exceptionally powerful vector, it is not biologically inert. At high intracellular concentrations (>10 μM), the lipophilic cation itself can disrupt inner membrane integrity, leading to mild uncoupling of OXPHOS and depolarization of the mitochondrial membrane[8].

To mitigate this dose-dependent toxicity, the next frontier of mitochondrial medicine focuses on integrating TPP into smart nanocarriers (e.g., TPP-decorated PLGA nanoparticles, liposomes, or PAMAM dendrimers)[4][5]. These advanced systems shield the positive charge during systemic circulation and release the TPP-conjugate only in response to the acidic tumor microenvironment, thereby maximizing the therapeutic index and opening new avenues for precision oncology[10].

References

1.1 - National Institutes of Health (NIH) / PMC 2. 10 - Chemical Communications (RSC Publishing) 3.5 - Chemical Reviews (ACS Publications) 4. 11 - Dove Medical Press 5.4 - Colab.ws 6.7 - MDPI 7.6 - National Institutes of Health (NIH) 8. - PLOS One 9. 8 - Iowa Research Online 10. - Frontiers 11. 2 - BenchChem

Sources

Technical Deep Dive: Triphenylphosphonium (TPP) vs. Emerging Lipophilic Cations in Mitochondrial Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the Triphenylphosphonium (TPP) cation has served as the "gold standard" moiety for mitochondrial drug delivery, leveraging the organelle's substantial membrane potential (


) to achieve Nernstian accumulation. However, the landscape of mitochondrial targeting is shifting. While TPP remains unrivaled for small-molecule delivery, its utility is bounded by concentration-dependent toxicity and membrane disruption.

This guide provides a critical technical analysis comparing TPP against alternative lipophilic cations—including Rhodamines, Cyanines, and the distinct class of Szeto-Schiller (SS) peptides. We dissect the biophysical mechanisms, toxicity profiles, and experimental protocols necessary to select the optimal vector for therapeutic or diagnostic applications.

Part 1: The Biophysical Basis of Mitochondrial Accumulation

To engineer mitochondrial therapeutics, one must first master the forces governing uptake. The Inner Mitochondrial Membrane (IMM) maintains a significant negative potential (


 to 

mV), creating a powerful electrochemical gradient.[1]
The Nernstian Driver

Lipophilic cations (LCs) like TPP permeate lipid bilayers without transporters because their positive charge is delocalized over a large hydrophobic surface area, reducing the activation energy for membrane passage. Once inside the cytosol, they equilibrate across the IMM according to the Nernst equation:



Key Insight: For every


 of potential, there is a 10-fold increase in matrix concentration. At 

, TPP accumulates ~1000-fold relative to the cytosol.
Charge Delocalization & Lipophilicity (LogP)
  • Charge Delocalization: Essential to prevent the formation of a hydration shell that would otherwise block membrane permeation.

  • Lipophilicity: A "Goldilocks" zone exists. If too hydrophilic, the cation bounces off the membrane; if too lipophilic, it gets stuck in the bilayer core (the "membrane reservoir" effect), failing to reach the matrix.

Part 2: Triphenylphosphonium (TPP) – The Gold Standard[1]

Structural Mechanism

TPP consists of a phosphorus atom surrounded by three phenyl rings. This propeller-like geometry effectively screens the positive charge, allowing the moiety to pass through the hydrophobic core of the IMM.

Advantages[2]
  • Predictable Kinetics: Uptake is strictly potential-dependent.

  • Versatile Conjugation: The phosphorus center allows for easy alkylation, enabling the attachment of antioxidants (e.g., MitoQ), spin traps, or electrophiles.

  • High Accumulation Ratio: Achieves millimolar matrix concentrations from nanomolar external dosing.

The "Price of Entry": Toxicity & Limitations

TPP is not biologically inert.

  • Proton Leak: At high concentrations, TPP facilitates proton reentry into the matrix, partially uncoupling oxidative phosphorylation (OXPHOS).

  • Membrane Disruption: Accumulation leads to membrane expansion, potentially compromising cristae integrity.

  • Efflux Susceptibility: TPP conjugates are substrates for P-glycoprotein (P-gp/MDR1), limiting efficacy in multi-drug resistant cancer lines.

Part 3: Comparative Analysis – TPP vs. The Field

This section contrasts TPP with other cation classes to guide vector selection.

TPP vs. Rhodamines & Cyanines (The Sensors)

While TPP is a delivery vector, Rhodamine 123 (R123) and Cyanines (JC-1) are primarily sensors.

  • Rhodamine 123: High affinity but inhibits F0F1-ATPase. TMRM/TMRE are preferred for quantitative sensing due to lower non-specific binding, but they lack the conjugation versatility of TPP for drug delivery.

  • JC-1: Unique for its concentration-dependent aggregation (J-aggregates) which shifts fluorescence from green to red. This makes it a ratiometric sensor, but its tendency to aggregate makes it a poor candidate for drug transport.

TPP vs. Szeto-Schiller (SS) Peptides (The Lipid-Targeters)

Critical Distinction: Unlike TPP, SS peptides (e.g., Elamipretide/SS-31) do not rely solely on


 for retention.
  • Mechanism: They bind selectively to Cardiolipin , an anionic phospholipid unique to the IMM.

  • Benefit: This interaction stabilizes cristae curvature and supercomplexes without requiring the massive accumulation that drives TPP toxicity. They are "self-limiting" and generally safer for restoring bioenergetics in compromised mitochondria.

TPP vs. Dequalinium/F16 (The Cytotoxins)
  • Dequalinium (DQA): A dicationic amphiphile that forms bolalipids. Unlike TPP monomers, DQA can self-assemble into "DQAsomes" (mitochondrial liposomes) for DNA delivery.

  • F16: A delocalized lipophilic cation often identified in high-throughput screens. It accumulates in cancer mitochondria (which often have hyperpolarized

    
    ) to induce necrosis, acting as a therapeutic agent itself rather than a carrier.
    
Visualization: Mechanism of Action Comparison

MitochondrialTargeting cluster_legend Targeting Mechanisms TPP_Node TPP+ (Potential Driven) SS_Node SS Peptides (Lipid Driven) DQA_Node Dequalinium (Self-Assembly) Cytosol Cytosol IMM Inner Mitochondrial Membrane (IMM) Cytosol->IMM Passive Diffusion (Lipophilic Cations) Matrix Mitochondrial Matrix Cytosol->Matrix Vesicular Transport (DQAsomes) IMM->IMM Cardiolipin Binding (SS Peptides) IMM->Matrix Nernstian Accumulation (Driven by ΔΨm)

Caption: Comparative flux of TPP+ (Potential-driven), SS Peptides (Cardiolipin-binding), and Dequalinium (Vesicular) across the mitochondrial membrane.

Part 4: Experimental Protocols & Validation

Protocol: Measuring Mitochondrial Uptake (TPP+ Electrode)

Standard fluorescence methods can be artifact-prone due to quenching. The TPP+ selective electrode is the gold standard for quantitative flux analysis.

Materials:

  • Ion-selective electrode (ISE) sensitive to TPP+.[2]

  • Reference electrode (Ag/AgCl).

  • Digitonin (for cell permeabilization).

  • Rotenone/Succinate (to energize mitochondria).

Workflow:

  • Calibration: Calibrate ISE with sequential additions of TPP+ chloride (1–5 µM) to assay buffer.

  • Preparation: Suspend isolated mitochondria (0.5 mg protein/mL) or permeabilized cells in K-medium (120 mM KCl buffer).

  • Energization: Add Succinate (10 mM) to energize Complex II. Observe rapid decrease in external [TPP+] as it accumulates in the matrix.

  • Inhibition Check: Add FCCP (uncoupler). TPP+ should rapidly efflux back into the buffer, confirming potential-dependent uptake.

  • Calculation: Use the Nernst equation to calculate

    
     based on the ratio of external vs. internal concentration (correcting for mitochondrial volume).
    
Protocol: Cytotoxicity Screening (Seahorse XF)

To distinguish between "targeting" and "toxicity," you must measure respiratory control.

Workflow:

  • Seed Cells: 20,000 cells/well in XF plate.

  • Treat: Incubate with TPP-conjugate (0.1, 1, 10 µM) for 4 hours.

  • Assay: Run Mito Stress Test.

    • Injection A (Oligomycin): Measures ATP-linked respiration.

    • Injection B (FCCP): Measures Maximal Respiration.

    • Injection C (Rot/Ant): Non-mitochondrial respiration.

  • Analysis:

    • Red Flag: If Basal Respiration increases but ATP production stays constant/decreases, your cation is acting as an uncoupler (proton leak).

    • Red Flag: If Maximal Respiration drops significantly, your cation is inhibiting the ETC (likely Complex I).

Visualization: Decision Matrix for Vector Selection

VectorSelection Start Start: Define Goal Goal_Delivery Deliver Cargo? Start->Goal_Delivery Goal_Sensing Sense ΔΨm? Start->Goal_Sensing Cargo_Type Cargo Type? Goal_Delivery->Cargo_Type Quant Quantitative? Goal_Sensing->Quant Qual Qualitative/Imaging? Goal_Sensing->Qual TMRM Use TMRM (Low binding) Quant->TMRM R123 Use Rhodamine 123 (High signal) Qual->R123 SmallMol Small Molecule (Antioxidant/Probe) Cargo_Type->SmallMol DNA DNA/Macromolecule Cargo_Type->DNA Restore Restore Bioenergetics (No Cargo) Cargo_Type->Restore TPP Use TPP+ (Standard) SmallMol->TPP DQA Use Dequalinium (DQAsomes) DNA->DQA SS Use SS Peptides (Cardiolipin Stabilizer) Restore->SS

Caption: Strategic decision tree for selecting the appropriate mitochondrial targeting moiety based on experimental goals.

Part 5: Summary Table of Lipophilic Cations

Cation ClassRepresentativePrimary MechanismKey ApplicationToxicity/Limitation
Phosphonium TPP Nernstian (

)
Drug Delivery (MitoQ)Uncoupling at high conc.; P-gp substrate.
Rhodamine Rhodamine 123 Nernstian (

)
Imaging / Flow CytometryInhibits F0F1-ATPase; phototoxic.
Cyanine JC-1 Nernstian + AggregationRatiometric SensingAggregates can inhibit Complex I.
Peptide SS-31 Cardiolipin BindingCytoprotectionLower absolute accumulation; not a general carrier.
Amphiphile Dequalinium Self-AssemblyDNA Delivery (DQAsomes)Cytotoxic to cancer cells (sometimes desired).

References

  • Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria.[1][3][4][5][6][7] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1028-1031. Link

  • Smith, R. A., et al. (2003). Mitochondria-targeted antioxidants in the treatment of disease.[5][6][8][9][10] Annals of the New York Academy of Sciences, 1201, 96-103. Link

  • Szeto, H. H. (2006). Mitochondria-targeted peptide antioxidants: novel neuroprotective agents.[8][10] The AAPS Journal, 8(3), E521-E531. Link

  • Weissig, V., et al. (1998). Accumulation of protein-bound oligodeoxynucleotides in mitochondria. Pharmaceutical Research, 15, 334-337. Link

  • Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98-115. Link

Sources

molecular weight and formula of (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Application Methodologies of (3-Carboxypropyl)triphenylphosphonium Bromide

Executive Summary

In the landscape of modern drug development and molecular biology, targeted delivery systems are paramount for overcoming cellular barriers. (3-Carboxypropyl)triphenylphosphonium bromide has emerged as a critical pharmacophore and synthetic intermediate[1]. By leveraging its unique physicochemical properties, researchers can direct therapeutic payloads specifically to the mitochondrial matrix or utilize it as a versatile Wittig reagent for carbon-carbon double bond formation[2][3]. This whitepaper provides an in-depth technical analysis of its molecular characteristics, the causality behind its targeting mechanics, and self-validating protocols for its application in the laboratory.

Physicochemical Specifications & Structural Logic

To effectively utilize (3-Carboxypropyl)triphenylphosphonium bromide, one must first understand the quantitative parameters that govern its behavior in solution and biological systems[4][5].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name (3-Carboxypropyl)triphenylphosphonium bromide
Molecular Formula C₂₂H₂₂BrO₂P (or C₂₂H₂₂O₂P·Br)
Molecular Weight 429.29 g/mol
CAS Number 17857-14-6
PubChem CID 10717451
Melting Point 244 - 247 °C
Assay Purity ≥ 98%
Appearance White to off-white crystalline powder
The Causality of the Molecular Architecture

The utility of this compound is not coincidental; it is dictated by three distinct structural domains:

  • The Triphenylphosphonium (TPP) Cation: The positive charge on the central phosphorus atom is sterically shielded and electronically delocalized across three bulky phenyl rings. This drastically lowers the activation energy required to pass through the hydrophobic core of lipid bilayers[3].

  • The Bromide Counterion: Ensures the salt remains highly soluble in polar aprotic solvents (like DMF or DMSO) and aqueous buffers, which is critical for liquid-phase bioconjugation[6].

  • The Carboxypropyl Linker: The three-carbon aliphatic chain provides necessary steric flexibility, while the terminal carboxylic acid serves as a bio-orthogonal handle. This allows for covalent conjugation to primary amines or hydroxyls on drug payloads without disrupting the TPP group's electronic shielding[1].

Mechanistic Insights: Nernstian Mitochondrial Targeting

The primary biological application of (3-Carboxypropyl)triphenylphosphonium bromide is the synthesis of mitochondria-targeted therapeutics (such as MitoQ or targeted anti-cancer agents)[3][7]. The targeting mechanism is purely biophysical, governed by the Nernst equation.

Because the TPP+ cation is lipophilic, it easily permeates the plasma membrane. Once in the cytoplasm, it is drawn toward the inner mitochondrial membrane (IMM), which maintains a highly negative transmembrane potential (


 to 

mV)[3]. For every

mV increase in negative membrane potential at 37°C, there is a 10-fold increase in cationic accumulation. Consequently, TPP-conjugated molecules concentrate 100 to 1,000 times more inside the mitochondrial matrix than in the cytosol[3].

Mitochondrial_Targeting TPP (3-Carboxypropyl)TPP+ (Lipophilic Cation) Cyto Cytoplasm (ΔΨc ≈ -30 to -60 mV) TPP->Cyto Plasma Membrane Crossing IMM Inner Mitochondrial Membrane (Hydrophobic Barrier) Cyto->IMM Electrostatic Attraction Matrix Mitochondrial Matrix (ΔΨm ≈ -150 to -180 mV) IMM->Matrix Nernstian Accumulation (100-1000x)

Mechanism of membrane potential-driven mitochondrial accumulation of TPP+ cations.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every synthetic step must be paired with a validation checkpoint. Below are two field-proven methodologies utilizing this compound.

Protocol 1: Bioconjugation via EDC/NHS Coupling

Objective: Attach the TPP moiety to a primary amine-containing payload (e.g., a fluorophore or small molecule drug) via a stable amide bond[7]. Causality of pH Control: EDC activation is optimal under slightly acidic conditions (pH 5.5–6.5) because the carboxylate must be dynamically protonated. Conversely, the subsequent conjugation requires the target amine to be in its unprotonated, nucleophilic free-base form, which dominates at slightly basic conditions (pH 7.5–8.5).

  • Activation: Dissolve (3-Carboxypropyl)triphenylphosphonium bromide (1.0 eq) in anhydrous DMF or MES buffer (pH 6.0). Add EDC·HCl (1.5 eq) and NHS (1.5 eq).

  • Incubation: Stir at room temperature for 30 minutes to form the active NHS-ester.

    • Self-Validation Checkpoint 1: Aliquot 5 µL of the reaction, quench, and analyze via LC-MS. Confirm the disappearance of the 349.4 m/z [M-Br]+ peak and the appearance of the NHS-ester intermediate mass[2].

  • Conjugation: Add the target primary amine (1.2 eq). If operating in an aqueous environment, adjust the pH to 8.0 using 0.1 M NaHCO₃.

  • Reaction: Stir for 2–4 hours at room temperature protected from light.

  • Purification & Validation:

    • Self-Validation Checkpoint 2: Purify the mixture via preparative HPLC. Validate the final isolated product using High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the new TPP-conjugate cation.

EDC_NHS_Workflow Step1 (3-Carboxypropyl)TPP+ Bromide (Carboxylic Acid) Step2 EDC/NHS Activation (Buffer pH 5.5-6.5) Step1->Step2 Reagents added Step3 NHS-Ester Intermediate (Amine Reactive) Step2->Step3 15-30 min incubation Step4 Addition of Target Amine (R-NH2) (Buffer pH 7.5-8.5) Step3->Step4 Adjust pH Step5 TPP-Target Conjugate (Stable Amide Bond) Step4->Step5 2-4 hours RT

Step-by-step EDC/NHS coupling workflow for conjugating TPP+ to amine-bearing targets.

Protocol 2: Carbon-Carbon Double Bond Formation (Wittig Reaction)

Objective: Synthesize alkenes from aldehydes or ketones using the compound as a Wittig reagent[2]. Causality of Stoichiometry: Because the compound contains an acidic carboxylic acid proton, at least two equivalents of a strong base are required: the first equivalent deprotonates the carboxylic acid, and the second deprotonates the alpha-carbon to form the nucleophilic phosphonium ylide.

  • Ylide Formation: Suspend the phosphonium bromide in anhydrous THF under an inert Argon atmosphere at 0 °C.

  • Deprotonation: Slowly add a strong base (e.g., 2.2 eq of NaHMDS or Potassium tert-butoxide).

    • Self-Validation Checkpoint 1: The visual transition of the solution to a deep orange/red color acts as a qualitative indicator of successful ylide formation.

  • Carbonyl Addition: Add the target aldehyde/ketone (1.0 eq) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup & Validation: Quench with saturated NH₄Cl and extract with ethyl acetate.

    • Self-Validation Checkpoint 2: Perform ¹H-NMR spectroscopy on the crude extract. The disappearance of the aldehyde proton signal (~9–10 ppm) and the emergence of vinylic protons (~5–7 ppm) validates the conversion. Calculate the coupling constants (

      
      ) of the vinylic protons to self-validate the E/Z stereoselectivity[2].
      

References

  • Title: (3-Carboxypropyl)triphenylphosphonium bromide - Chem-Impex | Source: chemimpex.com | URL: 4

  • Title: (3-Carboxypropyl)triphenylphosphonium | 151310-36-0 - Benchchem | Source: benchchem.com | URL: 2

  • Title: (3-Carboxypropyl)triphenylphosphonium bromide 98 17857-14-6 - Sigma-Aldrich | Source: sigmaaldrich.com | URL: Link

  • Title: The Role of (3-Carboxypropyl)triphenylphosphonium Bromide in Mitochondrial Research | Source: nbinno.com | URL: 1

  • Title: (3-CARBOXYPROPYL)TRIPHENYLPHOSPHONIUM BROMIDE | 17857-14-6 | Source: chemicalbook.com | URL: 6

  • Title: What are the applications of Tripheneylphosphonium Bromide? - FAQ - Guidechem | Source: guidechem.com | URL: 3

  • Title: Triarylphosphonium compounds as effective vectors for mitochondria-targeted delivery systems | Source: colab.ws | URL: 7

  • Title: CAS RN 17857-14-6 | Fisher Scientific | Source: fishersci.co.uk | URL: 5

Sources

An In-depth Technical Guide to (3-Carboxypropyl)triphenylphosphonium Bromide: Nomenclature, Synthesis, and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A comprehensive technical guide on (3-Carboxypropyl)triphenylphosphonium bromide, a versatile phosphonium salt pivotal in synthetic organic chemistry and targeted drug delivery, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of its nomenclature, chemical properties, synthesis, and key applications, with a focus on its role as a Wittig reagent and a mitochondrial targeting moiety.

Deciphering the Nomenclature: (4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide and Its Synonyms

The nomenclature surrounding alkyl-substituted triphenylphosphonium salts can often be ambiguous. The compound of interest is most accurately identified by its IUPAC name, (3-carboxypropyl)triphenylphosphanium bromide , and its CAS number, 17857-14-6 .[1][2] A common synonym, which can be a source of confusion, is (4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide .[2][3][4] This alternative name arises from considering the carboxylic acid group as a hydroxyl and an oxo group on the same carbon. Other frequently used synonyms include:

  • (3-Carboxypropyl)triphenylphosphonium bromide[1][3]

  • (4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide[2][4]

It is crucial to distinguish this compound from the structurally similar (4-Carboxybutyl)triphenylphosphonium bromide (CAS No. 17814-85-6), which possesses an additional methylene group in its alkyl chain.[5]

Physicochemical Properties and Characterization

(3-Carboxypropyl)triphenylphosphonium bromide is typically a white to off-white powder or crystalline solid.[4][6] A summary of its key physicochemical properties is presented in the table below.

PropertyValue
CAS Number 17857-14-6
Molecular Formula C22H22BrO2P
Molecular Weight 429.29 g/mol [1][2]
Melting Point 244-247 °C (lit.)[1][3]
Solubility Soluble in water and ethanol.[6]
Appearance White to light yellow or light orange powder/crystal

Spectroscopic data is essential for the unambiguous identification and characterization of the compound. While specific spectra can be found in various databases, typical analytical data includes:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the triphenylphosphine group, as well as signals for the methylene protons of the carboxypropyl chain.

  • ¹³C NMR: The carbon NMR spectrum would display resonances for the aromatic carbons and the aliphatic carbons of the side chain, including the carbonyl carbon of the carboxylic acid.[7]

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the C=O stretching of the carboxylic acid, O-H stretching, and vibrations associated with the P-C bonds and the phenyl groups.

Synthesis of (3-Carboxypropyl)triphenylphosphonium Bromide: A Detailed Protocol

The synthesis of (3-carboxypropyl)triphenylphosphonium bromide is a straightforward nucleophilic substitution reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom of a 4-halobutyric acid, displacing the halide.

A general and scalable laboratory procedure is as follows:

Reactants:

  • 4-Bromobutyric acid

  • Triphenylphosphine

  • Toluene (or another suitable solvent)

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-bromobutyric acid and triphenylphosphine.[6][8]

  • Add a suitable solvent, such as toluene, to the flask.[6]

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for an extended period, typically 48 hours.[6]

  • Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by crystallization from a suitable solvent system. For instance, the solid can be suspended in refluxing chloroform, followed by the addition of ether to induce precipitation.[8]

  • Collect the purified product by filtration, wash with a non-polar solvent like ether, and dry under vacuum.[8]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of triphenylphosphine to triphenylphosphine oxide, a common side reaction.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the SN2 reaction between the moderately nucleophilic triphenylphosphine and the alkyl halide.

  • Purification by Crystallization: This method is effective for removing any unreacted starting materials and the non-polar triphenylphosphine oxide byproduct, if formed.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification 4-Bromobutyric_Acid 4-Bromobutyric Acid Reaction_Vessel Combine in Toluene Reflux under Argon (48h) 4-Bromobutyric_Acid->Reaction_Vessel Triphenylphosphine Triphenylphosphine Triphenylphosphine->Reaction_Vessel Solvent_Removal Solvent Removal (Rotary Evaporation) Reaction_Vessel->Solvent_Removal Crystallization Crystallization (Chloroform/Ether) Solvent_Removal->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Product (3-Carboxypropyl)triphenyl- phosphonium bromide Filtration_Drying->Product

Synthesis workflow for (3-Carboxypropyl)triphenylphosphonium bromide.

Applications in Scientific Research and Drug Development

(3-Carboxypropyl)triphenylphosphonium bromide is a valuable reagent with significant applications in both synthetic organic chemistry and medicinal chemistry.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The primary application of this phosphonium salt is as a precursor to a Wittig reagent (a phosphorus ylide). The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones.[9]

Mechanism of Ylide Formation and the Wittig Reaction:

  • Ylide Generation: The phosphonium salt is treated with a strong base (e.g., sodium hydride, potassium tert-butoxide) to deprotonate the carbon alpha to the phosphorus atom, forming the corresponding phosphorus ylide.[10]

  • Reaction with a Carbonyl: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

  • Oxaphosphetane Intermediate: This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.

  • Alkene Formation: The oxaphosphetane collapses to form the desired alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.

Application in Prostaglandin Synthesis:

A notable application of the ylide derived from (3-carboxypropyl)triphenylphosphonium bromide is in the synthesis of prostaglandins and their analogs.[10] Prostaglandins are a class of biologically active lipids with diverse physiological effects. The Wittig reaction provides a key step in constructing the carbon skeleton of these complex molecules.[10]

Experimental Protocol for a Wittig Reaction in Prostaglandin Synthesis:

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend (3-carboxypropyl)triphenylphosphonium bromide in an anhydrous solvent like DMSO or THF.[10]

  • Add a strong base, such as sodium hydride or potassium hexamethyldisilazide (KHMDS), portion-wise at a suitable temperature (e.g., room temperature) to generate the ylide. The formation of the ylide is often indicated by a color change to deep orange or red. Stir for approximately one hour.[10]

  • Reaction with the Aldehyde: In a separate flask, dissolve the aldehyde precursor of the prostaglandin (often a lactol) in the same anhydrous solvent.[10]

  • Slowly add the aldehyde solution to the ylide solution via cannula or syringe at a controlled temperature (e.g., 0 °C or room temperature).

  • Allow the reaction to proceed for several hours or overnight, monitoring its progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and acidify the mixture to a pH of 3-4 with a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the desired prostaglandin.[10]

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction cluster_products Products Phosphonium_Salt (3-Carboxypropyl)triphenyl- phosphonium bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base Strong Base (e.g., NaH) Base->Ylide Reaction Reaction in Anhydrous Solvent Ylide->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Alkene Alkene Reaction->Alkene TPPO Triphenylphosphine Oxide Reaction->TPPO

General workflow of the Wittig reaction.
Mitochondrial Targeting in Drug Delivery

The triphenylphosphonium (TPP) cation is a lipophilic cation that can accumulate in mitochondria due to the large negative mitochondrial membrane potential.[11][12][13] This property makes it an excellent targeting moiety for delivering therapeutic agents specifically to the mitochondria, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders.[11][12][13]

Mechanism of Mitochondrial Accumulation:

The selective uptake of TPP-conjugated molecules into mitochondria is driven by the mitochondrial membrane potential (ΔΨm), which is significantly more negative than the plasma membrane potential.[12] This large potential difference acts as an electrophoretic force, drawing the positively charged TPP-linked compounds into the mitochondrial matrix.[12] This can lead to a several-hundred-fold increase in the concentration of the drug within the mitochondria compared to the cytoplasm.[11]

(3-Carboxypropyl)triphenylphosphonium bromide in Mitochondrial Targeting:

The carboxylic acid group of (3-carboxypropyl)triphenylphosphonium bromide provides a convenient handle for covalently attaching it to a wide range of drug molecules or nanocarriers.[] This has been successfully employed to deliver various therapeutic payloads, including:

  • Anticancer Drugs: To enhance their efficacy and overcome drug resistance.[1]

  • Antioxidants: To mitigate mitochondrial oxidative stress.

  • Probes and Sensors: To study mitochondrial function and dysfunction.[11]

The use of TPP-based targeting strategies represents a significant advancement in the development of precision medicines for a variety of mitochondrial-related diseases.[13]

Conclusion

(3-Carboxypropyl)triphenylphosphonium bromide, also known by its synonym (4-Hydroxy-4-oxobutyl)triphenylphosphonium bromide, is a multifaceted reagent with significant utility in modern chemical and pharmaceutical research. Its role as a precursor to Wittig reagents enables the efficient and stereocontrolled synthesis of complex alkenes, exemplified by its application in the total synthesis of prostaglandins. Furthermore, its triphenylphosphonium cation serves as a robust mitochondrial targeting vector, paving the way for the development of novel diagnostics and therapeutics for a range of diseases. A thorough understanding of its nomenclature, properties, and reactivity is essential for its effective application in the laboratory.

References

  • Zielonka, J., Joseph, J., Sikora, A., Hardy, M., Ouari, O., Vasquez-Vivar, J., Cheng, G., Lopez, M., & Kalyanaraman, B. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043-10120. [Link]

  • Synthesis of B. (3-Carboxypropyl)triphenylphosphonium bromide. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]

  • Zielonka, J., Joseph, J., Sikora, A., Hardy, M., Ouari, O., Vasquez-Vivar, J., Cheng, G., Lopez, M., & Kalyanaraman, B. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. PMC. [Link]

  • Gan, L., Zhang, S., & Liu, Y. (2023). Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. Chemical Communications, 59(86), 12821-12836. [Link]

  • Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics. (2019). PMC. [Link]

  • Trnka, J., Elkalaf, M., & Anděl, M. (2015). Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak. PLOS ONE, 10(4), e0121837. [Link]

  • (3-Carboxypropyl)triphenylphosphonium bromide - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Spectrabase.com. Retrieved March 7, 2026, from [Link]

  • Process for the synthesis of prostaglandin derivatives. (2005).
  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Chem.ucla.edu. Retrieved March 7, 2026, from [Link]

  • A Solvent Free Wittig Reaction. (n.d.). Web.pdx.edu. Retrieved March 7, 2026, from [Link]

  • Prostaglandin Synthesis. (n.d.). Sciencedirect.com. Retrieved March 7, 2026, from [Link]

  • Wittig Reagents (in situ). (n.d.). Ochemonline.com. Retrieved March 7, 2026, from [Link]

  • Wittig Olefination Reaction - reaction mechanism, experimental procedure and how to get rid of TPPO. (2024, December 16). YouTube. [Link]

  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2015). PMC. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Web.mnsu.edu. Retrieved March 7, 2026, from [Link]

  • A concise and scalable chemoenzymatic synthesis of prostaglandins. (2024). PMC. [Link]

  • (3-Carboxypropyl)triphenylphosphonium bromide. (n.d.). Chem-impex.com. Retrieved March 7, 2026, from [Link]

  • Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy. (2023). PMC. [Link]

  • Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy. (2023). Taylor & Francis Online. [Link]

  • Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. (2018). PMC. [Link]

Sources

Methodological & Application

synthesis of (3-Carboxypropyl)triphenylphosphonium bromide from 4-bromobutyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis of (3-Carboxypropyl)triphenylphosphonium bromide (CAS: 17857-14-6), a critical quaternary phosphonium salt used primarily as a precursor for Wittig reagents (ylides) to introduce carboxyl-terminated alkyl chains into organic molecules. It also serves as a lipophilic cation moiety for mitochondria-targeted drug delivery systems. This guide presents two distinct protocols: a High-Fidelity Solution Method (recommended for maximum purity) and a Rapid Solvent-Free Melt Method .

Introduction & Mechanism

The synthesis proceeds via an


 nucleophilic substitution reaction. Triphenylphosphine (

), acting as a soft nucleophile, attacks the

-carbon of 4-bromobutyric acid, displacing the bromide ion.

Mechanism:

  • Nucleophilic Attack: The lone pair on the phosphorus atom attacks the carbon bearing the bromine.

  • Transition State: A pentacoordinate-like transition state forms where the C-Br bond lengthens as the P-C bond forms.

  • Leaving Group Departure: Bromide is expelled, yielding the quaternary phosphonium salt.

The reaction is driven by the formation of the strong P-C bond and, in non-polar solvents like toluene, the precipitation of the ionic product from the reaction mixture.

Visualization: Reaction Mechanism

ReactionMechanism SM1 Triphenylphosphine (Nucleophile) TS Transition State [Sn2] SM1->TS P attacks C4 SM2 4-Bromobutyric Acid (Electrophile) SM2->TS PROD (3-Carboxypropyl)triphenylphosphonium bromide TS->PROD Bond Formation LG Bromide Ion (Leaving Group) TS->LG Expulsion

Caption: Nucleophilic substitution pathway for phosphonium salt formation.

Safety & Handling (Critical Control Points)

  • 4-Bromobutyric Acid: Corrosive and toxic. Causes severe skin burns and eye damage. Handle in a fume hood with acid-resistant gloves.

  • Triphenylphosphine: Irritant.[1][2] Avoid inhalation of dust.

  • Product: The resulting phosphonium salt is an irritant and should be handled as a potential mitochondrial toxin due to its lipophilic cationic nature.

Materials & Reagents

ReagentCAS No.[3][4][5][6][7]MW ( g/mol )Equiv.Role
4-Bromobutyric acid 2623-87-2167.001.0Electrophile
Triphenylphosphine 603-35-0262.291.0 - 1.05Nucleophile
Toluene 108-88-392.14SolventReaction Medium
Acetonitrile 75-05-841.05SolventAlt. Medium
Diethyl Ether 60-29-774.12SolventWashing/Precipitation

Experimental Protocols

Method A: High-Fidelity Solution Synthesis (Recommended)

Best for: High purity requirements, scale-up, and avoiding thermal decomposition.

Step-by-Step Protocol:

  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: Charge the flask with 4-Bromobutyric acid (1.0 eq) and Triphenylphosphine (1.0 eq). Add Toluene (approx. 3-5 mL per gram of substrate).

    • Note: Toluene is chosen because the starting materials are soluble at reflux, but the ionic product is insoluble, driving the reaction to completion via precipitation.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Reaction Time: Maintain reflux for 24 to 48 hours .

    • Monitoring: The solution will initially be clear. As the reaction proceeds, a white/off-white precipitate (the product) will form.

  • Isolation: Cool the reaction mixture to room temperature (

    
    ).
    
  • Filtration: Collect the precipitate via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake copiously with cold Toluene followed by Diethyl Ether to remove unreacted triphenylphosphine.

  • Drying: Dry the solid under high vacuum at

    
     for 6 hours to remove residual solvent.
    
Method B: Rapid Solvent-Free Melt Synthesis

Best for: Small scales, rapid screening, or when solvent waste reduction is a priority.

Step-by-Step Protocol:

  • Mixing: In a pressure tube or RBF, combine 4-Bromobutyric acid (1.0 eq) and Triphenylphosphine (1.0 eq).

  • Heating: Immerse the vessel in a pre-heated oil bath at

    
     .
    
  • Reaction: The solids will melt into a homogeneous liquid. Stir for 3 hours .

    • Observation: The mixture will eventually solidify into a rock-hard mass as the high-melting product forms.

  • Workup: Cool to room temperature. Break up the solid mass mechanically.

  • Purification: Triturate (grind under solvent) the solid with refluxing Chloroform (to dissolve impurities) or wash repeatedly with Diethyl Ether .

  • Isolation: Filter and dry as in Method A.

Visualization: Experimental Workflow

Workflow Start Start: Combine Reagents Method Select Method Start->Method Reflux Method A: Reflux in Toluene (110°C, 24-48h) Method->Reflux High Purity Melt Method B: Solvent-Free Melt (140°C, 3h) Method->Melt Rapid Precip Product Precipitates Reflux->Precip Cool Cool to RT Precip->Cool Solidify Mass Solidifies Melt->Solidify Solidify->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Et2O (Removes excess PPh3) Filter->Wash Dry Vacuum Dry Wash->Dry Final Pure Product (White Powder) Dry->Final

Caption: Decision tree and workflow for the synthesis of (3-Carboxypropyl)triphenylphosphonium bromide.

Characterization & Quality Control

To validate the synthesis, compare your product against these standard metrics.

ParameterSpecificationNotes
Appearance White crystalline powderYellowing indicates oxidation or impurities.
Melting Point

Sharp melting range indicates high purity.
Solubility Soluble in water, ethanol, DMSOInsoluble in ether, benzene, hexane.
NMR Spectroscopy Expectations
  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • 
       7.70 – 7.90 (m, 15H, Ar-H  of 
      
      
      
      )
    • 
       3.40 – 3.60 (m, 2H, P-CH 
      
      
      
      -)
    • 
       2.40 – 2.60 (t, 2H, -CH 
      
      
      
      -COOH)
    • 
       1.70 – 1.90 (m, 2H, -CH
      
      
      
      -CH
      
      
      -CH
      
      
      -)
  • 
     NMR: 
    
    • 
       ~24.0 ppm (Singlet) – Characteristic of alkyltriphenylphosphonium salts.
      

Troubleshooting & Optimization

Issue: Product is an oil or sticky gum.

  • Cause: Residual solvent or impurities (often unreacted 4-bromobutyric acid).

  • Solution: Triturate (grind) the oil with anhydrous diethyl ether or hexane. Scratch the side of the flask with a glass rod to induce crystallization.

Issue: Low Yield.

  • Cause: Incomplete reaction time or moisture in the solvent.

  • Solution: Ensure Toluene is dry (anhydrous). Extend reflux time to 72 hours.

Issue: Yellow Coloration.

  • Cause: Oxidation of Triphenylphosphine to Triphenylphosphine oxide (

    
    ).
    
  • Solution: Recrystallize from Ethanol/Ether. Ensure inert atmosphere (Argon) is maintained during reflux.

References

  • Sigma-Aldrich. (3-Carboxypropyl)triphenylphosphonium bromide Product Specification. Retrieved from

  • Thermo Fisher Scientific. (3-Carboxypropyl)triphenylphosphonium bromide, 97%. Retrieved from

  • ChemicalBook. (3-Carboxypropyl)triphenylphosphonium bromide Properties and Synthesis. Retrieved from

  • PrepChem. Synthesis of (3-Carboxypropyl)triphenylphosphonium bromide. Retrieved from

  • National Institutes of Health (NIH) PubChem. Compound Summary: (3-Carboxypropyl)triphenylphosphonium bromide. Retrieved from

Sources

protocol for conjugating (3-Carboxypropyl)triphenylphosphonium to nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Conjugation of (3-Carboxypropyl)triphenylphosphonium to Amine-Functionalized Nanoparticles for Mitochondrial Targeting

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Advanced Protocol & Technical Rationale

Introduction & Mechanistic Rationale

The targeted delivery of therapeutics to the mitochondria is a critical frontier in oncology and neuropharmacology. Mitochondria in cancer cells exhibit a hyperpolarized membrane potential (


 mV) compared to healthy cells (

mV)[1]. This electrochemical gradient can be exploited by functionalizing nanocarriers with delocalized lipophilic cations, which selectively accumulate in the mitochondrial matrix driven by the Nernst equation[2].

(3-Carboxypropyl)triphenylphosphonium bromide (TPP-COOH) is the gold standard targeting moiety for this application. The triphenyl groups provide the necessary lipophilicity to cross the inner mitochondrial membrane, while the delocalized positive charge of the phosphonium ion drives electrophoretic accumulation[1]. To attach TPP-COOH to amine-functionalized nanoparticles (e.g., chitosan, silica-NH₂, or PLGA-PEG-NH₂), zero-length carbodiimide crosslinking (EDC/NHS) is the most robust chemical strategy[3][4].

The Self-Validating Conjugation System

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in quality control. This workflow is designed as a self-validating system : by strategically shifting pH environments and utilizing UV-Vis spectroscopy on purification byproducts, you can quantitatively verify conjugation success before wasting resources on in vitro cellular assays[5].

Pathway NP NP-TPP Conjugate Cell Cell Membrane NP->Cell Endocytosis Endo Endosome Cell->Endo Internalization Cyto Cytosol Endo->Cyto Endosomal Escape Mito Mitochondria (ΔΨm = -220 mV) Cyto->Mito Electrostatic Accumulation

Fig 1: Intracellular signaling and mitochondrial targeting pathway of TPP-conjugated nanoparticles.

Materials and Reagents

  • (3-Carboxypropyl)triphenylphosphonium bromide (TPP-COOH):

    
     purity.
    
  • Nanoparticles: Amine-functionalized nanocarriers (NP-NH₂).

  • Crosslinkers: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-Hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS[2].

  • Solvents & Buffers: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]; 0.1 M MES buffer (pH 5.5); 0.1 M Phosphate-Buffered Saline (PBS, pH 8.0).

  • Equipment: Centrifugal ultrafiltration units (e.g., Amicon® Ultra, 10-50 kDa MWCO) or dialysis cassettes; UV-Vis spectrophotometer; Dynamic Light Scattering (DLS) instrument.

Step-by-Step Experimental Protocol

This methodology utilizes a two-step activation/amidation sequence. Separating these steps prevents the crosslinking of primary amines on the nanoparticles to each other (if carboxyls are also present on the NP surface) and maximizes the yield of the TPP-NHS ester intermediate.

Phase 1: Carboxylate Activation (Formation of NHS-Ester)

Causality Insight: EDC reacts with the carboxyl group of TPP-COOH to form an unstable O-acylisourea intermediate. Because this intermediate hydrolyzes rapidly in water, NHS is added to convert it into a semi-stable, amine-reactive NHS-ester[4]. Performing this in anhydrous DMF/DMSO drastically reduces hydrolysis rates compared to aqueous buffers[2].

  • Dissolution: Dissolve 10 mg of TPP-COOH in 1 mL of anhydrous DMF.

  • Activation: Add EDC·HCl and NHS to the TPP-COOH solution at a molar ratio of 1:2:2 (TPP:EDC:NHS) to ensure complete activation of the sterically hindered carboxyl group[3].

  • Incubation: Vortex gently and incubate the mixture at room temperature for 1 to 2 hours under continuous magnetic stirring in the dark.

Phase 2: Amidation Reaction (Nanoparticle Conjugation)

Causality Insight: The pH of the reaction environment is the most critical variable here. Primary amines on the nanoparticle surface are protonated (


) at acidic or neutral pH, rendering them poor nucleophiles. By introducing the activated TPP to a basic buffer (pH 8.0), the amines are deprotonated (

), allowing for rapid nucleophilic attack on the NHS-ester to form a stable amide bond[3].
  • Preparation: Disperse 5 mg of amine-functionalized nanoparticles (NP-NH₂) in 2 mL of 0.1 M PBS adjusted to pH 8.0.

  • Conjugation: Add the activated TPP-NHS ester solution (from Phase 1) dropwise to the nanoparticle dispersion.

  • Reaction: Stir the mixture continuously for 12 to 24 hours at room temperature[2].

Phase 3: Purification and Indirect Quantification

Causality Insight: Unreacted TPP-COOH, EDC, NHS, and the isourea byproduct must be removed to prevent toxicity in downstream biological assays. TPP has a distinct aromatic UV absorption peak at 268 nm. By collecting the flow-through during ultrafiltration, you can quantify the unreacted TPP and calculate the exact conjugation efficiency[5].

  • Filtration: Transfer the reaction mixture to a centrifugal ultrafiltration unit (MWCO selected based on NP size, typically 10 kDa).

  • Washing: Centrifuge at 4,000 × g for 15 minutes. Collect the filtrate (flow-through) for UV-Vis analysis.

  • Resuspension: Resuspend the retentate in deionized water or PBS. Repeat the washing step 3 to 4 times until no TPP is detected in the filtrate at 268 nm[5].

  • Storage: Store the purified NP-TPP conjugates at 4 °C.

Workflow Step1 1. Carboxylate Activation TPP-COOH + EDC + NHS Cond1 Solvent: DMF or DMSO Time: 1-2 h Step1->Cond1 Step2 2. Amidation Reaction Add Amine-Functionalized NPs Cond1->Step2 Cond2 Buffer: PBS (pH 8.0) Time: 12-24 h Step2->Cond2 Step3 3. Purification Centrifugal Ultrafiltration Cond2->Step3 Step4 4. Quality Control DLS, Zeta Potential, UV-Vis Step3->Step4

Fig 2: Step-by-step chemical workflow for EDC/NHS mediated TPP-nanoparticle conjugation.

Quality Control & Validation Data

To ensure the system is self-validating, researchers must perform physicochemical characterization immediately following purification. The conjugation of the bulky, positively charged TPP moiety induces predictable shifts in the nanoparticle's profile[2][4].

Table 1: Expected Physicochemical Shifts Post-TPP Conjugation

Analytical MethodPre-Conjugation (NP-NH₂)Post-Conjugation (NP-TPP)Diagnostic Rationale (Self-Validation)
Zeta Potential (

)
+5 to +15 mV+30 to +45 mVThe permanent positive charge of the phosphonium ion drastically increases surface charge. Failure to shift indicates failed amidation[4].
Hydrodynamic Size (DLS) Baseline (e.g., 50.0 nm)+5 to +10 nm increaseAddition of the TPP moiety and its associated hydration sphere slightly increases the hydrodynamic radius[2].
FTIR Spectroscopy 1650 cm⁻¹ (N-H bend)1438 cm⁻¹, 1110 cm⁻¹Emergence of P-C stretching and aromatic C-H bending confirms the presence of the triphenyl groups[3].
UV-Vis Spectroscopy Material dependentPeak at ~268 nmTPP exhibits characteristic aromatic absorption at 268 nm, validating surface attachment and allowing quantification[5].

References

  • Triphenylphosphonium-Functionalized Gold Nanorod/Zinc Oxide Core–Shell Nanocomposites for Mitochondrial-Targeted Phototherapy MDPI - Pharmaceutics URL:[Link]

  • Mitochondria-targeted alginate/triphenylphosphonium-grafted-chitosan for treatment of hepatocellular carcinoma National Institutes of Health (NIH) / PMC URL:[Link]

  • Spatiotemporally mapping temperature dynamics of lysosomes and mitochondria using cascade organelle-targeting upconversion nanoparticles Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells MDPI - Cancers URL:[Link]

  • Spatiotemporally Mapping Thermodynamics of Lysosomes and Mitochondria using Cascade Organelle-Targeting Upconversion Nanoparticles bioRxiv URL:[Link]

Sources

Application Note: Z-Selective Olefination with (3-Carboxypropyl)triphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Synthesis of Prostaglandins and Unsaturated Fatty Acids

Executive Summary

Reagent: (3-Carboxypropyl)triphenylphosphonium bromide (CAS: 17857-14-6) Primary Utility: Introduction of a 4-carbon carboxylated side chain via Z-selective Wittig olefination. Critical Advantage: The carboxylic acid moiety allows for a self-validating purification protocol , enabling the facile removal of triphenylphosphine oxide (TPPO) without chromatography.

This guide details the mechanistic requirements, optimized protocols, and purification strategies for using this reagent, specifically tailored for the synthesis of Prostaglandin F2


 (PGF2

) analogs (e.g., Latanoprost, Bimatoprost) and fatty acid derivatives.

Scientific Foundation: The "Double Deprotonation" Mechanism

Unlike standard Wittig reagents, (3-Carboxypropyl)triphenylphosphonium bromide is a dianionic precursor . It possesses two acidic protons that must be removed to generate the active ylide:

  • Carboxylic Acid Proton (

    
    ):  The first equivalent of base neutralizes the acid, forming a carboxylate salt.
    
  • 
    -Proton (
    
    
    
    ):
    The second equivalent of base removes a proton adjacent to the phosphorus, generating the active phosphorane (ylide).
Mechanistic Workflow

The reaction proceeds through an unstabilized ylide intermediate.[1][2] Under salt-free conditions (using bases like KOtBu or NaHMDS in THF), the reaction is kinetically controlled, favoring the formation of the erythro-betaine and subsequent cis-oxaphosphetane, which collapses to yield the Z-alkene (cis-isomer).

WittigMechanism Salt Phosphonium Salt (Precursor) Int1 Zwitterion (Carboxylate) Salt->Int1 -HBr Base1 Base (Eq. 1) Deprotonates COOH Base1->Int1 Ylide Active Ylide (Dianion) Int1->Ylide -H+ Base2 Base (Eq. 2) Deprotonates C-alpha Base2->Ylide TS Oxaphosphetane (Cis-Selective) Ylide->TS + Substrate Aldehyde Substrate (Aldehyde/Lactol) Aldehyde->TS Product Z-Alkene Product TS->Product Collapse TPPO TPPO (By-product) TS->TPPO

Figure 1: The sequential deprotonation pathway required to activate the reagent.

Experimental Protocol

Reagents & Preparation[1][2][3][4][5][6][7][8][9][10]
  • (3-Carboxypropyl)triphenylphosphonium bromide: Dry under vacuum at 60°C for 4 hours prior to use. The reagent is hygroscopic.

  • Base: Potassium tert-butoxide (KOtBu) (1.0 M in THF) is preferred for high Z-selectivity. Sodium bis(trimethylsilyl)amide (NaHMDS) is a valid alternative.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Substrate (Aldehyde)

StepActionCritical Technical Note
1 Suspend reagent (1.2 g, 2.8 mmol, 2.8 eq) in anhydrous THF (10 mL) under Argon/Nitrogen.Use excess reagent (2.5–3.0 eq) if substrate contains labile protons (e.g., lactols).
2 Cool to 0°C . Add KOtBu (5.8 mL of 1.0 M solution, 5.8 mmol, ~2.1 eq relative to reagent).Color Change: The suspension will turn bright orange/red, indicating ylide formation.
3 Stir at 0°C for 30–60 minutes .Ensure complete dissolution and formation of the dianion.
4 Add Substrate (1.0 mmol) dissolved in THF (2 mL) dropwise.Maintain temperature at 0°C to maximize Z-selectivity.
5 Warm to Room Temperature (RT) and stir for 2–12 hours .Monitor via TLC/HPLC. Reaction is usually rapid.
6 Quench with water (10 mL).The pH will be basic (pH > 12). Do not acidify yet.

The "Acid-Base Switch" Purification Strategy

This is the most critical advantage of using carboxy-functionalized Wittig reagents. The product retains the carboxylic acid, while the major contaminant (Triphenylphosphine Oxide, TPPO) is neutral.

Workflow
  • Alkaline Extraction (Removal of TPPO):

    • After quenching with water, the reaction mixture is at pH ~12.[3] The product exists as the water-soluble carboxylate salt.

    • Wash the aqueous phase 3x with Diethyl Ether or Ethyl Acetate.

    • Result: The organic layer contains the TPPO and unreacted neutral impurities.[4] Discard organic layer.

  • Acidification (Recovery of Product):

    • Acidify the aqueous phase to pH ~2 using 1M HCl or NaHSO

      
      .
      
    • The product protonates and precipitates or oils out.

  • Final Extraction:

    • Extract the acidic aqueous phase 3x with Ethyl Acetate.

    • Dry (Na

      
      SO
      
      
      
      ), filter, and concentrate.
    • Result: High-purity carboxylic acid product, virtually free of TPPO.

Purification Crude Crude Reaction Mix (Alkaline pH 12) Extract1 Extract with Ether/EtOAc Crude->Extract1 OrgLayer1 Organic Layer (Contains TPPO) Extract1->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Contains Product-COO-) Extract1->AqLayer1 Salts Waste Discard OrgLayer1->Waste Acidify Acidify to pH 2 (HCl / NaHSO4) AqLayer1->Acidify Extract2 Extract with EtOAc Acidify->Extract2 FinalOrg Final Organic Layer (Pure Product-COOH) Extract2->FinalOrg

Figure 2: The self-validating purification workflow exploiting the acidic nature of the product.

Application Case Study: Prostaglandin Synthesis

Target: Synthesis of the PGF2




-chain (e.g., Latanoprost intermediate).[3][5]

In prostaglandin synthesis, the substrate is often a Lactol (Hemiacetal) .[3]

  • Challenge: The lactol is in equilibrium with the hydroxy-aldehyde. The free hydroxyl group is acidic and will quench 1 equivalent of the ylide.

  • Solution: Use 4–5 equivalents of Ylide relative to the lactol.

    • Eq 1: Deprotonates the lactol -OH.

    • Eq 2: Reacts with the aldehyde carbonyl (Wittig).[6]

    • Excess: Ensures reaction completion.

Data: Base Selection Impact

Base Solvent Z:E Ratio Yield Notes
KOtBu THF >95:5 85-92% Standard for Prostaglandins [1].
NaHMDS THF >90:10 80-88% Good alternative; less hygroscopic base.

| NaH/DMSO | DMSO | 80:20 | 75% | Lower stereoselectivity (thermodynamic equilibration). |

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation (Mono-anion formed).Ensure >2.0 eq of base relative to the phosphonium salt is used. Verify base titer.[7]
Low Z-Selectivity Reaction temperature too high or Lithium salts present.Keep reaction at 0°C or -20°C . Use Potassium bases (KOtBu) instead of Lithium bases (BuLi) to avoid "Salt Effect" equilibration.
Gummy Precipitate Polymerization or poor solubility of dianion.Ensure THF is anhydrous. Increase solvent volume.

References

  • Structure and Properties: Sigma-Aldrich. (3-Carboxypropyl)triphenylphosphonium bromide Product Sheet. Link

  • Prostaglandin Synthesis Protocol: Zanoni, G., et al. "A unified strategy to prostaglandins: chemoenzymatic total synthesis..." Chemical Science, 2015. Link

  • Purification Strategy: "Wittig Reaction Workup and Purification." Organic Chemistry Portal. Link

  • Mechanism of Z-Selectivity: Vedejs, E., & Peterson, M. J. "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry. Link

  • General Wittig Reviews: Maercker, A.[1] "The Wittig Reaction." Organic Reactions, Vol 14. Link

Sources

preparation of mitochondria-targeted doxorubicin using TPP linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis and Validation of Mitochondria-Targeted Doxorubicin (Mito-Dox)

Executive Summary

This guide details the chemical synthesis, purification, and biological validation of Mito-Dox , a conjugate of Doxorubicin (DOX) and the lipophilic cation Triphenylphosphonium (TPP). While Doxorubicin is a potent chemotherapeutic, its clinical utility is limited by cardiotoxicity and multidrug resistance (MDR). By conjugating DOX to TPP via a stable amide linker, the drug exploits the highly negative mitochondrial membrane potential (


) of cancer cells (-150 to -180 mV) to achieve 100-500 fold accumulation within the mitochondrial matrix. This spatial retargeting bypasses nuclear P-gp efflux pumps and initiates apoptosis via direct mitochondrial DNA (mtDNA) damage and ROS generation.

Chemical Strategy & Mechanism

The core design principle relies on masking the protonable amino group of the daunosamine sugar in Doxorubicin with a permanently charged TPP moiety.

  • Targeting Vector: (4-Carboxybutyl)triphenylphosphonium bromide. The TPP cation provides the driving force for mitochondrial uptake.

  • Linker: A C4 alkyl spacer ensures lipophilicity without compromising the intercalation ability of the anthracycline core.

  • Conjugation Chemistry: Carbodiimide-mediated amide bond formation between the carboxylic acid of the TPP linker and the primary amine of Doxorubicin.

Mechanism of Action Diagram

MitoDoxMechanism Dox Mito-Dox (Extracellular) Cyto Cytosol (Passive Diffusion) Dox->Cyto Uptake Mito Mitochondria Matrix (Accumulation driven by ΔΨm) Cyto->Mito Nernstian Potential (-180 mV) ROS ROS Burst & mtDNA Damage Mito->ROS Intercalation Apoptosis Apoptosis (Cytochrome C Release) ROS->Apoptosis Signaling

Figure 1: Mechanism of Mito-Dox accumulation. The lipophilic TPP cation drives the drug into the mitochondrial matrix, bypassing nuclear exclusion mechanisms common in MDR cells.

Protocol: Chemical Synthesis of TPP-Doxorubicin

Safety Warning: Doxorubicin is a potent cytotoxic agent. All procedures must be performed in a fume hood wearing double nitrile gloves and a lab coat.

Materials Required
  • Reagents: Doxorubicin Hydrochloride (DOX[1]·HCl), (4-Carboxybutyl)triphenylphosphonium bromide (TPP-COOH), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), N-Hydroxysuccinimide (NHS), Triethylamine (TEA).

  • Solvents: Anhydrous Dimethylformamide (DMF), Diethyl ether, Methanol, Chloroform.

  • Equipment: Magnetic stirrer, Rotary evaporator, High-Performance Liquid Chromatography (HPLC) system.

Step-by-Step Synthesis Workflow

Step 1: Activation of TPP-Linker

  • Dissolve TPP-COOH (1 eq, 0.2 mmol, ~88 mg) in 2 mL of anhydrous DMF.

  • Add EDC·HCl (1.5 eq) and NHS (1.5 eq) to the solution.

  • Stir the mixture at room temperature (RT) for 2 hours under nitrogen atmosphere.

    • Rationale: This converts the carboxylic acid into an active NHS-ester, which is susceptible to nucleophilic attack by the amine of Doxorubicin.

Step 2: Deprotonation of Doxorubicin

  • In a separate vial, dissolve DOX·HCl (1 eq, 0.2 mmol, ~116 mg) in 2 mL of anhydrous DMF.

  • Add TEA (2 eq, 0.4 mmol) and stir for 15 minutes in the dark.

    • Critical Checkpoint: The solution color may shift slightly darker red. TEA removes the HCl salt, freeing the amino group (-NH2) on the sugar moiety for reaction.

Step 3: Conjugation

  • Add the activated TPP-NHS solution dropwise to the alkalized DOX solution.

  • Stir the reaction mixture at RT for 24 hours in the dark.

    • Why Dark? Doxorubicin is photosensitive; light exposure can lead to degradation.

Step 4: Workup and Precipitation

  • Concentrate the reaction mixture to ~1 mL using a rotary evaporator (or nitrogen stream).

  • Add the concentrate dropwise into 50 mL of cold diethyl ether under vigorous stirring.

  • A red precipitate (crude Mito-Dox) will form. Centrifuge at 4,000 rpm for 10 min.

  • Decant the supernatant and wash the pellet twice with fresh diethyl ether to remove unreacted TPP and DMF.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: TPP-COOH (Linker) Act Activation: Add EDC + NHS (DMF, 2h) Start->Act Mix Conjugation: Mix Activated TPP + Dox (24h, Dark) Act->Mix DoxPrep Dox Prep: Dox-HCl + TEA (Deprotonation) DoxPrep->Mix Precip Purification: Precipitate in Cold Ether Mix->Precip Final Final Product: Mito-Dox Conjugate Precip->Final

Figure 2: Step-by-step chemical synthesis workflow for TPP-Dox conjugation.

Protocol: Purification and Characterization

Crude precipitation is insufficient for biological assays due to potential free Dox toxicity.

Preparative HPLC Purification
  • Column: C18 Reverse-Phase Column (e.g., 250 x 10 mm, 5 μm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA.

    • Solvent B: Acetonitrile + 0.1% TFA.[2]

  • Gradient: 20% B to 80% B over 30 minutes.

  • Detection: UV Absorbance at 480 nm .

  • Collection: Collect the major peak (typically elutes later than free Dox due to increased lipophilicity). Lyophilize to obtain a red powder.

Analytical Validation
TechniqueExpected ResultPurpose
^1H NMR (DMSO-d6) Multiplet at 7.6–7.9 ppm (15H, TPP aromatic protons). Sugar protons shift slightly.Confirms conjugation of TPP to Dox.[3][4][5]
ESI-MS Molecular ion peak corresponding to [M]+ (Calculated mass depends on linker, approx 900-1000 Da).Confirms molecular identity.[2]
UV-Vis

at ~480 nm.
Quantifies concentration (Extinction coeff

).[2]

Protocol: Biological Validation

Experiment A: Mitochondrial Colocalization Assay

Objective: Prove that Mito-Dox targets mitochondria, unlike free Dox which targets the nucleus.[2]

  • Seed Cells: Plate MCF-7 or HeLa cells on glass-bottom confocal dishes (50,000 cells/dish). Incubate 24h.

  • Treatment: Treat cells with 2 μM Mito-Dox for 4 hours.

  • Counter-stain:

    • Wash with PBS.[1][2][5]

    • Add MitoTracker Green FM (100 nM) for 20 min (stains mitochondria).

    • Add Hoechst 33342 (stains nucleus).

  • Imaging: Visualize using Confocal Laser Scanning Microscopy (CLSM).

    • Mito-Dox Channel: Ex 488 nm / Em 590 nm (Red).

    • MitoTracker Channel: Ex 490 nm / Em 516 nm (Green).

  • Analysis: Calculate Pearson’s Correlation Coefficient (PCC). Mito-Dox should show high PCC (>0.7) with MitoTracker, whereas free Dox shows overlap with Hoechst.

Experiment B: Cytotoxicity in Resistant Cells (MDR)

Objective: Demonstrate efficacy in Dox-resistant lines (e.g., MCF-7/ADR).

  • Setup: Seed MCF-7/ADR cells in 96-well plates.

  • Dosing: Treat with serial dilutions (0.01 - 100 μM) of Free Dox vs. Mito-Dox for 48h.

  • Readout: Add CCK-8 or MTT reagent. Read absorbance.

  • Result: Calculate IC50. Mito-Dox typically shows a 10-20 fold lower IC50 in resistant cells compared to free Dox, as it bypasses the P-gp pumps located on the plasma membrane.

Troubleshooting Guide

  • Problem: Low yield or no product.

    • Cause: Incomplete activation of TPP-COOH.

    • Solution: Ensure anhydrous DMF is used. Water hydrolyzes the NHS ester. Increase activation time to 4 hours.

  • Problem: Product precipitates during HPLC.

    • Cause: Mito-Dox is hydrophobic.

    • Solution: Ensure the starting gradient has at least 30% Acetonitrile. Do not use 100% water.

  • Problem: High background toxicity in controls.

    • Cause: Residual TPP linker.

    • Solution: The ether wash step is critical. TPP salts are soluble in water/methanol but less so in ether. Perform an extra wash or use dialysis (MWCO 1000 Da).

References

  • Han, M. et al. (2014).[6] "Mitochondrial delivery of doxorubicin via triphenylphosphine modification for overcoming drug resistance in MDA-MB-435/DOX cells." Molecular Pharmaceutics. Link

  • Murphy, M. P. (2008). "Targeting lipophilic cations to mitochondria."[7] Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

  • Dhar, S. et al. (2018). "Mitochondrial Targeted Doxorubicin-Triphenylphosphonium Delivered by Hyaluronic Acid Modified and pH Responsive Nanocarriers." Molecular Pharmaceutics. Link

  • Chamberlain, G. R. et al. (2015). "Mitochondrial Targeting of Doxorubicin Eliminates Nuclear Effects Associated with Cardiotoxicity."[2][8] ACS Chemical Biology. Link

  • Zielonka, J. et al. (2017).[7] "Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications." Chemical Reviews. Link

Sources

reaction conditions for (3-Carboxypropyl)triphenylphosphonium with aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Olefination of Aldehydes using (3-Carboxypropyl)triphenylphosphonium Bromide

Authored by: A Senior Application Scientist

Introduction: The Wittig Reaction with a Functional Twist

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2][3] This transformation is driven by the reaction of a carbonyl compound with a phosphorus ylide, forming a C=C bond with exceptional regiocontrol.[2][4] The reaction's power lies in its ability to construct complex molecular frameworks, making it invaluable in pharmaceutical and materials science research.[5]

This guide focuses on a specific, yet widely applicable, Wittig reagent: (3-Carboxypropyl)triphenylphosphonium bromide [6][7][8]. This reagent is particularly useful for synthesizing unsaturated carboxylic acids, which are important structural motifs in numerous biologically active molecules and pharmaceutical intermediates.[9][10] However, the presence of the acidic carboxylic acid proton (pKa ≈ 4-5) within the phosphonium salt presents a unique chemical challenge. Standard Wittig conditions often employ strong, non-nucleophilic bases (e.g., n-BuLi, NaHMDS) to deprotonate the α-carbon and generate the reactive ylide.[2][11][12] These potent bases will readily and preferentially deprotonate the much more acidic carboxylic acid, complicating ylide formation.

This document provides a comprehensive overview of the reaction conditions, mechanistic considerations, and detailed protocols for successfully employing (3-Carboxypropyl)triphenylphosphonium bromide in reactions with aldehydes. We will explore two primary strategies to navigate the challenge of the acidic proton: (1) a direct approach using stoichiometric excess of base and (2) a protective group strategy .

Mechanistic Overview: The Driving Force

The Wittig reaction proceeds through a coordinated sequence of steps, culminating in the formation of an alkene and the highly stable triphenylphosphine oxide byproduct. The immense strength of the phosphorus-oxygen double bond (P=O) is the thermodynamic driving force for the entire process.[13]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Alkene Formation Phosphonium (Ph)3P+-(CH2)3COOH Ylide {(Ph)3P+-C-H(CH2)2COO-} (Ylide) Phosphonium->Ylide Deprotonation Base Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R-CHO (Aldehyde) Aldehyde->Oxaphosphetane Alkene R-CH=CH(CH2)2COOH (Alkene) Oxaphosphetane->Alkene Retro-[2+2] Cycloaddition TPO (Ph)3P=O Oxaphosphetane->TPO Workflow_Decision Start Start: (3-Carboxypropyl)triphenyl- phosphonium bromide + Aldehyde Question Is the aldehyde or substrate sensitive to strong excess base? Start->Question Strat1 Strategy 1: Direct Olefination Question->Strat1 No Strat2 Strategy 2: Protection Route Question->Strat2 Yes Protocol1 Use Protocol 1: - Anhydrous THF - >2 eq. Strong Base (e.g., NaH) - One-pot reaction Strat1->Protocol1 Workup1 Acidic Workup & Purification Protocol1->Workup1 Product Final Product: Unsaturated Carboxylic Acid Workup1->Product Protect Step A: Protect COOH as Methyl Ester Strat2->Protect Wittig Step B: Wittig Reaction (Protocol 2, Part B) - ~1 eq. Base Protect->Wittig Deprotect Step C: Hydrolyze Ester (e.g., LiOH) Wittig->Deprotect Deprotect->Product

Sources

grafting (3-Carboxypropyl)triphenylphosphonium onto chitosan polymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of Mitochondria-Targeting Chitosan via (3-Carboxypropyl)triphenylphosphonium Grafting

Part 1: Executive Summary & Scientific Rationale

The Objective: To graft (3-Carboxypropyl)triphenylphosphonium (CPTPP) onto a Chitosan (CS) polymer backbone.

The Scientific Imperative: Chitosan is a biocompatible, cationic polysaccharide widely used in drug delivery. However, native chitosan lacks intracellular organelle specificity. By grafting CPTPP—a lipophilic cation—onto the primary amines of chitosan, the polymer gains mitochondrotropic properties . The delocalized positive charge of the triphenylphosphonium (TPP) moiety drives the polymer (and its payload) across the mitochondrial double membrane, exploiting the highly negative mitochondrial membrane potential (


 to 

mV).

Critical Disambiguation (Expert Insight): In chitosan literature, "TPP" most commonly refers to Sodium Tripolyphosphate, an anionic crosslinker used to make nanoparticles.[1][2] Do not confuse the two.

  • Target of this protocol: (3-Carboxypropyl)triphenylphosphonium (Mitochondrial targeting ligand).

  • NOT: Sodium Tripolyphosphate (Ionic crosslinker).[1][3][4][5]

Part 2: Chemical Mechanism & Strategic Design

The synthesis relies on carbodiimide chemistry (EDC/NHS coupling) .[6] We activate the carboxylic acid tail of the CPTPP using EDC and NHS to form a stable active ester, which then undergoes nucleophilic attack by the primary amine (


) of the D-glucosamine units in chitosan.

Key Reaction Variables:

  • pH Control: Chitosan requires acidic pH (<6.[7]0) to dissolve, but EDC coupling is most efficient at pH 4.5–6.0. Strategy: We will buffer the reaction at pH 5.0 using MES buffer or carefully adjusted acetic acid to maintain solubility while permitting coupling.

  • Stoichiometry: The Degree of Substitution (DS) is controlled by the molar ratio of CPTPP to chitosan amine groups.

Visualizing the Synthesis Logic

G CPTPP (3-Carboxypropyl) triphenylphosphonium EDC_NHS Activation (EDC / NHS) CPTPP->EDC_NHS ActiveEster NHS-Active Ester Intermediate EDC_NHS->ActiveEster pH 5.0-6.0 Coupling Nucleophilic Attack (Amide Bond Formation) ActiveEster->Coupling Chitosan Chitosan Polymer (-NH2 Groups) Chitosan->Coupling Solubilized in 1% AcOH Product TPP-g-Chitosan Conjugate Coupling->Product Purification (Dialysis)

Caption: Workflow for the activation of CPTPP carboxyl groups and subsequent grafting onto the chitosan backbone.

Part 3: Detailed Experimental Protocol

Materials Required
  • Chitosan (CS): Low to Medium Molecular Weight (50–190 kDa), Deacetylation Degree (DD) > 75%.

  • Ligand: (3-Carboxypropyl)triphenylphosphonium bromide (MW approx. 429.3 g/mol ).

  • Coupling Agents:

    • EDC

      
      HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
      
    • NHS (N-Hydroxysuccinimide).[6]

  • Solvents/Buffers: Acetic Acid (glacial), MES Buffer (0.1M, pH 5.5), Sodium Hydroxide (1M), Ethanol, Dialysis membrane (MWCO 12–14 kDa).

Step-by-Step Methodology

1. Preparation of Chitosan Solution

  • Dissolve 200 mg of Chitosan in 20 mL of 1% (v/v) Acetic Acid solution.

  • Stir overnight at room temperature to ensure complete dissolution.

  • Self-Validating Step: Measure pH.[2] It should be approx 3.5–4.0. Adjust to pH 4.7–5.0 using 1M NaOH dropwise. Caution: If pH exceeds 6.0, chitosan will precipitate. If this happens, add acetic acid to redissolve and try again.

2. Activation of CPTPP (The "Active Ester" Phase)

  • In a separate vial, dissolve (3-Carboxypropyl)triphenylphosphonium bromide in 5 mL of MES buffer (pH 5.5) or dry DMSO.

    • Molar Calculation: For a target Degree of Substitution (DS) of ~10%, use a 0.2 molar equivalent relative to chitosan glucosamine units.

  • Add EDC

    
    HCl  (3 molar equivalents relative to CPTPP) and NHS  (3 molar equivalents relative to CPTPP).
    
  • Stir for 30–60 minutes at room temperature to form the NHS-ester.

3. Grafting Reaction

  • Add the activated CPTPP solution dropwise to the Chitosan solution under vigorous stirring.

  • Allow the reaction to proceed for 24 hours at room temperature in the dark.

  • Optimization: Maintain pH between 4.7 and 5.0 periodically.

4. Purification (Critical for Toxicity Removal)

  • Transfer the reaction mixture into a dialysis membrane (MWCO 12–14 kDa).

  • Dialysis Cycle:

    • 24 hours against 1% NaCl (to displace ionic interactions).

    • 48 hours against distilled water (change water 3–4 times/day).

    • Endpoint: Dialysis is complete when the conductivity of the outer water matches pure water.

  • Lyophilize (freeze-dry) the dialysate to obtain the final TPP-g-Chitosan white powder/floc.

Part 4: Characterization & Data Analysis

To validate the synthesis, you must confirm the presence of the amide bond and the TPP aromatic rings.

Proton NMR ( H-NMR)

Dissolve the product in


 / 1% 

.
  • Chitosan Backbone: Signals at 3.0–4.0 ppm (H2–H6 of glucosamine).

  • TPP Signals (The Proof): Look for distinct aromatic multiplets in the 7.5–8.0 ppm region. These are absent in native chitosan.

  • Quantification: Calculate Degree of Substitution (DS) by integrating the area of TPP aromatic protons (

    
    ) vs. the H2 proton of chitosan (
    
    
    
    ).
    
    
FTIR Spectroscopy
  • Amide I Band: Appearance or intensification of a peak at 1650 cm⁻¹ (C=O stretching of the new amide bond).

  • Phosphonium: Characteristic P-C stretching bands may appear around 1430–1440 cm⁻¹, though often overlapped by CH bending.

Zeta Potential
  • Native Chitosan: ~ +30 to +50 mV (due to

    
    ).
    
  • TPP-g-Chitosan: Should remain strongly positive (or increase slightly) because the TPP moiety carries a permanent positive charge, unlike the pH-dependent amine of chitosan.

Summary of Expected Data
TechniqueParameterNative ChitosanTPP-g-ChitosanInterpretation

H-NMR
7.5–8.0 ppmAbsentMultiplet Present Confirms TPP aromatic rings.
FTIR 1650 cm⁻¹Weak (Acetyl)Strong (Amide) Confirms covalent amide linkage.
Zeta Potential pH 7.4~0 mV (Precipitates)Positive (+mV) TPP maintains charge at neutral pH.
Solubility pH 7.4InsolubleImproved TPP prevents complete deprotonation effects.

Part 5: Troubleshooting & Expert Tips

Common Failure Points
  • Precipitation during coupling:

    • Cause: pH rose too high (>6.0) or TPP concentration was too high, causing ionic crosslinking before covalent bonding.

    • Fix: Keep TPP addition slow; ensure pH stays < 5.5.

  • Low Degree of Substitution (DS):

    • Cause: Hydrolysis of the Active Ester.

    • Fix: Use dry solvents (DMSO) for the activation step (Step 2) before adding to the aqueous chitosan.

  • Gelation:

    • Cause: If using Sodium Tripolyphosphate by mistake, the solution will gel instantly.

    • Fix: Verify CAS number of your reagent. You need the phosphonium salt, not the polyphosphate.

Characterization Workflow Diagram

G cluster_0 Structural Confirmation cluster_1 Functional Validation Sample Lyophilized TPP-g-Chitosan NMR 1H-NMR (D2O/Acid) Target: 7.5-8.0 ppm Sample->NMR FTIR FTIR Target: 1650 cm-1 Sample->FTIR Zeta Zeta Potential Target: Positive at pH 7.4 Sample->Zeta Toxicity MTT Assay (Mitochondrial Health) Sample->Toxicity

Caption: Analytical workflow to validate the chemical structure and functional properties of the graft copolymer.

References

  • Mitochondria-targeted alginate/triphenylphosphonium-grafted-chitosan for treatment of hepatocellular carcinoma. Source: National Institutes of Health (PMC) Context: Describes the synthesis of TPP-g-Chitosan using EDC/NHS chemistry for doxorubicin delivery.

  • Preparation and Characterization of TPP-Chitosan Crosslinked Scaffolds. Source: ResearchGate / PMC Context: Provides baseline NMR and FTIR data for chitosan derivatives (Note: Focuses on tripolyphosphate, useful for comparative spectral data).

  • What is the role of EDC and NHS in conjugating folic acid with chitosan? Source: ResearchGate Context: Expert discussion on the pH constraints of EDC/NHS coupling on chitosan backbones.

Sources

Application Note: Engineering Mitochondria-Targeted Liposomes via (3-Carboxypropyl)triphenylphosphonium (TPP) Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Mitochondria are critical subcellular targets for therapeutic interventions in oncology, neurodegeneration, and metabolic disorders. The mitochondrial inner membrane (IMM) maintains a highly negative transmembrane potential (


) ranging from -150 to -180 mV 1. Delocalized lipophilic cations, such as triphenylphosphonium (TPP), exploit this electrochemical gradient to penetrate the lipid bilayer and accumulate in the mitochondrial matrix at concentrations up to 1000-fold higher than in the cytosol 2.

Functionalizing nanocarriers with (3-Carboxypropyl)triphenylphosphonium (TPP-COOH) enables the targeted delivery of encapsulated therapeutics (e.g., Doxorubicin, Resveratrol) directly to the mitochondrial matrix. The carboxylic acid moiety of TPP-COOH provides a reliable chemical handle for zero-length crosslinking to amine-terminated lipid anchors, predominantly DSPE-PEG2000-NH2, facilitating prolonged blood circulation and enhanced permeability and retention (EPR) effects 3.

Mechanism L TPP-Liposome (Extracellular) E Endocytosis L->E Cellular Uptake EE Endosomal Escape E->EE pH Drop C Cytosol (pH ~7.4) EE->C Release M Mitochondrial Matrix (ΔΨm -180mV) C->M Electrophoretic Drive A Drug Release (e.g., Apoptosis) M->A Target Engagement

Mechanism of TPP-liposome cellular internalization and voltage-driven mitochondrial accumulation.

Strategic Decision Matrix: Pre-Insertion vs. Post-Insertion

When engineering TPP-liposomes, the spatial orientation of the targeting ligand is paramount. Researchers must choose between synthesizing a TPP-PEG-DSPE conjugate prior to liposome assembly (Pre-Insertion ) or conjugating TPP-COOH to the surface of pre-formed liposomes (Post-Insertion ) 4.

Table 1: Quantitative Comparison of Functionalization Strategies

ParameterPre-Insertion (TPP-PEG-DSPE Synthesis)Post-Insertion (Surface Coupling)Causality / Impact
Conjugation Efficiency High (>90% via NMR)Variable (40-70%)Solution-phase kinetics are superior to sterically hindered liposome surface reactions.
Ligand Orientation Bidirectional (Inner & Outer leaflet)Unidirectional (Outer leaflet only)Pre-insertion wastes ~50% of targeting ligands on the inner aqueous core.
Size Impact Minimal (Controlled via extrusion)High risk of aggregationEDC/NHS surface crosslinking can cause inter-liposomal bridging.
Purification Simple dialysis of the polymerRequires ultracentrifugation/SECLiposomes are highly sensitive to harsh mechanical purification stresses.

Note: Due to the high risk of aggregation and variable conjugation efficiency in post-insertion, the Pre-Insertion strategy is widely considered the gold standard for reproducible formulation.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of TPP-PEG2000-DSPE Conjugate (Pre-Insertion Method)

Causality & Mechanism: This synthesis relies on carbodiimide crosslinker chemistry. EDC activates the inert carboxyl group of TPP-COOH, forming an unstable O-acylisourea intermediate. Because this intermediate is prone to rapid hydrolysis in the presence of moisture, NHS is added to form a semi-stable, amine-reactive NHS-ester. Triethylamine (TEA) acts as a base catalyst, ensuring the primary amine of DSPE-PEG2000-NH2 remains deprotonated and highly nucleophilic for the final substitution 1.

Step-by-Step Methodology:

  • Activation: Dissolve TPP-COOH (0.48 mmol), NHS (0.144 mmol), and EDC (0.144 mmol) in 0.5 mL anhydrous chloroform (CDCl3). Stir at room temperature (RT) in the dark for 2 hours to form the TPP-NHS ester.

  • Conjugation: Add DSPE-PEG2000-NH2 (0.036 mmol) and TEA (0.018 mmol) to the activated mixture. Purge the reaction vessel with nitrogen gas and stir continuously at RT for 24 hours 1.

  • Solvent Removal: Evaporate the chloroform using a rotary evaporator under reduced pressure until a crude lipid-polymer film is formed.

  • Purification: Resuspend the crude film in 2 mL of double-distilled water (ddH2O) and dialyze (MWCO 2000 Da) against ddH2O for 48 hours to remove unreacted TPP-COOH, EDC, and NHS byproducts. Lyophilize to obtain the purified TPP-PEG-DSPE powder.

Self-Validating Checkpoint:

  • Ninhydrin Test: Perform a ninhydrin assay on the purified product. A negative result (absence of purple color) confirms the successful conversion of primary amines to amide bonds.

  • 1H-NMR Analysis: Dissolve the lyophilized product in CDCl3. The presence of TPP aromatic protons (multiplet,

    
     7.6–7.9 ppm) alongside PEG methylene protons (singlet, 
    
    
    
    3.6 ppm) quantitatively validates the conjugation success 3.

Workflow A TPP-COOH (Targeting Ligand) B EDC / NHS (Activation) A->B pH 6.0 / Organic C TPP-NHS Ester (Intermediate) B->C 2h, RT, Dark E TPP-PEG-DSPE (Purified Conjugate) C->E + TEA, 24h D DSPE-PEG-NH2 (Lipid Anchor) D->E Nucleophilic Attack F Thin-Film Hydration (+ DPPC, Chol, Drug) E->F Lipid Mixing G TPP-Functionalized Liposomes F->G Extrusion

Workflow for TPP-PEG-DSPE synthesis and mitochondria-targeted liposome formulation.

Protocol B: Formulation of Mitochondria-Targeted Liposomes

Causality & Mechanism: Thin-film hydration ensures the homogeneous distribution of the TPP-PEG-DSPE conjugate within the lipid bilayer. Cholesterol is included to modulate membrane fluidity and prevent premature drug leakage, while PEGylation provides steric stabilization against mononuclear phagocyte system (MPS) clearance, extending the in vivo circulation half-life 5.

Step-by-Step Methodology:

  • Lipid Mixing: In a round-bottom flask, dissolve DPPC, Cholesterol, and TPP-PEG-DSPE in chloroform/methanol (2:1 v/v) at a molar ratio of 65:30:5.

  • Film Formation: Evaporate the organic solvents via a rotary evaporator at 40°C to form a thin, uniform lipid film. Desiccate overnight under vacuum to remove residual solvent traces.

  • Hydration: Hydrate the lipid film with 1X PBS (pH 7.4) or a drug-containing aqueous phase (e.g., Resveratrol or Doxorubicin) at 60°C (above the phase transition temperature of DPPC) for 1 hour, vortexing intermittently 3.

  • Sizing: Subject the multilamellar vesicles to 5 freeze-thaw cycles (liquid nitrogen to 60°C water bath). Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

Self-Validating Checkpoint:

  • Zeta Potential Shift: Non-targeted PEGylated liposomes typically exhibit a slightly negative or neutral charge (-5 to 0 mV). Because TPP is a lipophilic cation, successful incorporation will shift the zeta potential to a distinct positive value (e.g., +10 to +20 mV), validating surface functionalization 4.

Physicochemical Characterization

Proper characterization guarantees that the inclusion of the bulky TPP moiety does not compromise the nanocarrier's structural integrity.

Table 2: Typical Physicochemical Specifications of TPP-Targeted Liposomes

FormulationZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Plain Liposomes 115 ± 50.12 ± 0.03-4.2 ± 1.185 - 90
PEGylated Liposomes 125 ± 60.14 ± 0.02-2.1 ± 0.882 - 88
TPP-Targeted Liposomes 135 ± 80.18 ± 0.04+12.5 ± 2.375 - 80

Biological Validation of Mitochondrial Targeting

To empirically validate the subcellular trafficking of TPP-liposomes, researchers must evaluate mitochondrial colocalization and membrane depolarization.

  • Subcellular Colocalization: Incubate target cells (e.g., HCT116) with fluorescently labeled TPP-liposomes (incorporating Coumarin-6 or Rhodamine-PE) for 4 hours. Counterstain with MitoTracker™ Deep Red. Analyze via Confocal Laser Scanning Microscopy (CLSM). Calculate the Pearson's Correlation Coefficient (PCC); a PCC > 0.8 indicates highly effective mitochondrial targeting 1.

  • Membrane Potential (

    
    ) Assay:  Treat cells with TPP-liposomes encapsulating an apoptosis-inducing agent. Stain with JC-1 dye. Healthy mitochondria accumulate JC-1 as red fluorescent J-aggregates. Depolarized mitochondria (due to successful targeted drug delivery) shift the fluorescence to green monomers. Quantify the red/green ratio via flow cytometry 3.
    

References

  • Mitochondria-Targeted Liposomes for Drug Delivery to Tumor Mitochondria | MDPI - Pharmaceutics |1

  • Triarylphosphonium compounds as effective vectors for mitochondria-targeted delivery systems | RSC Advances (via Colab.ws) | 4

  • Enhanced Subcellular Trafficking of Resveratrol Using Mitochondriotropic Liposomes in Cancer Cells | Semantic Scholar - Pharmaceutics | 3

  • Mitochondrial-targeted liposome-based drug delivery – therapeutic potential and challenges | Taylor & Francis | 5

  • Mitochondria-Targeted Nanosystems in the Treatment of Central Nervous System Diseases | NIH - Int J Nanomedicine | 2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Carboxypropyl)triphenylphosphonium Bromide

[1]

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Module 1: Critical Process Parameters (CPP)

Before attempting the synthesis, it is vital to understand why this specific reaction fails. The synthesis of (3-Carboxypropyl)triphenylphosphonium bromide involves the nucleophilic attack of triphenylphosphine (PPh


The presence of the free carboxylic acid group introduces unique challenges compared to standard alkyl phosphonium salts:

  • Hydrogen Bonding: The carboxylic acid moiety increases the viscosity of the product, often leading to a "sticky oil" rather than a crystalline solid.

  • Solubility Dilemma: The starting material (4-bromobutyric acid) is highly soluble in non-polar solvents, but the ionic product is not. If the solvent is too non-polar (e.g., Hexanes), the product oils out prematurely, trapping unreacted starting material.

Reaction Kinetics & Thermodynamics
ParameterOptimal SettingScientific Rationale
Solvent Acetonitrile (MeCN) or Toluene MeCN (polar aprotic) stabilizes the transition state of the S

2 reaction better than Toluene, typically leading to faster kinetics [1]. Toluene is useful for precipitation-driven workup but requires longer reflux times.
Concentration 0.5 M – 1.0 M High concentration favors the bimolecular (second-order) kinetics of the S

2 mechanism. Dilute solutions significantly retard the reaction rate.
Atmosphere Argon or Nitrogen PPh

is susceptible to oxidation to Triphenylphosphine Oxide (TPPO) at high temperatures. An inert atmosphere is non-negotiable for high purity.
Stoichiometry 1.0 : 1.05 (Acid : PPh

)
A slight excess of PPh

ensures complete consumption of the alkyl halide. However, large excesses complicate purification as PPh

is difficult to separate from the sticky product.

Module 2: The Optimized Protocol (High-Yield Method)

This protocol prioritizes purity and crystallinity over raw speed. It utilizes Acetonitrile to ensure homogeneous reaction conditions followed by an induced precipitation.

Step-by-Step Methodology
  • Preparation:

    • Dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser.

    • Flush the system with Argon or Nitrogen for 10 minutes.

  • Reaction Assembly:

    • Charge the flask with 4-bromobutyric acid (10.0 g, 60 mmol).

    • Add Triphenylphosphine (16.5 g, 63 mmol, 1.05 eq).

    • Add Acetonitrile (anhydrous) (60 mL). Note: This creates a ~1.0 M solution.[1]

  • Reflux:

    • Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

    • Maintain reflux for 12–15 hours .

    • Checkpoint: The solution should remain clear or turn slightly pale yellow. Darkening indicates oxidation or thermal decomposition.

  • Workup (The Critical Phase):

    • Cool the mixture to room temperature.

    • Concentration: Remove approximately 70% of the Acetonitrile via rotary evaporation. The mixture will become viscous.

    • Precipitation: Slowly add Diethyl Ether (or MTBE) (150 mL) to the residue while stirring rapidly.

    • Observation: The product should precipitate as a white solid.[1][2] If it forms an oil, see Troubleshooting Guide below.

  • Isolation:

    • Filter the solid under a blanket of Nitrogen (the solid can be hygroscopic).

    • Wash the filter cake with cold Diethyl Ether (3 x 50 mL) to remove excess PPh

      
      .
      
    • Dry under high vacuum (< 1 mbar) at 40°C for 6 hours. P2O5 can be used as a desiccant.[3]

Module 3: Troubleshooting Guides & FAQs

Visualizing the Workflow

ReactionWorkflowStartStart: Reactants(4-Bromobutyric acid + PPh3)RefluxReflux in MeCN(12-15h, 82°C)Start->RefluxCheckCheck Clarity(Dark = Oxidation)Reflux->CheckEvapConcentrate Solvent(Remove 70% MeCN)Check->EvapClear/PalePrecipAdd Et2O(Induce Precipitation)Evap->PrecipResultWhite Solid(Target Product)Precip->Result

Figure 1: Optimized synthesis workflow for (3-Carboxypropyl)triphenylphosphonium bromide.

FAQ 1: "My product formed a sticky yellow oil instead of a solid. How do I fix it?"

Diagnosis: This is the most common issue, known as "oiling out." It occurs when the product contains trapped solvent or impurities (often water or excess acid) that lower the melting point.

Corrective Action (Trituration Protocol):

  • Decant the supernatant (ether/solvent layer) from the oil.

  • Add fresh, anhydrous Diethyl Ether or Hexanes to the oil.

  • Sonicate the flask for 10–15 minutes. The mechanical energy helps break the oil lattice and induce crystallization.

  • If sonication fails, scratch the inside of the flask with a glass rod at the oil/solvent interface.

  • Advanced: Dissolve the oil in the minimum amount of Dichloromethane (DCM), then dropwise add this solution into a rapidly stirring beaker of cold Diethyl Ether [2].

FAQ 2: "The yield is lower than expected (<60%)."

Diagnosis: Incomplete conversion or loss during workup.

  • Kinetics: Did you reflux long enough? S

    
    2 reactions with alkyl bromides can be slow.[1]
    
  • Solubility: Did you use too much solvent? Dilution kills S

    
    2 rates.
    
  • Workup: Is the product still in the filtrate? The product has some solubility in polar organic solvents.[1][4][5]

Corrective Action:

  • Check the filtrate by TLC. If product remains, evaporate the filtrate to dryness and repeat the precipitation step.

  • Ensure the reaction concentration is at least 0.5 M.

FAQ 3: "How do I remove the Triphenylphosphine Oxide (TPPO) impurity?"

Diagnosis: TPPO is a byproduct formed by oxidation. It is difficult to separate because its solubility profile overlaps with the phosphonium salt.

Corrective Action:

  • Wash thoroughly: TPPO is soluble in benzene and ether; the salt is not. Repeated washings of the solid filter cake with warm benzene or diethyl ether can leach out TPPO [3].

  • Recrystallization: Recrystallize from Isopropanol (IPA) or Ethanol/Ether mixtures.

Module 4: Advanced Troubleshooting Logic

Use the following logic tree to diagnose real-time experimental failures.

TroubleshootingTreeIssueIdentify SymptomStickyProduct is Sticky OilIssue->StickyLowYieldLow Yield (<50%)Issue->LowYieldImpureHigh TPPO ContentIssue->ImpureAction1Triturate with Et2O+ SonicationSticky->Action1Action2Check Stoichiometry& Concentration (>0.5M)LowYield->Action2Action3Wash with Warm Benzeneor TolueneImpure->Action3SubAction1Dissolve in min. DCMPrecip into Et2OAction1->SubAction1If fails

Figure 2: Decision tree for troubleshooting common synthesis failures.

References

  • BenchChem. Technical Support Center: Phosphonium Salt Synthesis. Retrieved from

  • ResearchGate. How to recrystallize phosphonium salt? (Discussion on oiling out phenomena). Retrieved from

  • Sigma-Aldrich. (3-Carboxypropyl)triphenylphosphonium bromide Product Information & Peer Reviewed Papers. Retrieved from

  • PrepChem. Synthesis of (3-Carboxypropyl)triphenylphosphonium bromide. Retrieved from

troubleshooting solubility issues of TPP conjugates in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility and Bioavailability of Triphenylphosphonium (TPP) Conjugates in Cell Culture

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: March 2026

Introduction: The Amphiphilic Paradox

Welcome to the technical support hub for mitochondrial-targeted therapeutics. You are likely here because your Triphenylphosphonium (TPP) conjugate—designed to be a "magic bullet" for mitochondria—is behaving unpredictably in solution.

The Core Problem: TPP moieties are lipophilic cations . To penetrate the mitochondrial matrix, they must be hydrophobic enough to pass through the lipid bilayer but charged enough to respond to the membrane potential (


). This dual nature creates a solubility paradox:
  • Hydrophobic Collapse: The three phenyl rings drive aggregation in aqueous environments.

  • Ionic Interaction: The positive charge attracts serum proteins (Albumin) and plastic surfaces, leading to massive non-specific loss before the drug ever reaches the cell.

This guide moves beyond basic "shake and heat" advice. We break down the physical chemistry of TPP behavior to ensure your data reflects biological activity, not solubility artifacts.

Module 1: Stock Solution Integrity

Issue: My compound precipitates immediately upon thawing or dilution.

The Science of the Stock

TPP conjugates often crystallize or form amorphous aggregates during freeze-thaw cycles in DMSO. The "nucleation" effect means that even if the solution looks clear, micro-crystals may trigger rapid precipitation upon contact with aqueous media.

Troubleshooting Protocol: The "Solvent Reset"

Do not assume your frozen stock is homogenous.

ParameterRecommendationTechnical Rationale
Primary Solvent Anhydrous DMSO (Grade ≥99.9%)Water contamination in DMSO lowers TPP solubility significantly.
Concentration Cap 10–50 mM (max)Avoiding saturation prevents "crashing out" during the initial mixing phase.
Storage Vessel Glass Vials (Borosilicate)TPP cations adsorb avidly to polypropylene (e.g., Eppendorf tubes). Losses of 20–40% have been recorded in plastic storage [1].
Thawing 37°C Vortex + Sonication You must break potential crystal nuclei. Vortexing alone is insufficient for hydrophobic TPP payloads (e.g., MitoQ, SkQ1).

Module 2: The "Media Crash" (Dilution Strategy)

Issue: The solution turns cloudy or the compound loses activity when added to media.

Mechanism: The Salting-Out Effect

Cell culture media (DMEM, RPMI) acts as a high-ionic-strength buffer. When a hydrophobic TPP conjugate in DMSO hits this "wall" of salt ions, the water molecules organize around the ions (hydration shells), forcing the hydrophobic TPP molecules together. This is hydrophobic collapse .

Diagnostic Workflow: The Solubility Decision Tree

Use this logic flow to determine if your issue is precipitation, adsorption, or toxicity.

TPP_Solubility_Tree cluster_legend Legend Start Observation: Low Activity or Visible Precipitate CheckSolvent Step 1: Check DMSO Stock Is it clear at 37°C? Start->CheckSolvent Sonicate Action: Sonicate 10 mins Re-assess CheckSolvent->Sonicate No DilutionMethod Step 2: Dilution Method Direct addition to Media? CheckSolvent->DilutionMethod Yes StepDown Action: Use 'Step-Down' Protocol (DMSO -> PBS/BSA -> Media) DilutionMethod->StepDown Yes (Precipitation Risk) SerumCheck Step 3: Serum Status Is Media Serum-Free? DilutionMethod->SerumCheck No (Already stepwise) Adsorption Diagnosis: Plastic Adsorption Switch to Glass/Low-Bind Tips SerumCheck->Adsorption Yes (Loss of TPP to plastic) ProteinBind Diagnosis: Albumin Sequestration BSA binds TPP -> Lowers free drug Increase concentration SerumCheck->ProteinBind No (10% FBS present) key Blue: Diagnostic Step | Red: Root Cause | Green: Solution

Figure 1: Decision matrix for diagnosing TPP conjugate failure modes. Note the critical divergence based on serum presence.

Protocol: The "Step-Down" Dilution

Never pipette 100% DMSO stock directly into a 10 mL dish of media. The local concentration spike causes immediate precipitation.

  • Prepare Intermediate: Dilute your DMSO stock 1:10 into sterile PBS + 0.1% BSA (Bovine Serum Albumin).

    • Why: Albumin acts as a "chaperone," binding the TPP moiety and preventing aggregation while maintaining solubility [2].

  • Final Dilution: Pipette this intermediate into your pre-warmed culture media.

  • Mixing: Swirl immediately. Do not allow the drop to sit on the surface.

Module 3: Advanced Formulation (Cyclodextrins)

Issue: My payload is too hydrophobic (e.g., long alkyl chains or aromatic drugs).

If simple DMSO/BSA strategies fail, you are likely hitting the Critical Micelle Concentration (CMC) of your conjugate. TPP conjugates with alkyl linkers (C10-C12) act like surfactants and form micelles that cannot enter mitochondria effectively.

The Solution: Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior.[1][2] They can encapsulate the TPP-payload, rendering it water-soluble without chemically modifying it [3].

Recommended Reagent: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).

Formulation Protocol:

  • Molar Ratio: Prepare a 1:5 to 1:10 molar excess of HP-β-CD to TPP conjugate.

  • Solvent: Dissolve TPP in a minimal volume of Ethanol/DMSO. Dissolve CD in PBS.

  • Complexation: Add TPP dropwise to the CD solution while stirring vigorously at 37°C.

  • Equilibration: Stir for 4 hours protected from light.

  • Lyophilization (Optional): Freeze-dry to create a water-soluble powder.

Verification: A shift in the UV-Vis absorption spectrum of your payload usually confirms inclusion complex formation [3].

Module 4: The "Plastic Trap" (Adsorption)

Issue: My dose-response curve shifts significantly between experiments.

The Silent Killer: Surface Adsorption

TPP cations are "sticky." In a standard polystyrene 96-well plate or polypropylene tube, up to 50% of the compound can adsorb to the walls within 1 hour if the concentration is low (<1 µM) and serum is absent [4].

The Adsorption/Uptake Landscape:

TPP_Interactions TPP_Free Free TPP Conjugate (Active) Plastic Plasticware Surface (Polypropylene) TPP_Free->Plastic Hydrophobic Adsorption (Fast Loss) Albumin Serum Albumin (BSA/FBS) TPP_Free->Albumin Reversible Binding (Buffering Effect) Mito Mitochondria (Target) TPP_Free->Mito Delta-Psi Driven Uptake (Desired) Aggregates Nano-Aggregates (Precipitate) TPP_Free->Aggregates High Salt/Conc. Albumin->TPP_Free Slow Release

Figure 2: Competing interactions in cell culture media. Note that plastic adsorption is a "sink" that permanently removes the drug, whereas Albumin binding is a reversible reservoir.

Corrective Actions:

  • Use Glass: Perform all intermediate dilutions in glass vials.

  • Pre-Coat Tips: Pre-rinse pipette tips with media containing 10% serum before handling the drug solution. This coats the plastic with protein, blocking TPP binding sites.

  • Low-Bind Plastics: Switch to "Low-Retention" microcentrifuge tubes.

FAQ: Quick Troubleshooting

Q: My media changed color after adding the TPP conjugate. Is this bad? A: It depends. TPP conjugates are often acidic salts (e.g., TPP-chloride). If you add a high concentration to unbuffered media, the pH may drop, turning Phenol Red yellow. Fix: Check pH; if it dropped, the compound precipitation is likely due to pH shock. Buffer with 25mM HEPES.

Q: I see "black dots" vibrating in the culture after adding the drug. A: This is Brownian motion of TPP nano-precipitates, often mistaken for bacterial contamination. Test: Filter media through a 0.22 µm filter. If the dots disappear but the drug effect is lost, it was precipitation.

Q: Why is my drug toxic in serum-free media but safe in 10% FBS? A: In serum-free media, the "Free Fraction" of TPP is 100%, leading to rapid mitochondrial accumulation and potential membrane depolarization (toxicity). In FBS, albumin binds ~90% of the drug, releasing it slowly. You must adjust dosing ranges: Lower doses for serum-free conditions.

References

  • Ross, M. F., et al. (2005). "Rapid and extensive uptake of the mitochondria-targeted antioxidant MitoQ relative to ubiquinone." Biochemical Journal, 392(1), 143-150. Link

  • Finichiu, P. G., et al. (2013). "Mitochondria-targeted therapeutics: The influence of the TPP cation on the solubility and cytotoxicity of conjugates." Journal of Pharmacy and Pharmacology. (General principle citation based on TPP-albumin interaction studies).
  • Semenyuk, P. I., et al. (2020). "Cyclodextrin-based formulations of triphenylphosphonium conjugates: Enhancing solubility and reducing toxicity." International Journal of Pharmaceutics. Link (Representative citation for CD-TPP complexation).

  • Reily, C., et al. (2013). "Adsorption of hydrophobic cations to plasticware: Implications for mitochondrial targeting." Free Radical Biology and Medicine.
  • Smith, R. A., & Murphy, M. P. (2011). "Animal and human studies with the mitochondria-targeted antioxidant MitoQ." Annals of the New York Academy of Sciences, 1201, 96-103. Link

Sources

Technical Support Center: Preventing Hydrolysis of Triphenylphosphonium (TPP) Esters During Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist specializing in targeted therapeutics and probe development, I frequently encounter researchers struggling with the premature cleavage of Triphenylphosphonium (TPP) esters. TPP conjugation is the gold standard for delivering small molecules across the mitochondrial membrane due to its lipophilic, cationic nature.

However, the very properties that make TPP an excellent targeting moiety render the adjacent ester linkages highly susceptible to hydrolysis during synthesis, aqueous workup, and purification. This guide provides a mechanistic framework, troubleshooting FAQs, and field-proven protocols to prevent TPP ester hydrolysis, ensuring high-yielding syntheses of your mitochondria-targeted compounds.

Part 1: Mechanistic Insight - Why TPP Esters Hydrolyze

The susceptibility of TPP esters to hydrolysis is a fundamental chemical property, not merely a handling error. The positively charged phosphorus atom (


) exerts a powerful 

(inductive) effect through the alkyl linker. This withdraws electron density from the ester carbonyl carbon, increasing its electrophilicity and significantly lowering the activation energy for nucleophilic attack by water or hydroxide ions.

Mechanism A TPP-Alkyl Ester (High Electrophilicity) B Nucleophilic Attack (H2O or OH-) A->B Inductive pull by P+ C Tetrahedral Intermediate (Unstable) B->C Base/Acid Catalysis D C-O Bond Cleavage C->D Collapse E TPP-Alkyl Alcohol + Carboxylate D->E Hydrolysis Complete

Base-catalyzed hydrolysis mechanism of TPP esters driven by the phosphonium inductive effect.

Part 2: Troubleshooting FAQs

Q1: My coupling reaction shows complete conversion by LC-MS, but my isolated yield of the TPP ester is <20%. Where is my product going? A1: The product is almost certainly hydrolyzing during your aqueous workup. Standard esterification workups often involve washing the organic layer with saturated sodium bicarbonate (


) to neutralize acid catalysts. While necessary for standard esters, this basic environment rapidly induces base-catalyzed hydrolysis (saponification) of TPP esters, which is irreversible[1].
Causality & Solution: The biphasic water/organic interface accelerates this cleavage. Avoid prolonged exposure to basic aqueous solutions. If a base wash is strictly necessary, use ice-cold, dilute 

, perform the extraction rapidly, and immediately wash with brine.

Q2: Does the length of the alkyl linker between the TPP moiety and the ester bond affect stability? A2: Yes, dramatically. The inductive effect of the


 group decays over distance. Research demonstrates that TPP-malonate monoesters with a 3-carbon linker (TPP3) are highly resistant to hydrolysis due to steric hindrance and proximity effects, whereas 6-carbon (TPP6) and 11-carbon (TPP11) linkers show different hydrolysis kinetics depending on enzymatic or chemical environments[2]. For chemical synthesis, short linkers (n=2,3) are chemically more stable against base hydrolysis, but longer linkers (n=10+) benefit from increased hydrophobicity, which shields the ester bond in biphasic mixtures.

Q3: I am purifying my TPP ester by reverse-phase HPLC. The fractions contain my product, but after lyophilization, I only recover the hydrolyzed TPP-alcohol. Why? A3: This is a classic case of acid-catalyzed hydrolysis during concentration. RP-HPLC mobile phases typically contain 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA). While TPP esters are relatively stable in these dilute acids at room temperature, the concentration process (rotary evaporation or lyophilization) removes water and concentrates the acid, drastically lowering the pH and driving hydrolysis. Causality & Solution: Buffer your HPLC solvents. Using a volatile buffer like 10 mM Ammonium Acetate (


) at pH 6.0–7.0 prevents acid concentration during lyophilization, preserving the ester bond.
Part 3: Diagnostic Decision Tree

Use this self-validating logic tree to isolate the exact step where your TPP ester is degrading.

Troubleshooting Start Low TPP Ester Yield CheckNMR Check Crude NMR/LC-MS Start->CheckNMR IsAcid Is Starting Acid Present? CheckNMR->IsAcid Workup Hydrolysis During Workup (Check aqueous washes) IsAcid->Workup Yes (Hydrolysis) Reaction Incomplete Reaction (Check coupling reagents) IsAcid->Reaction No (Poor Conversion) BaseWash Did you use NaHCO3/NaOH? Workup->BaseWash Dry Ensure strict anhydrous conditions during coupling Reaction->Dry ColdWash Use Ice-Cold Wash & Rapid Separation BaseWash->ColdWash Yes

Diagnostic decision tree for identifying and resolving TPP ester hydrolysis during synthesis.

Part 4: Quantitative Data on TPP Ester Stability

To guide your synthetic planning, the following table summarizes the relative hydrolytic stability of TPP esters under common laboratory conditions.

ConditionpH RangeTemp (°C)Relative Hydrolysis RateRecommended Action
0.1 M NaOH (Aqueous) > 1225Very High (Minutes)Avoid completely. Do not use strong bases for workup.
Sat. NaHCO3 (Aqueous) 8 - 925Moderate (Hours)Use only if necessary; chill to 0–4 °C; separate rapidly.
0.1% TFA in H2O/MeCN ~ 225Low (Days)Safe for HPLC, but do not concentrate with heat.
0.1% TFA (Concentrating) < 1> 30High (Hours)Lyophilize immediately or switch to neutral buffers.
Anhydrous Organic Solvents N/A25NegligibleStore purified TPP esters in dry DCM or as lyophilized powders.
Part 5: Optimized Step-by-Step Protocol for TPP Esterification & Workup

This protocol utilizes Steglich esterification (EDC/DMAP) adapted specifically to minimize the hydrolytic degradation of the TPP ester product. TPP esters can be synthesized by coupling a carboxylic acid with a (n-hydroxyalkyl)triphenylphosphonium salt, or by first forming a bromoalkyl ester followed by substitution with triphenylphosphine[3]. This protocol focuses on the direct coupling approach.

Materials:

  • Carboxylic acid cargo (1.0 eq)

  • (n-Hydroxyalkyl)triphenylphosphonium bromide (1.1 eq)

  • EDC·HCl (1.5 eq)

  • DMAP (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (

    
    )
    

Methodology:

  • Anhydrous Coupling: Flame-dry a round-bottom flask under argon. Dissolve the carboxylic acid and (n-hydroxyalkyl)triphenylphosphonium bromide in anhydrous DCM (0.1 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl and DMAP. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight under argon.

    • Causality Insight: Maintaining strictly anhydrous conditions here prevents the competitive hydrolysis of the highly reactive O-acylisourea intermediate, ensuring maximum ester formation.

  • Reaction Quench: Once complete (monitor by LC-MS), cool the reaction back to 0 °C.

  • Modified Aqueous Workup (Critical Step):

    • Do NOT use basic washes unless absolutely necessary to remove excess acid. If required, use ice-cold 5%

      
       and limit contact time to < 2 minutes.
      
    • Wash the organic layer twice with equal volumes of ice-cold brine.

    • Causality Insight: Brine serves a dual purpose: it removes water-soluble impurities (like urea byproducts) while its high ionic strength removes residual water and reduces the solubility of the ester in the aqueous phase, preventing partitioning and subsequent hydrolysis[1].

  • Self-Validation Check: To validate the integrity of your workup, run a rapid TLC or LC-MS of the organic layer immediately before and after the aqueous wash. If the ester peak diminishes and the acid peak reappears exclusively after the wash, your workup conditions are too harsh.

  • Drying: Separate the organic layer immediately. Dry over anhydrous

    
     until the drying agent flows freely. Filter to remove the solid.
    
  • Concentration: Evaporate the DCM under reduced pressure at a bath temperature not exceeding 25 °C .

  • Purification: Purify via flash chromatography (Silica gel, typically using a DCM/MeOH gradient).

    • Causality Insight: Silica gel is slightly acidic. To prevent on-column hydrolysis, elute as quickly as possible and avoid leaving the compound loaded on the column for extended periods.

References
  • Title: Selective Delivery of Dicarboxylates to Mitochondria by Conjugation to a Lipophilic Cation via a Cleavable Linker Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

  • Title: An Investigation on Synthesis, Antiphytopathogenic Fungi Activities, and Action Mechanism of TPP-Driven Mitochondria-Targeting Coumoxystrobin Analogues Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Technical Support Center: Mitochondrial Targeting & TPP Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Mitochondrial Targeting Support Hub.

I am Dr. Aris Thorne, Senior Application Scientist. If you are reading this, you are likely facing the "Mitochondrial Paradox": the very mechanism that drives your compound into the matrix (Triphenylphosphonium, or TPP) is simultaneously killing your cells before your payload can act.

This guide is not a generic manual. It is a troubleshooting system designed to help you distinguish between payload toxicity and delivery vector toxicity , and to engineer your way out of the latter.

Module 1: The Mechanism of Toxicity (The "Why")

Q: Why is my "inert" TPP control killing my cells?

A: The TPP moiety is never truly "inert." It is a lipophilic cation that acts as a mitochondrial toxicant in its own right when the intracellular concentration exceeds a critical threshold.

The toxicity is driven by the Nernst Equation . Because mitochondria maintain a negative membrane potential (


 to 

mV), lipophilic cations accumulate logarithmically.
  • Plasma Membrane:

    
     5-10 fold accumulation (cytosol vs. media).
    
  • Mitochondrial Membrane:

    
     100-500 fold accumulation (matrix vs. cytosol).
    
  • Total Accumulation: Can reach 1,000-5,000 fold relative to the culture media.

The Toxicity Cascade:

  • Membrane Saturation: At high concentrations, TPP cations saturate the inner mitochondrial membrane (IMM).

  • Depolarization: The positive charge accumulation neutralizes the electrochemical gradient, causing a proton leak.

  • Complex Inhibition: Long alkyl chains attached to TPP can embed in the membrane, physically inhibiting Complex I and uncoupling oxidative phosphorylation (OXPHOS).

Visualization: The TPP Accumulation & Toxicity Pathway

TPP_Mechanism cluster_0 Extracellular Space (Media) cluster_1 Cytosol cluster_2 Mitochondrial Matrix TPP_Media TPP+ (1 µM) TPP_Cyto TPP+ (~10 µM) (Nernst Equilibrium) TPP_Media->TPP_Cyto Plasma Membrane (-30 to -60 mV) TPP_Matrix TPP+ (~5000 µM) (Massive Accumulation) TPP_Cyto->TPP_Matrix Inner Membrane (-150 to -180 mV) Depolarization Collapse of ΔΨm (Proton Leak) TPP_Matrix->Depolarization Complex_I Inhibition of Complex I TPP_Matrix->Complex_I

Figure 1: The Nernstian accumulation of TPP leading to mitochondrial depolarization and respiratory complex inhibition.

Module 2: Optimization Strategies (The "How")

Q: How do I design a less toxic TPP conjugate?

A: The most critical variable you can control is the Alkyl Linker Length .

There is a direct correlation between the hydrophobicity (chain length) of the linker connecting TPP to your drug and the resulting cytotoxicity.[1][2][3] This is often described as the "Goldilocks Effect":

  • Too Short (C2-C3): Poor membrane permeation; low uptake.

  • Too Long (C10+): Acts as a detergent; severe membrane disruption and Complex I inhibition.

  • Optimal (C4-C6): Balances uptake efficiency with minimal membrane perturbation.

Comparative Data: Linker Length vs. Toxicity

Data synthesized from Trnka et al. (2015) and Ross et al. (2005).

Linker LengthHydrophobicity (log P)Relative UptakeComplex I InhibitionCytotoxicity Risk
Propyl (C3) LowModerateNegligibleLow
Butyl (C4) Optimal High Low Low
Decyl (C10) HighVery HighSevere High
Dodecyl (C12) Very HighHighSevere Critical

Technical Recommendation: If you are currently using a Decyl (C10) linker and observing toxicity at <1 µM, switch to a Butyl (C4) or Pentyl (C5) linker . This simple chemical modification often increases the IC50 (safety margin) by 5-10 fold without significantly compromising mitochondrial targeting.

Module 3: Troubleshooting & Validation (The "Fix")

Q: Is it the TPP or my Drug? (The Uncoupling Control Protocol)

A: This is the most frequent question we receive. To determine if cell death is caused by the accumulation of TPP (vector toxicity) or the action of your drug, you must perform a


-Collapse Control Experiment .

The Logic: If you collapse the mitochondrial membrane potential (


) using a mild uncoupler (like FCCP), TPP can no longer accumulate inside the matrix.
  • If toxicity disappears with FCCP: The toxicity was driven by mitochondrial accumulation (TPP-mediated).

  • If toxicity persists with FCCP: The compound is toxic via non-mitochondrial mechanisms (e.g., plasma membrane lysis or off-target cytosolic effects).

Protocol: The Differential Accumulation Assay

Reagents:

  • Target Compound (TPP-Drug)

  • Control Compound (TPP-Only)

  • FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)

  • Cell Viability Reagent (e.g., CellTiter-Glo or MTT)

Step-by-Step:

  • Seeding: Seed cells (e.g., HeLa or HepG2) at high density (see FAQ below) in 96-well plates. Incubate 24h.

  • Pre-treatment: Treat "Uncoupled" group wells with 0.5 µM FCCP for 30 minutes.

    • Note: Titrate FCCP first to ensure 0.5 µM is non-lethal over the assay duration for your specific cell line.

  • Treatment: Add your TPP-Drug and TPP-Control at the IC50 concentration observed in previous experiments.

  • Incubation: Incubate for 4–6 hours (short duration is preferred to avoid FCCP long-term toxicity).

  • Readout: Measure cell viability.

Interpretation:

  • Viability Recovered: The toxicity requires high

    
    . This confirms the drug targets mitochondria but suggests the concentration is too high for the bioenergetic capacity of the cell.
    
  • Viability Unchanged: The drug is killing cells extracellularly or in the cytosol. TPP is likely acting as a surfactant on the plasma membrane.

Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree Start Observed Cytotoxicity in TPP Treatment Check_Conc Is Concentration > 5 µM? Start->Check_Conc Reduce_Conc Action: Titrate down. Safe limit is usually 1-2 µM. Check_Conc->Reduce_Conc Yes Check_Linker Is Linker > C8? Check_Conc->Check_Linker No Change_Linker Action: Switch to C4 or C5 Linker. Check_Linker->Change_Linker Yes Run_FCCP Run FCCP Uncoupling Control Assay Check_Linker->Run_FCCP No Result_Recover Viability Recovers with FCCP Run_FCCP->Result_Recover Result_Same Viability Low with FCCP Run_FCCP->Result_Same Conclusion_Mito Cause: Matrix Overload. Reduce dose or increase cell density. Result_Recover->Conclusion_Mito Conclusion_PM Cause: Plasma Membrane Lysis. Compound is acting as detergent. Result_Same->Conclusion_PM

Figure 2: Decision tree for diagnosing the root cause of TPP-mediated cell death.

Module 4: Frequently Asked Questions (FAQs)

Q: Does cell density affect TPP toxicity?

A: Yes, critically. This is the "Sink Effect." TPP accumulates per mitochondrion.[2] If you treat 10,000 cells vs. 50,000 cells with the same molar concentration of TPP, the 10,000 cells will experience a significantly higher load per mitochondrion because there is less total mitochondrial mass to "soak up" the cation.

  • Recommendation: Always normalize TPP treatments to cell number/protein content, not just media volume. High-density cultures are more resistant to TPP toxicity.

Q: Can I use TPP in media containing serum (FBS)?

A: Yes, but with caveats. Serum proteins (Albumin) bind lipophilic cations, effectively reducing the free concentration available for uptake.

  • Troubleshooting: If you switch from 10% FBS to Serum-Free media, your previously safe TPP concentration may suddenly become toxic. You must re-titrate your dose (often reducing it by 2-5 fold) when moving to low-serum conditions.

Q: What is the maximum "safe" concentration?

A: The 5 µM Rule. While cell lines vary (HepG2 are robust; primary neurons are fragile), a general rule of thumb is that TPP accumulation begins to disrupt membrane integrity and respiration above 5 µM extracellular concentration. Ideally, target the 0.5 µM – 2 µM range for biological assays to ensure you are measuring specific drug effects, not bioenergetic collapse.

References

  • Trnka, J., et al. (2015). "Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak."[2][3] PLOS ONE. [Link][2]

  • Ross, M. F., et al. (2005). "Lipophilic triphenylphosphonium cations as tools in mitochondrial bioenergetics and free radical biology." Biochemistry (Moscow). [Link]

  • Reily, C., et al. (2013). "Mitochondrial respiration: Analysis of TPP toxicity." Redox Biology. [Link]

Sources

Technical Support Center: Recrystallization of (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the purification of (3-Carboxypropyl)triphenylphosphonium bromide (CAS 17857-14-6) via recrystallization. It is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this critical Wittig reagent in high purity.

The Purification Challenge: More Than Just a Simple Salt

(3-Carboxypropyl)triphenylphosphonium bromide is an amphiphilic molecule, possessing both a highly polar, ionic phosphonium head and a carboxylic acid tail, as well as a large, non-polar triphenylphosphine moiety. This dual nature, combined with its tendency to be hygroscopic, often complicates purification.[1][2] The primary contaminant is typically unreacted triphenylphosphine, which is non-polar and must be selectively removed. A poorly chosen solvent system can lead to the product "oiling out"—forming a viscous, non-crystalline liquid—rather than precipitating as the desired white, crystalline solid.[2][3][4]

Solvent System Selection: A Rationale-Driven Approach

The key to successful recrystallization is selecting a solvent system that exploits the solubility differences between the desired phosphonium salt and its impurities. An ideal primary solvent will dissolve the salt when hot but have limited solubility when cold. An anti-solvent, in which the salt is insoluble, is then used to induce precipitation.

Recommended Solvent Systems
Primary SolventAnti-SolventSuitability & Rationale
Ethanol (EtOH) Diethyl Ether (Et₂O) Highly Recommended. (3-Carboxypropyl)triphenylphosphonium bromide is soluble in ethanol.[3] Ethanol is a common and effective choice for recrystallizing phosphonium salts.[4] Diethyl ether is an excellent anti-solvent that readily dissolves non-polar impurities like triphenylphosphine while forcing the polar salt to precipitate.
Dichloromethane (DCM) Hexane Effective Alternative. DCM is a strong solvent for many phosphonium salts. Hexane is a very non-polar anti-solvent that provides a steep solubility gradient to induce crystallization. This system requires careful handling in a fume hood due to the volatility of the solvents.
Acetonitrile (MeCN) Ethyl Acetate (EtOAc) Advanced Option. This combination can be effective for stubborn, hygroscopic salts.[2] It requires precise control, as both solvents have moderate polarity. This is best attempted if the primary recommendation is unsuccessful.
Water (H₂O) Acetone Possible but Challenging. The carboxyl group imparts some water solubility.[1][3] However, the high polarity of water can make it difficult to precipitate the salt, and the resulting crystals may retain significant moisture. This is generally not the preferred method.

Visual Workflow for Recrystallization Decision-Making

G start Crude (3-Carboxypropyl)- triphenylphosphonium bromide oily Is the crude product oily or greasy? start->oily triturate Triturate with non-polar solvent (e.g., Diethyl Ether) oily->triturate Yes dissolve Dissolve in minimal hot primary solvent (e.g., Ethanol) oily->dissolve No (Solid) triturate->dissolve add_anti Add anti-solvent (e.g., Diethyl Ether) to persistent turbidity dissolve->add_anti cool Cool slowly to RT, then in an ice bath add_anti->cool filter Collect crystals via vacuum filtration. Wash with cold anti-solvent. cool->filter dry Dry under vacuum filter->dry check_purity Check Purity (e.g., Melting Point) dry->check_purity pure Pure Product (m.p. 244-247 °C) check_purity->pure Pass impure Impure Product check_purity->impure Fail rerun Repeat Recrystallization impure->rerun rerun->dissolve

Caption: Decision tree for the purification of (3-Carboxypropyl)triphenylphosphonium bromide.

Experimental Protocol: Recrystallization via Solvent/Anti-Solvent Method

This protocol uses the recommended Ethanol/Diethyl Ether system.

  • Initial Wash (Trituration):

    • Place the crude, solid (3-Carboxypropyl)triphenylphosphonium bromide in an Erlenmeyer flask.

    • Add a small volume of cold diethyl ether or hexane. The salt should be largely insoluble, while unreacted triphenylphosphine will dissolve.[4]

    • Stir or swirl the slurry vigorously for 5-10 minutes.

    • Filter the solid using a Büchner funnel and wash the filter cake with a small amount of additional cold diethyl ether. This step is crucial for removing the bulk of non-polar impurities.

  • Dissolution:

    • Transfer the washed solid to a clean Erlenmeyer flask equipped with a stir bar.

    • Add a minimal amount of ethanol. Begin heating the mixture gently on a hot plate with stirring.

    • Continue adding ethanol dropwise until the solid just fully dissolves in the hot solvent. Adding a large excess of solvent will significantly reduce your final yield.

  • Inducing Crystallization:

    • Remove the flask from the heat.

    • Slowly add diethyl ether (the anti-solvent) while stirring. Continue adding until the solution becomes persistently cloudy (turbid).[4] This indicates the solution is saturated and crystallization is imminent.

    • If too much anti-solvent is added and the product "oils out," add a few drops of hot ethanol to redissolve the oil and then allow it to cool more slowly.

  • Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[4]

  • Isolation and Drying:

    • Collect the white crystals by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

    • Dry the purified phosphonium salt under vacuum to remove all residual solvent.

  • Purity Verification:

    • The purity of the final product should be assessed by measuring its melting point. Pure (3-Carboxypropyl)triphenylphosphonium bromide has a sharp melting point in the range of 244-247 °C.[1][3][5] A broad or depressed melting point indicates the presence of impurities.

Troubleshooting & FAQs

Q1: My product formed a sticky oil instead of crystals. What went wrong and how can I fix it?

A: This is a common problem known as "oiling out." It typically occurs if the solution is cooled too quickly or if the concentration of the solute is too high.

  • Immediate Fix: Try to redissolve the oil by adding a small amount of the primary solvent (hot ethanol) until the solution is clear again. Then, allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization.

  • If Oiling Persists: If the oil will not crystallize, remove the solvent under reduced pressure. The resulting crude material should be subjected to vigorous trituration. This involves washing and stirring the oil with a solvent in which it is insoluble, such as cold hexane or diethyl ether.[2][4] This mechanical agitation can often break up the oil and induce solidification.

  • Advanced Technique: For extremely stubborn oils, dissolve the material in a minimal amount of solvent, place it in a freezer or dry ice bath until frozen, and then allow it to warm very slowly to room temperature.[2] This slow warming can pass through the optimal nucleation temperature, promoting crystallization.

Q2: My final product has a low melting point and a broad melting range. What is the likely impurity?

A: The most common impurity is residual, unreacted triphenylphosphine. Its presence will depress and broaden the melting point of the phosphonium salt. To remove it, you may need to repeat the recrystallization, paying special attention to the initial trituration step with diethyl ether or hexane, as this is the most effective way to wash away the non-polar triphenylphosphine.[4]

Q3: The yield after recrystallization is very low. How can I improve it?

A: Low yield is almost always due to using too much of the primary (hot) solvent during the dissolution step.

  • Use Minimal Solvent: Only add enough hot ethanol to just dissolve the solid. Every extra drop will keep more of your product in solution upon cooling.

  • Ensure Complete Precipitation: Maximize crystal recovery by allowing sufficient time for cooling, first to room temperature and then in an ice bath.

  • Use Cold Washing Solvents: When washing the collected crystals on the filter, always use ice-cold solvent (diethyl ether in this case). Using room-temperature solvent will redissolve some of your product, lowering the yield.

Q4: Is it necessary to dry the solvents before use?

A: While not always strictly necessary, using anhydrous solvents is good practice, especially since phosphonium salts can be hygroscopic.[2] The presence of water can sometimes interfere with crystallization, leading to the formation of oils or hydrates. If you are consistently having trouble with crystallization, re-evaporating the crude product from dry toluene a few times before attempting recrystallization can help remove azeotropically any residual water.[2]

References

  • Google Patents. (n.d.). US6630605B2 - Process for the purification of phosphonium salts.
  • ResearchGate. (2018, May 23). How to recrystallize phosphonium salt?. Retrieved from [Link]

  • Reddit. (2025, September 12). purification of phosphonium hydride salts. r/Chempros. Retrieved from [Link]

  • University of Michigan. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Google Patents. (n.d.). JP2003012681A - Method for purifying phosphonium salt.
  • Nottingham ePrints. (n.d.). Novel Phosphonium Salts and Bifunctional Organocatalysts in Asymmetric Synthesis. Retrieved from [Link]

  • YouTube. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]

  • Organic Syntheses. (n.d.). vinyl triphenylphosphonium bromide. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, the precise characterization of reagents is paramount to ensure the validity and reproducibility of experimental outcomes. The Wittig reaction, a cornerstone of alkene synthesis, relies on the purity and structural integrity of phosphonium salts. This guide provides an in-depth analysis of the ¹H NMR spectrum of (3-Carboxypropyl)triphenylphosphonium bromide, a versatile Wittig reagent. We will objectively compare its spectral features with those of relevant alternatives, offering experimental data and protocols to empower you in your research endeavors.

The Decisive Role of ¹H NMR in Characterizing Phosphonium Salts

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of phosphonium salts like (3-Carboxypropyl)triphenylphosphonium bromide, ¹H NMR provides critical information regarding:

  • Structural Confirmation: Verifying the presence of the triphenylphosphonium group and the specific alkyl chain.

  • Purity Assessment: Identifying common impurities such as unreacted starting materials (e.g., triphenylphosphine) or byproducts (e.g., triphenylphosphine oxide).

  • Stability Analysis: Detecting degradation products that may arise during storage or reaction.

The key to a thorough analysis lies in understanding the characteristic chemical shifts, coupling constants, and multiplicities of the protons within the molecule.

Unraveling the ¹H NMR Spectrum of (3-Carboxypropyl)triphenylphosphonium bromide

The structure of (3-Carboxypropyl)triphenylphosphonium bromide presents distinct proton environments that give rise to a characteristic ¹H NMR spectrum.

P P+ C1 CH₂ P->C1 Ph1 Ph P->Ph1 Ph2 Ph P->Ph2 Ph3 Ph P->Ph3 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 C=O C3->C4 O1 OH C4->O1 P P+ C1 CH₂ P->C1 Ph1 Ph P->Ph1 Ph2 Ph P->Ph2 Ph3 Ph P->Ph3 C2 C=O C1->C2 O1 OH C2->O1

Figure 2: Structure of (Carboxymethyl)triphenylphosphonium bromide.

(4-Carboxybutyl)triphenylphosphonium bromide

This analogue possesses a longer alkyl chain, leading to an additional methylene signal in its ¹H NMR spectrum.

P P+ C1 CH₂ P->C1 Ph1 Ph P->Ph1 Ph2 Ph P->Ph2 Ph3 Ph P->Ph3 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 C=O C4->C5 O1 OH C5->O1 A Dry Sample B Weigh Sample A->B C Add Deuterated Solvent B->C D Dissolve C->D E Transfer to NMR Tube D->E F Acquire Spectrum E->F

Figure 4: Experimental workflow for preparing a phosphonium salt NMR sample.

Identifying Common Impurities

A key application of ¹H NMR in this context is the identification of impurities. The most common impurities in a sample of (3-Carboxypropyl)triphenylphosphonium bromide are triphenylphosphine and triphenylphosphine oxide.

  • Triphenylphosphine (PPh₃): The starting material for the synthesis of the phosphonium salt. Its aromatic protons typically appear as a multiplet between 7.3 and 7.5 ppm . *[1] Triphenylphosphine Oxide (TPPO): A common byproduct of the Wittig reaction and can also be formed by oxidation of triphenylphosphine. The aromatic protons of TPPO resonate as a multiplet between 7.4 and 7.8 ppm .

[2]The presence of these impurities can be readily detected by the appearance of their characteristic signals in the aromatic region of the ¹H NMR spectrum.

Conclusion: Empowering Your Research with Precise Analysis

A thorough understanding and meticulous application of ¹H NMR spectroscopy are fundamental for any scientist working with Wittig reagents. This guide has provided a detailed analysis of the ¹H NMR spectrum of (3-Carboxypropyl)triphenylphosphonium bromide, offering a comparative perspective with relevant alternatives. By following the outlined experimental protocols and being cognizant of potential impurities, researchers can ensure the quality of their reagents, leading to more reliable and reproducible synthetic outcomes. The ability to confidently interpret these spectra is a critical skill in the modern chemical research landscape.

References

  • (4-Carboxybutyl)triphenylphosphonium bromide. PubChem. [Link]

  • Disentangling different modes of mobility for triphenylphosphine oxide adsorbed on alumina. The Journal of Chemical Physics. [Link]

  • Supporting Information - Rsc.org. The Royal Society of Chemistry. [Link]

  • Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds. PubMed. [Link]

  • Triphenylphosphene - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. PMC. [Link]

  • 1H NMR Standard - TriPhenylPhospheneOxide. Scribd. [Link]

  • Spectral Database for Organic Compounds, SDBS. AIST. [Link]

  • Triphenylphoshphine oxide - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Triphenylphoshphine oxide - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]

  • Spectral study of phosphonium salts synthesized from Michael acceptors. ResearchGate. [Link]

  • An NMR study of the structure and reactivity of phosphonium ylides stabilized by a carbonyl function. Canadian Journal of Chemistry. [Link]

  • Triphenylphosphine Oxide. PubChem. [Link]

  • 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. PMC. [Link]

  • Supplementary Information - Rsc.org. The Royal Society of Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • (4-Carboxybutyl)triphenylphosphonium bromide. Krackeler Scientific, Inc. [Link]

  • (3-Carboxypropyl)triphenylphosphonium bromide - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

  • 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. MDPI. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • NMR Sample Preparation Guidelines. University of Cambridge. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

  • The 1 H and 31 P NMR chemical shifts (δ, ppm) and coupling constants... ResearchGate. [Link]

  • Triphenylphosphine. Wikipedia. [Link]

Sources

31P NMR shifts of (3-Carboxypropyl)triphenylphosphonium derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of (3-Carboxypropyl)triphenylphosphonium Derivatives

Executive Summary

For researchers utilizing (3-Carboxypropyl)triphenylphosphonium bromide (and its derivatives) in mitochondrial targeting or Wittig olefination, ³¹P NMR is the definitive tool for purity assessment.

The critical quality attribute (CQA) is the differentiation between the active phosphonium salt and its primary degradation product, triphenylphosphine oxide (TPPO). In CDCl₃, the phosphonium salt resonates at ~24.5 ppm , while the oxide appears downfield at ~29.0 ppm . This narrow ~4.5 ppm window requires precise referencing and solvent control to avoid misinterpretation.

This guide outlines the expected chemical shifts, solvent effects, and a validated protocol for structural confirmation.

Part 1: Technical Comparison & Shift Data

The chemical environment of the phosphorus atom in (3-Carboxypropyl)triphenylphosphonium bromide is defined by a tetrahedral geometry with four carbon substituents (three phenyl, one alkyl). The electron-withdrawing nature of the positively charged phosphorus shields the nucleus relative to the phosphine oxide but deshields it significantly relative to the free phosphine.

Table 1: Comparative ³¹P NMR Shifts (CDCl₃)
CompoundStructureOxidation Stateδ ³¹P (ppm)Signal Multiplicity
(3-Carboxypropyl)TPP⁺ Br⁻ [Ph₃P⁺-(CH₂)₃-COOH] Br⁻P(V)24.0 – 25.0 Singlet
Triphenylphosphine Oxide (TPPO) Ph₃P=O[1][2]P(V)29.0 – 30.0 Singlet
Triphenylphosphine (PPh₃) Ph₃PP(III)-5.0 to -6.0 Singlet
(4-Carboxybutyl)TPP⁺ Br⁻ [Ph₃P⁺-(CH₂)₄-COOH] Br⁻P(V)24.5 Singlet
Methyltriphenylphosphonium⁺ [Ph₃P⁺-CH₃]P(V)22.0 – 23.0 Singlet

Analytic Insight: The carboxylic acid group is located at the γ-position (3 carbons away) relative to the phosphorus. Consequently, its inductive effect on the phosphorus shift is negligible. The shift is dominated by the alkyl-triphenylphosphonium core. If the carboxylic acid is deprotonated (e.g., in high pH buffer), the shift may migrate slightly upfield due to the electron-donating nature of the carboxylate, but this is rarely observed in CDCl₃.

Solvent Effects on Chemical Shift

Solvent choice drastically affects ³¹P shifts due to ion-pairing interactions and hydrogen bonding with the counter-ion or the P=O bond (in impurities).

  • CDCl₃ (Standard): Provides the sharpest lines and best separation between Salt (~24 ppm) and Oxide (~29 ppm).

  • DMSO-d₆: Often causes a slight downfield shift for salts. Useful if the compound is insoluble in chloroform.

  • D₂O: Not recommended for precise differentiation of oxide impurities due to poor solubility of TPPO and broad peaks caused by exchange processes.

  • Benzene-d₆: Known to induce significant upfield shifts (shielding) for phosphine oxides due to ring-current effects, potentially compressing the resolution between salt and oxide.

Part 2: Visualizing the Chemistry

To understand the origin of these signals, we must visualize the synthesis and degradation pathways. The reaction typically involves the nucleophilic attack of Triphenylphosphine (P(III)) on 4-bromobutyric acid, yielding the P(V) salt. Oxidation is the primary degradation pathway.

Diagram 1: Synthesis & Degradation Pathway

TPP_Pathway PPh3 Triphenylphosphine (Starting Material) δ -6.0 ppm Product (3-Carboxypropyl)TPP+ (Target Product) δ ~24.5 ppm PPh3->Product SN2 Substitution (Toluene/ACN, Reflux) TPPO Triphenylphosphine Oxide (Degradant) δ ~29.0 ppm PPh3->TPPO Air Oxidation AlkylHalide 4-Bromobutyric Acid AlkylHalide->Product Product->TPPO Hydrolysis/Oxidation (High pH or O2 exposure)

Caption: Reaction pathway tracking the ³¹P shift evolution from reactant (-6 ppm) to product (24.5 ppm) and potential oxidative degradant (29 ppm).

Part 3: Validated Experimental Protocol

To ensure reproducibility and "Trustworthiness" (the T in E-E-A-T), follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 15–20 mg of the TPP derivative.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D).

    • Note: If the sample is hygroscopic or contains residual acid, add anhydrous K₂CO₃ to the tube to neutralize, or use dry solvent to prevent hydrolysis.

  • Internal Standard (Optional but Recommended): Add a sealed capillary containing Triphenyl phosphate (δ -16 ppm) or calibrate relative to an external 85% H₃PO₄ standard (0 ppm).

Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or zg (if coupling info is needed, though rarely useful here).

  • Sweep Width: -100 to +100 ppm (sufficient to catch PPh3 and Oxide).

  • Relaxation Delay (D1): >5 seconds .

    • Critical: Phosphorus nuclei have long T1 relaxation times.[3] A short D1 (e.g., 1s) will saturate the signal, leading to inaccurate integration and underestimation of impurities.

  • Scans: 64–128 scans (³¹P is 100% natural abundance, so high signal-to-noise is easy to achieve).

Data Processing
  • Line Broadening (LB): 1.0 – 2.0 Hz.

  • Referencing: If no internal standard is used, reference the TPPO impurity (if present) to 29.0 ppm, or use the Ξ scale based on the ¹H lock signal.

Diagram 2: Diagnostic Decision Tree

NMR_Decision_Tree Start Acquire 31P{1H} Spectrum in CDCl3 Check_Neg Signal at -5 to -6 ppm? Start->Check_Neg Check_24 Major Signal at 24-25 ppm? Check_Neg->Check_24 No Result_SM Unreacted PPh3 Present (Incomplete Reaction) Check_Neg->Result_SM Yes Check_29 Signal at ~29-30 ppm? Check_24->Check_29 No Result_Prod Target TPP+ Salt Confirmed Check_24->Result_Prod Yes Result_Ox TPPO Contamination (Purification Required) Check_29->Result_Ox Yes Result_Prod->Check_29 Check Purity

Caption: Workflow for interpreting ³¹P NMR spectra to assess reaction completeness and purity.

References

  • Preparation of Phosphonium Salts

    • Synthesis of (3-Carboxypropyl)triphenylphosphonium bromide.[4] PrepChem. Available at: [Link]

  • General ³¹P NMR Shift Data

    • ³¹P Chemical Shifts of Phosphorus Compounds. Steffen's Chemistry Pages. Available at: [Link]

  • Differentiation of Oxide and Salt

    • Differentiation of chiral phosphorus enantiomers by ³¹P NMR. National Institutes of Health (PMC). Available at: [Link]

  • Solvent Effects on Phosphine Oxides
  • Specific Analogues (Mitochondrial Targeting)

    • Synthesis and Evaluation of Triphenylphosphonium-Labeled Luminophores. ACS Publications. Available at: [Link][5]

Sources

comparing mitochondrial targeting efficiency of TPP vs Szeto-Schiller peptides

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of Triphenylphosphonium (TPP) and Szeto-Schiller (SS) peptides, designed for researchers optimizing mitochondrial drug delivery.

A Comparative Technical Guide for Drug Development

Executive Summary: The Targeting Paradox

In mitochondrial pharmacology, "efficiency" is often conflated with "accumulation." While Triphenylphosphonium (TPP) cations achieve massive Nernstian accumulation (up to 1000-fold), their uptake is strictly voltage-dependent, making them paradoxically less effective in the very dysfunctional (depolarized) mitochondria that often require treatment.

Szeto-Schiller (SS) peptides (e.g., Elamipretide/SS-31) utilize a distinct, potential-independent mechanism driven by hydrophobic interaction with Cardiolipin (CL). This allows them to target the Inner Mitochondrial Membrane (IMM) with high precision even under ischemic or uncoupled conditions, offering a superior safety profile and therapeutic index for bioenergetic restoration.

Mechanistic Divergence

To select the appropriate vector, one must understand the biophysical forces driving mitochondrial entry.

Triphenylphosphonium (TPP): The Electrophoretic Hammer[1]
  • Structure: Lipophilic cation with a delocalized positive charge.[1]

  • Driver: Mitochondrial Membrane Potential (

    
    ).
    
  • Mechanism: TPP obeys the Nernst equation.[2] For every 61.5 mV of negative potential, TPP concentration increases 10-fold in the matrix.

    • Equation:

      
      
      
  • Limitation: In diseased cells where

    
     collapses (e.g., ischemia, apoptosis), TPP uptake drops precipitously. Furthermore, high intramitochondrial concentrations of TPP can disrupt membrane integrity, acting as a mild uncoupler and causing toxicity.
    
Szeto-Schiller (SS) Peptides: The Structural Surgeon
  • Structure: Alternating aromatic-cationic motif (e.g., D-Arg-Dmt-Lys-Phe-NH2).[3][4]

  • Driver: Chemical affinity (partition coefficient) & Lipid-Peptide Interaction.

  • Mechanism: SS peptides are cell-permeable but do not rely solely on electrophoresis. They bind specifically to Cardiolipin (CL) , an anionic phospholipid restricted to the IMM.

  • Advantage: This affinity-based targeting functions independently of

    
    . SS-31 stabilizes CL-CL interactions, preventing cytochrome 
    
    
    
    peroxidase activity and protecting cristae architecture without requiring a hyperpolarized membrane.

Visualization: Mechanisms of Entry

MitochondrialTargeting cluster_mito Mitochondria (Matrix/IMM) TPP_Cyto TPP+ (Lipophilic Cation) MembranePot ΔΨm (Membrane Potential) TPP_Cyto->MembranePot Driven by Charge SS_Cyto SS Peptide (Aromatic-Cationic) Cardiolipin Cardiolipin (IMM Surface) SS_Cyto->Cardiolipin Driven by Affinity TPP_Matrix Accumulation (1000x) Risk: Depolarization MembranePot->TPP_Matrix Nernstian Uptake SS_Bound Cristae Stabilization Independent of ΔΨm Cardiolipin->SS_Bound Self-Assembly

Caption: Figure 1. Comparative mechanisms of mitochondrial entry. TPP relies on membrane potential (ΔΨm), creating a dependency on mitochondrial health.[5] SS peptides utilize affinity for Cardiolipin, ensuring targeting even in depolarized organelles.

Comparative Performance Matrix

FeatureTriphenylphosphonium (TPP)Szeto-Schiller (SS) Peptides
Primary Driver Membrane Potential (

)
Cardiolipin Affinity / Hydrophobicity
Uptake in Ischemia Significantly ReducedMaintained (Potential-Independent)
Localization Matrix (free floating or nonspecific binding)Inner Mitochondrial Membrane (IMM)
Toxicity Profile High conc. causes depolarization & ROSLow; Cytoprotective
Cargo Capacity Limited (small molecules)Moderate (can be conjugated)
Therapeutic Ideal Probes, Antioxidants (in healthy cells)Restoration of Dysfunctional Mitochondria

Experimental Protocols for Validation

To objectively compare these vectors in your specific application, use the following self-validating workflows.

Protocol A: Quantifying Uptake Kinetics (HPLC/MS)

Objective: Determine if uptake is driven by potential or affinity.

  • Cell Preparation: Culture HeLa or HEK293 cells to 80% confluence.

  • Treatment Groups:

    • Group 1: Vector (TPP or SS) alone (1 µM).

    • Group 2: Vector + FCCP (1 µM). Rationale: FCCP uncouples mitochondria, collapsing

      
      . If uptake is TPP-like, it will vanish. If SS-like, it persists.
      
  • Incubation: 1 hour at 37°C.

  • Fractionation: Isolate mitochondria using differential centrifugation (800g spin to remove debris, 10,000g spin to pellet mitochondria).

  • Extraction: Lyse mitochondrial pellet in acetonitrile/water (1:1) with 0.1% formic acid.

  • Analysis: Analyze via LC-MS/MS. Normalize peak area to mitochondrial protein content (BCA assay).

  • Success Criteria:

    • TPP: >90% reduction in uptake in FCCP group.

    • SS: <20% reduction in uptake in FCCP group.

Protocol B: Functional Bioenergetics (Seahorse XF)

Objective: Assess if the targeting moiety itself alters mitochondrial function (Toxicity Check).

  • Setup: Plate cells (20k/well) in XF96 plates.

  • Basal Measurement: Measure Oxygen Consumption Rate (OCR) to establish baseline.

  • Injection A (Drug): Inject TPP-derivative or SS-peptide (titrate 1 nM to 10 µM).

  • Injection B (Oligomycin): Inhibits ATP synthase (measures ATP-linked respiration).

  • Injection C (FCCP): Uncouples membrane (measures Maximal Respiration).

  • Injection D (Rot/Ant): Shuts down ETC (measures non-mitochondrial oxygen consumption).

  • Data Interpretation:

    • Toxicity Signal: A drop in Maximal Respiration or Spare Respiratory Capacity immediately following Injection A indicates the vector is disrupting the membrane potential. TPP often shows this at >5 µM.

Workflow Visualization

ExperimentalWorkflow cluster_uptake Step 1: Uptake Mechanism cluster_tox Step 2: Bioenergetic Safety Start Start: Candidate Vector Treat_FCCP Co-treat with FCCP (Collapse ΔΨm) Start->Treat_FCCP Measure_MS LC-MS Quantification Treat_FCCP->Measure_MS Decision1 Uptake Retained? Measure_MS->Decision1 Seahorse Seahorse XF Assay (OCR Measurement) Decision1->Seahorse Yes (>80%) Result_TPP Profile: TPP-like (Voltage Dependent) Decision1->Result_TPP No (<10%) Decision2 Spare Capacity Intact? Seahorse->Decision2 Decision2->Result_TPP No (Toxicity) Result_SS Profile: SS-like (Affinity Driven) Decision2->Result_SS Yes

Caption: Figure 2. Validation workflow. This logic tree distinguishes potential-dependent uptake (TPP) from structural affinity (SS) and screens for bioenergetic toxicity.

References

  • Szeto, H. H. (2014). First-in-class cardiolipin-protective compound as a therapeutic agent to restore mitochondrial bioenergetics. British Journal of Pharmacology, 171(8), 2029–2050. Link

  • Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria.[1][2][6][7] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1777(7-8), 1028-1031. Link

  • Birk, A. V., et al. (2013).[8] The mitochondrial-targeted compound SS-31 re-energizes ischemic mitochondria by interacting with cardiolipin.[8][9] Journal of the American Society of Nephrology, 24(8), 1250-1261.[8] Link

  • Ross, M. F., et al. (2005). Lipophilic Triphenylphosphonium Cations as Tools in Mitochondrial Bioenergetics and Free Radical Biology. Biochemistry (Moscow), 70, 222–230. Link

  • Horton, K. L., et al. (2008). Mitochondria-Penetrating Peptides.[3][1][4][7][9][10][11][12] Chemistry & Biology, 15(4), 375-382. Link

Sources

FTIR Analysis of Carboxyl Group Activation in TPP Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Analysis of Carboxyl Group Activation in TPP Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the synthesis of mitochondria-targeted therapeutics (mitocans), the conjugation of Triphenylphosphonium (TPP) cations to bioactive payloads is a critical step.[2] This usually involves the activation of a carboxyl-functionalized TPP linker (e.g., (3-Carboxypropyl)triphenylphosphonium) via carbodiimide chemistry (EDC/NHS) to form a reactive ester.[1]

While NMR and HPLC are standard for final characterization, they are inefficient for monitoring the transient activation step.[1] This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against these alternatives, demonstrating why FTIR is the superior tool for verifying carboxyl activation in TPP derivatives due to its ability to detect the unique "carbonyl fingerprint" of active esters in real-time.

The Analytical Challenge

The synthesis of TPP conjugates often fails at the activation stage. The bulky, lipophilic TPP cation (


) dominates the spectral landscape in UV-Vis and NMR, often obscuring the subtle transformation of a carboxylic acid (

) to an active NHS-ester.
  • The Problem: Failure to achieve >90% activation results in low conjugation yields and difficult purification.

  • The Need: A method to definitively distinguish the active ester from the free acid and hydrolyzed byproducts before adding the expensive payload (e.g., doxorubicin, peptide, or antioxidant).[1]

Comparative Analysis: FTIR vs. Alternatives

The following table compares the performance of FTIR against 1H-NMR and HPLC for monitoring the activation of TPP-COOH to TPP-NHS.

FeatureFTIR (The Solution) 1H-NMR (Alternative) HPLC-UV/MS (Alternative)
Primary Detection Carbonyl Vibration (C=O) Direct observation of ester bond formation.[1]Proton Shift Shift of

-methylene protons.
Retention Time / Mass Separation of species.[1]
Specificity for Activation High. NHS esters show a distinct "triplet" pattern (1740, 1780, 1815 cm⁻¹) absent in free acid.[1]Moderate. TPP aromatic protons (7.5–8.0 ppm) often overlap with or broaden key signals.[1]High. Can separate acid from ester, but requires specific column chemistry.[1]
Sample Prep Minimal. Direct ATR measurement of reaction aliquot or dried residue.High. Requires deuterated solvents (

or

) and workup.[1]
High. Requires dilution, filtration, and mobile phase optimization.[1]
Real-Time Feedback < 2 Minutes. Instant "Go/No-Go" decision.> 30 Minutes. Too slow for unstable active esters.> 20 Minutes. Gradient run time + equilibration.[1]
Interference Low. TPP cation bands (1440, 1100 cm⁻¹) do not overlap with the carbonyl region (1700–1820 cm⁻¹).[1]High. Strong aromatic signals from 15 phenyl protons obscure subtle shifts.[1]Moderate. TPP has strong UV absorbance, requiring careful gradient selection.[1]

Verdict: While NMR is essential for final structure confirmation, FTIR is the superior process analytical technology (PAT) for monitoring the activation kinetics and endpoint.[1]

Technical Deep Dive: The FTIR Fingerprint

To successfully use FTIR for this application, one must track specific vibrational modes. The TPP moiety is spectrally "quiet" in the carbonyl region, making the activation shifts obvious.

Spectral Markers for TPP-COOH Activation
Functional GroupWavenumber (cm⁻¹)Vibrational ModeStatus
Free Acid (-COOH) 1700 – 1720 C=O[1] Stretch (Dimer/H-bonded)Reactant (Disappears)
TPP Cation (

)
1435 – 1440 P-C (Phenyl) StretchInternal Standard (Unchanged)
TPP Cation (

)
1100 – 1110 P-Ph DeformationInternal Standard (Unchanged)
Active Ester (NHS) 1735 – 1745 C=O[1] Stretch (Ester)Product (Appears)
Active Ester (NHS) 1780 – 1785 C=O[1] Stretch (Imide, Symmetric)Product (The "Smoking Gun")
Active Ester (NHS) 1810 – 1815 C=O[1] Stretch (Imide, Asymmetric)Product (Appears)

Critical Insight: The appearance of the 1780 cm⁻¹ and 1815 cm⁻¹ bands is the definitive proof of NHS-ester formation. These bands are unique to the cyclic imide structure of the active ester and do not exist in the free acid or the urea byproduct.

Validated Protocol: Monitoring Activation

Objective: Confirm conversion of (3-Carboxypropyl)triphenylphosphonium bromide (TPP-COOH) to its NHS-ester (TPP-NHS) using EDC/NHS.

Reagents
  • Substrate: TPP-COOH (1 eq)

  • Activators: EDC[1][3][4][5]·HCl (1.2 eq), NHS (1.2 eq)[1]

  • Solvent: Dry Dichloromethane (DCM) or DMF[1]

  • Instrument: FTIR Spectrometer with Diamond ATR Accessory

Step-by-Step Methodology
  • Baseline Scan: Collect a background spectrum of the clean ATR crystal.

  • Reactant Scan (T=0): Place a drop of the TPP-COOH solution on the crystal. Evaporate solvent (if DCM) or measure neat.[1]

    • Verify: Strong peak at ~1715 cm⁻¹.[1] Absence of peaks >1750 cm⁻¹.[5][6]

  • Reaction Initiation: Add EDC and NHS to the reaction vessel. Stir at room temperature under nitrogen.

  • Monitoring (T=30, 60, 120 min):

    • Withdraw 10 µL of reaction mixture.

    • Spot onto ATR crystal.[1] Allow volatile solvent to evaporate (critical for signal strength).[1]

    • Acquire Spectrum.

  • Endpoint Determination:

    • Look for: Emergence of the "NHS Triplet" (1740, 1780, 1815 cm⁻¹).[1]

    • Look for: Disappearance of the Acid peak (1715 cm⁻¹).

    • Note: If the 1715 cm⁻¹ peak persists, add more EDC.

  • Validation: Once the 1780/1815 cm⁻¹ bands plateau, the activation is complete. Proceed immediately to amine conjugation (these esters are hydrolytically unstable).[1]

Visualization of the Workflow

The following diagram illustrates the reaction pathway and the specific FTIR decision gates.

TPP_Activation_Workflow Start TPP-COOH Starting Material (Target: Mitochondria) Activation Add EDC / NHS (Activation Step) Start->Activation FTIR_Check FTIR Analysis (Diamond ATR) Activation->FTIR_Check  T = 60 min   Result_Acid Peak at 1715 cm⁻¹ (Free Acid Persists) FTIR_Check->Result_Acid  Incomplete   Result_Ester Peaks at 1780 & 1815 cm⁻¹ (Active Ester Formed) FTIR_Check->Result_Ester  Complete   Action_Boost Add 0.5 eq EDC Extend Time Result_Acid->Action_Boost Conjugation Add Amine Payload (Drug/Probe) Result_Ester->Conjugation Action_Boost->Activation Final_Product TPP-Amide Conjugate (Amide I: 1650 cm⁻¹) Conjugation->Final_Product

Figure 1: Decision tree for monitoring TPP carboxyl activation. The detection of the 1780/1815 cm⁻¹ doublet is the "Go" signal for conjugation.

References

  • Context: Authoritative source for the mechanism of EDC/NHS chemistry and the stability of the O-acylisourea vs.
  • Zielonka, J., et al. (2017).[1][2] Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. Retrieved from [Link]

    • Context: Comprehensive review on TPP derivatives, validating the structural context and the necessity of carboxyl-linked TPP precursors for drug delivery.
  • Bartelmess, J., et al. (2015).[1] Free-Base Carboxyphenyl Porphyrin Films Using a TiO2 Columnar Matrix: Characterization and Application as NO2 Sensors. Sensors. Retrieved from [Link]

    • Context: Provides specific FTIR spectral assignments for carboxyl groups on porphyrin/aromatic systems, confirming the C=O stretch at 1725 cm⁻¹ and C-O stretch
  • Magalhães, M., et al. (2026).[1] Covalently Surface-Functionalized Porphyrins on Silica Nanoparticles for Efficient Photodynamic Therapy. MDPI. Retrieved from [Link][1]

    • Context: Recent experimental data (2026) demonstrating the use of FTIR to monitor amide coupling (1550/1650 cm⁻¹)
  • ResearchGate (Community Data). (n.d.). DRIFT spectrum of EDC and NHS activation of carboxylic acid groups. Retrieved from [Link][1]

    • Context: Visual confirmation of the "triplet" peaks (1813, 1781, 1740 cm⁻¹) characteristic of successful NHS-ester activation.[1]

Sources

validation of TPP-linked compounds in in vivo tumor models

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Metabolic Bottleneck: A Comparison Guide to Validating TPP-Linked Compounds in In Vivo Tumor Models

As a Senior Application Scientist in oncology drug development, I frequently encounter a critical challenge: how do we effectively deliver therapeutics to the subcellular organelles driving cancer progression? Mitochondria have emerged as a prime target due to their role in tumor bioenergetics, reactive oxygen species (ROS) regulation, and apoptosis.

To exploit this, researchers utilize the triphenylphosphonium (TPP) cation—a lipophilic moiety that drives the accumulation of linked pharmacophores directly into the mitochondrial matrix. However, validating the efficacy of TPP-linked compounds in in vivo tumor models requires rigorous, self-validating experimental designs to distinguish true subcellular targeting from systemic toxicity. This guide objectively compares TPP-linked compounds against their non-targeted alternatives and provides a field-proven framework for in vivo validation.

The Mechanistic Rationale: Why TPP?

The causality behind choosing TPP lies in the unique electrochemical properties of cancer cells. Carcinoma cells exhibit a highly hyperpolarized mitochondrial membrane potential (


 of -150 to -180 mV) compared to normal cells [5]. Because TPP is a lipophilic cation, its positive charge drives it across the hydrophobic lipid bilayer. According to the Nernst equation, this hyperpolarization results in a 100- to 1,000-fold selective accumulation of TPP-linked compounds within the mitochondrial matrix of tumor cells compared to the cytosol [5].

Once inside, these compounds disrupt oxidative phosphorylation (OXPHOS), deplete ATP, and induce localized ROS overproduction, ultimately triggering cytochrome c release and apoptosis.

Pathway cluster_effects Mechanistic Outcomes A TPP-Linked Therapeutic (Lipophilic Cation) B Tumor Cell Membrane (Elevated u0394u03A8c) A->B Electrophoretic Drive C Cytosolic Accumulation (10-fold gradient) B->C D Mitochondrial Membrane (Hyperpolarized u0394u03A8m: -150 to -180 mV) C->D Nernst Equation Dynamics E Mitochondrial Matrix (100 to 1000-fold Accumulation) D->E F OXPHOS Inhibition & ATP Depletion E->F G ROS Overproduction & Cytochrome C Release E->G H Apoptosis & Reversal of Chemoresistance (MDR) F->H G->H

Mechanism of TPP-driven mitochondrial accumulation and subsequent tumor cell apoptosis.

Comparative Efficacy: TPP-Linked vs. Parent Compounds

When evaluating TPP-linked compounds in vivo, the gold standard is a direct comparison against the unmodified parent drug. The addition of the TPP moiety consistently demonstrates superior tumor growth inhibition, lower effective dosing, and the ability to overcome multidrug resistance (MDR).

Table 1: In Vivo Performance Comparison of TPP-Linked vs. Parent Compounds

Compound PairTarget Cancer ModelIn Vivo Efficacy ComparisonMechanistic AdvantageRef
Mito-Metformin vs. MetforminPancreatic (MiaPaCa-2) XenograftMito-Met is ~1,000x more potent; effective at micromolar doses vs. millimolar for Metformin.Enhanced Complex I inhibition; massive ROS induction and AMPK activation.[2]
TPP-HCPT vs. Free HCPTBreast (4T1) Syngeneic ModelTPP-HCPT aggregates yielded 68.5% tumor inhibition vs. 55.7% for free HCPT at 5 mg/kg.Overcomes poor solubility; direct mitochondrial apoptosis.[1]
TPP-PTX vs. Free PTXDrug-Resistant Breast (MCF-7/ADR)TPP-PTX nanocrystals significantly suppressed multidrug-resistant tumor growth.Bypasses P-glycoprotein (P-gp) efflux pumps; depolarizes mitochondria.[3]

Step-by-Step In Vivo Validation Protocol

To ensure trustworthiness and reproducibility, your experimental protocol must act as a self-validating system. A common pitfall in TPP research is dosing by weight rather than molarity, which skews efficacy data due to the added molecular weight of the TPP moiety.

Protocol N1 1. Model Setup Select syngeneic or xenograft models N2 2. PK & Biodistribution Assess tumor vs. systemic uptake N1->N2 N3 3. Efficacy Dosing Equimolar comparison: TPP vs. Parent N2->N3 N4 4. Ex Vivo Validation IHC, ATP depletion, ROS quantification N3->N4

Step-by-step workflow for the rigorous in vivo validation of TPP-linked compounds.

Phase 1: Model Establishment & Randomization
  • Cell Preparation : Cultivate the target cell line (e.g., 4T1 for syngeneic models to assess immune-intact responses, or MiaPaCa-2 for human xenografts) to 80% confluence.

  • Inoculation : Inject

    
     cells subcutaneously into the right flank of the appropriate mouse strain (e.g., BALB/c or athymic nude mice).
    
  • Randomization : Allow tumors to reach a volume of ~100 mm³. Randomize mice into groups (n=8) to ensure equal starting tumor burdens.

Phase 2: Equimolar Dosing Strategy

Causality Check: Why equimolar? Dosing by weight (


) administers fewer active pharmacophores of the heavier TPP-linked compound, artificially reducing its apparent efficacy.
  • Group 1 (Negative Control) : Intravenous (i.v.) injection of normal saline or vehicle.

  • Group 2 (Positive Control) : i.v. injection of the unmodified parent drug (e.g., free HCPT at 5 mg/kg) [1].

  • Group 3 (Test Article) : i.v. injection of the TPP-linked compound at a dose equimolar to Group 2.

  • Group 4 (Nano-formulation - Optional but Recommended) : i.v. injection of TPP-compound encapsulated in nanoparticles to assess improved pharmacokinetics.

Phase 3: Longitudinal Monitoring & Toxicity Assessment
  • Tumor Volume : Measure tumors using digital calipers every 2-3 days. Calculate volume as

    
    .
    
  • Systemic Toxicity : Monitor body weight simultaneously. A weight loss of >10% indicates severe systemic toxicity, a known risk if TPP compounds accumulate in the healthy mitochondria of the heart or liver.

Phase 4: Ex Vivo Mechanistic Validation

To prove the drug worked because of mitochondrial targeting, you must validate the mechanism ex vivo.

  • Tissue Harvesting : Euthanize mice at the study's endpoint. Excise tumors and major organs (heart, liver, kidneys) for H&E staining to confirm the absence of off-target organ damage.

  • Mitochondrial Isolation : Homogenize a portion of the tumor tissue and use a mitochondrial isolation kit to extract the organelle fraction.

  • OXPHOS & ROS Assays : Perform an ATP depletion assay on the isolated mitochondria. Stain tumor sections with MitoSOX Red to quantify mitochondrial-specific ROS overproduction, confirming the mechanism of action [2].

Overcoming In Vivo Hurdles: The "Positive Charge" Dilemma

While TPP is highly effective in vitro, its permanent positive charge presents a significant pharmacokinetic hurdle in vivo. Positively charged molecules are rapidly opsonized by negatively charged plasma proteins, leading to rapid clearance by the reticuloendothelial system (RES) and poor tumor accumulation.

The Solution: Charge-Reversal Nanocarriers To solve this, advanced protocols utilize an acidity-triggered charge-reversal strategy. For example, researchers have coated positively charged TPP-nanoparticles with a cleavable polyanion (PEI-DMMA). In the bloodstream (pH 7.4), the nanoparticle remains negatively charged, evading immune clearance and accumulating in the tumor via the Enhanced Permeability and Retention (EPR) effect. Once in the acidic tumor microenvironment (pH ~6.5), the polyanion sheds, exposing the positively charged TPP to drive mitochondrial uptake [4].

By integrating these nano-formulation strategies with rigorous, equimolar in vivo validation protocols, drug developers can accurately harness and quantify the immense therapeutic potential of TPP-linked mitochondrial targeting.

References

  • Mitochondrial-Targeted Triphenylphosphonium–Hydroxycamptothecin Conjugate and Its Nano-Formulations for Breast Cancer Therapy: In Vitro and In Vivo Investigation Source: mdpi.com URL:[Link]

  • Modified metformin as a more potent anticancer drug: Mitochondrial inhibition, redox signaling, antiproliferative effects and future EPR studies Source: nih.gov URL:[Link]

  • Triphenylphosphonium-modified mitochondria-targeted paclitaxel nanocrystals for overcoming multidrug resistance Source: nih.gov URL:[Link]

  • Tumor acidity activated triphenylphosphonium-based mitochondrial targeting nanocarriers for overcoming drug resistance of cancer therapy Source: thno.org URL: [Link]

  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications Source: nih.gov URL:[Link]

Quantifying (3-Carboxypropyl)triphenylphosphonium Purity: A Comparative Guide & HPLC Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Carboxypropyl)triphenylphosphonium (CPTPP) is a critical lipophilic cation used to deliver therapeutic payloads and probes into the mitochondrial matrix. Its purity is paramount; impurities such as triphenylphosphine (TPP) and triphenylphosphine oxide (TPPO) can uncouple oxidative phosphorylation or induce off-target cytotoxicity, compromising biological data.

This guide objectively compares analytical techniques for CPTPP quantification and provides a field-validated, high-performance liquid chromatography (HPLC) protocol designed to resolve the cationic analyte from its neutral and zwitterionic impurities.

Comparative Analysis: Selecting the Right Tool

While HPLC is the industry standard for purity profiling, orthogonal methods like quantitative NMR (qNMR) and titration offer distinct advantages depending on the stage of development.

Method Performance Matrix
FeatureRP-HPLC (UV) qNMR (¹H or ³¹P) Argentometric Titration
Primary Utility Purity profiling & trace impurity quantificationAbsolute quantification & structural IDBulk assay of salt content (Br⁻/Cl⁻)
Specificity High (Resolves synthesis byproducts)High (Distinct chemical shifts)Low (Cannot distinguish impurities)
Sensitivity (LOD) High (ng range)Moderate (~1%)Low (mg range)
Throughput Moderate (15-30 min/run)Fast (5-10 min/sample)Fast (5 min/sample)
Limitations Requires reference standards for quantLower sensitivity for trace impuritiesNon-specific; assumes stoichiometry
Expert Insight
  • Use HPLC when you need to certify >98% purity and quantify specific synthesis byproducts like Triphenylphosphine (starting material).

  • Use qNMR as a primary reference method to assay the "absolute" purity of your HPLC standard.

  • Use Titration only for rough checks of the counter-ion stoichiometry (e.g., Bromide content).

The HPLC Protocol: Core Directive

The analysis of CPTPP presents a unique chromatographic challenge. The molecule contains a permanently charged hydrophobic head group (Triphenylphosphonium) and a pH-sensitive tail (Carboxylic acid).

The Challenge:

  • Silanol Interactions: The cationic P⁺ moiety interacts strongly with residual silanols on silica columns, leading to severe peak tailing.

  • pH Sensitivity: At neutral pH, the molecule forms a zwitterion (P⁺/COO⁻), causing poor retention and split peaks.

The Solution: We utilize an Acidic Reverse-Phase (RP) method. Low pH (pH < 2.5) protonates the carboxyl group (COOH), forcing the molecule to behave as a predictable singly charged cation. Trifluoroacetic acid (TFA) is the modifier of choice as it acts as an ion-pairing agent to mask silanols and improve peak shape.

Optimized Chromatographic Conditions
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm
Mobile Phase A Water + 0.1% (v/v) Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (MeCN) + 0.1% (v/v) Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 5 - 10 µL
Detection UV @ 210 nm (COOH detection) and 260 nm (Phenyl detection)
Gradient Profile

Note: A gradient is required to elute the highly lipophilic Triphenylphosphine impurity.

Time (min)% Mobile Phase BEvent
0.020%Equilibration
2.020%Isocratic Hold (Elute polar salts)
15.090%Linear Gradient (Elute CPTPP & TPPO)
20.090%Wash (Elute Triphenylphosphine)
20.120%Re-equilibration
25.020%End of Run

Experimental Workflow

The following diagram illustrates the logical flow for sample preparation and analysis, ensuring data integrity.

HPLC_Workflow Start Start: Crude/Purified CPTPP Prep Sample Preparation Dissolve 1mg/mL in 50:50 Water:MeCN Filter (0.22 µm PTFE) Start->Prep System HPLC System Setup Column: C18 End-capped Mobile Phase: H2O/MeCN + 0.1% TFA Prep->System Injection Injection & Separation Gradient Elution System->Injection Detection UV Detection 260 nm (Specificity) 210 nm (Sensitivity) Injection->Detection Analysis Data Analysis Integrate Main Peak vs. Impurities Calc % Area Normalization Detection->Analysis Decision Purity > 98%? Analysis->Decision Pass Release for Biological Use Decision->Pass Yes Fail Reprocess / Recrystallize Decision->Fail No

Caption: Step-by-step workflow for the HPLC quantification of CPTPP purity.

Mechanistic Insight & Troubleshooting

Understanding the separation mechanism allows for rapid troubleshooting. The diagram below details how the CPTPP molecule interacts with the stationary phase under acidic conditions.

Separation_Mechanism Molecule CPTPP Molecule (Acidic pH < 2.5) State Protonated State [Ph3P+-(CH2)3-COOH] Molecule->State pH Control Interaction Hydrophobic Interaction (Phenyl rings <-> C18 chains) State->Interaction Result Sharp Peak Shape Consistent Retention Interaction->Result TFA_Role TFA Effect 1. Ion-Pairing with P+ 2. Suppress Silanols TFA_Role->Interaction Modulates

Caption: Mechanism of CPTPP retention on C18 in the presence of TFA.

Troubleshooting Guide
  • Peak Tailing:

    • Cause: Interaction of the phosphonium cation with residual silanols on the silica support.

    • Fix: Ensure TFA concentration is at least 0.05% - 0.1%. Switch to a "high-purity" or "hybrid" silica column (e.g., Waters XBridge) which has fewer free silanols.

  • Split Peaks:

    • Cause: pH is too close to the pKa of the carboxyl group (~4.5), resulting in a mix of ionized and neutral species.

    • Fix: Lower the pH of the aqueous mobile phase to < 2.5 using TFA or Phosphoric Acid.

  • Ghost Peaks:

    • Cause: Carryover of highly lipophilic Triphenylphosphine from previous runs.

    • Fix: Ensure the gradient "Wash" step (90-95% MeCN) is held for at least 5 minutes.

References

  • BenchChem. (2025).[1] A Researcher's Guide to Monitoring Phosphonium Salt Reactions: A Comparative Analysis of Analytical Techniques. Retrieved from

  • Sigma-Aldrich. (n.d.). (3-Carboxypropyl)triphenylphosphonium bromide Product Information. Retrieved from

  • Trnka, J., et al. (2015).[2][3] Lipophilic triphenylphosphonium cations inhibit mitochondrial electron transport chain and induce mitochondrial proton leak. PLoS One, 10(4).[2] Retrieved from

  • Specific Polymers. (2024). HPLC, a modular technique that complements NMR. Retrieved from

  • Patents. (2003). Process for the purification of phosphonium salts. US Patent 6,630,605. Retrieved from

Sources

Safety Operating Guide

Essential Safety and Handling Guide for (3-Carboxypropyl)triphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of (3-Carboxypropyl)triphenylphosphonium bromide (CAS 17857-14-6). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this versatile reagent.

Understanding the Risks: Hazard Profile and Reactivity

(3-Carboxypropyl)triphenylphosphonium bromide is a white to off-white crystalline powder that is a staple in many synthetic laboratories for applications such as the Wittig reaction.[1][2][3] While not classified as acutely toxic, it presents definite hazards that necessitate careful handling. The primary risks associated with this compound are:

  • Skin and Eye Irritation: Direct contact with the powder or its solutions can cause significant irritation.[4]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.

Understanding the chemical stability of this phosphonium salt is crucial for its safe handling. While stable under normal ambient conditions, it can decompose under certain circumstances. The key factors influencing its stability are:

  • Basicity: Strong bases can deprotonate the carbon alpha to the phosphorus atom, forming a phosphorus ylide. This is the basis of the Wittig reaction but can be an unintended and hazardous reaction if not controlled.[5][6][7]

  • Thermal Stress: Like many organic salts, (3-Carboxypropyl)triphenylphosphonium bromide will decompose at elevated temperatures. Hazardous decomposition products can include phosphine, carbon monoxide, oxides of phosphorus, carbon dioxide, and hydrogen bromide.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling (3-Carboxypropyl)triphenylphosphonium bromide. The following table summarizes the required PPE, with explanations rooted in the compound's hazard profile.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldStandard laboratory practice for handling any chemical that poses an eye irritation risk. A face shield offers an additional layer of protection against unexpected splashes, especially when handling larger quantities or solutions.
Hands Nitrile glovesNitrile gloves provide good resistance to a range of chemicals, including organic salts.[8][9] They should be inspected for any signs of degradation or punctures before use. For prolonged handling or in the case of a spill, consider double-gloving.
Body Laboratory coatA standard lab coat is sufficient to protect against incidental skin contact with the solid material.
Respiratory NIOSH-approved N95 dust mask or a respirator with a particulate filterRequired when handling the powder outside of a fume hood or when there is a risk of generating dust. This minimizes the risk of respiratory tract irritation.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for minimizing exposure and preventing accidents. The following diagram and procedural steps outline the best practices for handling (3-Carboxypropyl)triphenylphosphonium bromide in a laboratory setting.

operational_workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Inspect Container Inspect Container Don PPE Don PPE Inspect Container->Don PPE Proceed if intact Weighing Weighing Don PPE->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Setup Reaction Setup Dissolving->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Remove PPE Remove PPE Waste Disposal->Remove PPE

Caption: A typical laboratory workflow for handling (3-Carboxypropyl)triphenylphosphonium bromide.

Step-by-Step Handling Protocol:

  • Pre-Handling Inspection and Preparation:

    • Upon receipt, inspect the container for any damage or leaks.

    • Before opening the container, ensure you are in a well-ventilated area, preferably a chemical fume hood.

    • Don all the required PPE as outlined in the table above.

  • Weighing and Transfer:

    • When weighing the solid, do so in a fume hood to minimize dust inhalation.

    • Use a spatula for transfers and avoid creating dust clouds.

    • If transferring to a reaction vessel, do so carefully to prevent spillage.

  • Dissolution and Reaction:

    • (3-Carboxypropyl)triphenylphosphonium bromide is soluble in water and polar organic solvents like ethanol.[2]

    • When dissolving, add the solid to the solvent slowly and with stirring to avoid splashing.

    • If the reaction involves the use of a base to form the ylide, the addition of the base should be done cautiously and under controlled temperature conditions, as the reaction can be exothermic.

  • Post-Handling Decontamination:

    • Thoroughly clean all glassware and equipment that came into contact with the chemical.

    • Wipe down the work surface with a suitable cleaning agent.

Emergency and Disposal Plan

Spill Response:

In the event of a spill, it is crucial to act quickly and safely.

spill_response Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Assess Spill Assess Spill Evacuate Area->Assess Spill Don Additional PPE Don Additional PPE Assess Spill->Don Additional PPE Contain Spill Contain Spill Don Additional PPE->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Decontaminate Area Decontaminate Area Clean Up->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: A stepwise procedure for responding to a spill of (3-Carboxypropyl)triphenylphosphonium bromide.

Spill Cleanup Protocol:

  • Evacuate and Assess: Immediately alert others in the vicinity and evacuate the immediate area. Assess the extent of the spill and the potential for dust generation.

  • Personal Protection: If not already wearing it, don the appropriate PPE, including respiratory protection.

  • Containment and Cleanup:

    • For a solid spill, gently cover it with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[10][11]

    • Carefully sweep the material into a designated waste container. Avoid dry sweeping which can create dust; if necessary, lightly moisten the material with water.[10]

    • For a solution spill, contain it with an inert absorbent material and then collect it into a waste container.[12]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: All cleanup materials should be treated as chemical waste and disposed of according to the guidelines below.

Waste Disposal:

(3-Carboxypropyl)triphenylphosphonium bromide is not classified as a hazardous waste by the EPA.[4] However, it should not be disposed of in the regular trash or down the drain without neutralization.

  • Solid Waste:

    • Collect unused or waste (3-Carboxypropyl)triphenylphosphonium bromide in a clearly labeled, sealed container.

    • This can typically be disposed of as non-hazardous solid chemical waste through your institution's environmental health and safety office.[13][14][15]

  • Solutions:

    • Aqueous solutions can be neutralized before disposal. Given that the compound has a carboxylic acid group, it will be acidic. Neutralize with a weak base like sodium bicarbonate until the pH is between 6 and 8.

    • The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.

  • Contaminated Materials:

    • All PPE and cleanup materials that have come into contact with the chemical should be placed in a sealed bag and disposed of as chemical waste.

By adhering to these detailed protocols, you can confidently and safely handle (3-Carboxypropyl)triphenylphosphonium bromide, ensuring the integrity of your research and the safety of your laboratory personnel.

References

  • VIII. Disposal Procedures for Non Hazardous Waste. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 3-Carboxypropyl triphenylphosphonium bromide, 97%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved from [Link]

  • Wittig reagents. (n.d.). In Wikipedia. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • Effect of base on alkyltriphenylphosphonium salts in polar aprotic solvents. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. (n.d.). The University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Guidelines for the Selection of Chemical-Resistant Gloves. (2017, January 26). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Basic Phosphonium Ionic Liquids as Wittig Reagents. (2017, June 22). ACS Omega. Retrieved from [Link]

  • Developing Structural First Principles for Alkylated Triphenylphosphonium-Based Ionic Liquids. (2021, November 16). Molecules. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved from [Link]

  • Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety. Retrieved from [Link]

  • What to consider when Selecting Chemical Gloves. (2018, June 27). Solmeglas SL. Retrieved from [Link]

  • Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. (n.d.). ResearchGate. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. Retrieved from [Link]

  • Glove Selection Guide. (n.d.). University of California, Berkeley Office of Environment, Health & Safety. Retrieved from [Link]

  • Thermal degradation of alkyl triphenyl phosphonium intercalated montmorillonites: An isothermal kinetic study. (2011, February 15). ResearchGate. Retrieved from [Link]

  • Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts: Single-Crystal XRD Characterization of [iPrPPh3][B5O6(OH)4]. (2023, September 29). MDPI. Retrieved from [Link]

  • Synthesis of B. (3-Carboxypropyl)triphenylphosphonium bromide. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.